(R)-NX-2127
説明
Zelebrudomide, (S)- is the S-enantiomer of zelebrudomide, an orally bioavailable chimeric targeting molecule (CTM) and targeted degrader of Bruton's tyrosine kinase (BTK), with potential immunomodulatory drug (IMiD) and antineoplastic activities. Zelebrudomide is comprised of a cereblon (CRBN)-binding moiety conjugated, via a linker, to a BTK-binding moiety. Upon administration, zelebrudomide targets and binds to BTK with its BTK-targeting moiety. Upon binding, the CRBN-binding moiety recruits CRBN, a component of the CRL4-CRBN E3 ubiquitin ligase complex. This catalyzes ubiquitination and proteasome-mediated degradation of BTK, and prevents the activation of the B-cell antigen receptor (BCR) signaling pathway. This prevents both B-cell activation and BTK-mediated activation of downstream survival pathways. This leads to an inhibition of the growth of malignant B-cells that overexpress BTK. In addition, zelebrudomide catalyzes the degradation of CRBN neosubstrates Aiolos (IKZF3) and Ikaros (IKZF1), two transcription factors regulating T-cell function. This modulates the activity of the immune system and increases the activation of T-lymphocytes, thereby increasing T-cell-mediated anti-tumor effects. BTK, a member of the src-related BTK/Tec family of cytoplasmic tyrosine kinases, is overexpressed in B-cell malignancies; it plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival. CRBN, the substrate recognition component of the CRL4-CRBN E3 ubiquitin ligase complex, plays a key role in the ubiquitination of certain proteins. Compared to BTK inhibitors, zelebrudomide may overcome tumor resistance associated with BTK inhibitor-induced resistance mutations.
特性
CAS番号 |
2416131-46-7 |
|---|---|
分子式 |
C39H45N9O5 |
分子量 |
719.8 g/mol |
IUPAC名 |
3-[4-[1-[[(3S)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-piperidin-1-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C39H45N9O5/c40-35(50)34-36(43-32(21-41-34)46-15-2-1-3-16-46)42-27-6-4-25(5-7-27)26-13-17-45(18-14-26)22-24-12-19-47(23-24)28-8-9-29-30(20-28)39(53)48(38(29)52)31-10-11-33(49)44-37(31)51/h4-9,20-21,24,26,31H,1-3,10-19,22-23H2,(H2,40,50)(H,42,43)(H,44,49,51)/t24-,31?/m0/s1 |
InChIキー |
XLWJWCMQMBVNSG-ACXKHFGCSA-N |
異性体SMILES |
C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)C[C@@H]5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N |
正規SMILES |
C1CCN(CC1)C2=CN=C(C(=N2)NC3=CC=C(C=C3)C4CCN(CC4)CC5CCN(C5)C6=CC7=C(C=C6)C(=O)N(C7=O)C8CCC(=O)NC8=O)C(=O)N |
製品の起源 |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to (R)-NX-2127: Structure, Chemical Properties, and Mechanism of Action
This technical guide provides a comprehensive overview of this compound, a clinical-stage, orally bioavailable Bruton's tyrosine kinase (BTK) protein degrader. The document details its chemical structure, properties, mechanism of action, and summarizes key preclinical data. Methodologies for critical experiments are also outlined to support further research and development.
Core Chemical Properties
This compound is a synthetic organic molecule designed as a heterobifunctional degrader.[1] It consists of a ligand that binds to BTK, a linker, and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[2]
| Property | Value | Source |
| IUPAC Name | 3-[4-[1-[[(3R)-1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]pyrrolidin-3-yl]methyl]piperidin-4-yl]anilino]-5-piperidin-1-ylpyrazine-2-carboxamide | [1][3] |
| Molecular Formula | C₃₉H₄₅N₉O₅ | [4][5] |
| Molecular Weight | 719.83 g/mol | [4][5] |
| CAS Number | 3024312-52-2 | [4][5] |
| SMILES | C1CCN(CC1)C2=NC(=C(C(=O)N)N=C2)NC3=CC=C(C=C3)C4CCN(CC4)C[C@H]5CCN(C5)C6=CC=C7C(=C6)C(=O)N(C8CCC(=O)NC8=O)C7=O | [3] |
| Appearance | Light yellow to yellow solid | [4][5] |
Mechanism of Action: Dual-Action Protein Degradation
This compound operates through a dual mechanism of action. It functions as a proteolysis-targeting chimera (PROTAC) to degrade BTK and as a molecular glue to degrade the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[6][7] This dual activity not only targets the primary driver of B-cell malignancies but also provides immunomodulatory effects.[6][7]
The core mechanism involves the recruitment of the cereblon E3 ubiquitin ligase complex to the target proteins, leading to their polyubiquitination and subsequent degradation by the proteasome.[8] This degradation-based approach is effective against both wild-type BTK and clinically relevant mutant forms that confer resistance to traditional BTK inhibitors.[7][8]
Below is a diagram illustrating the signaling pathway targeted by this compound.
Efficacy and Potency
This compound demonstrates potent degradation of BTK and immunomodulatory targets, along with significant anti-proliferative activity in cancer cell lines.
Degradation and Anti-Proliferative Activity
| Target/Cell Line | Assay Type | Value (nM) | Notes | Source |
| BTK (Wild-Type) | DC₅₀ | 0.5 - 4.5 | Varies by cell line and experimental conditions. | [9] |
| BTK (C481S Mutant) | DC₅₀ | 9.68 | TMD8 Cells | [10] |
| BTK (V416L Mutant) | DC₅₀ | 4.17 | TMD8 Cells | [10] |
| BTK (T474I Mutant) | DC₅₀ | 2.41 | TMD8 Cells | [10] |
| BTK (L528W Mutant) | DC₅₀ | 1.86 | TMD8 Cells | [10] |
| IKZF1 | DC₅₀ | 25 - 57 | Varies by cell line. | [9][11] |
| IKZF3 | DC₅₀ | 36 - 54 | Varies by cell line. | [9][11] |
| TMD8 (WT BTK) | GI₅₀ | 12 | 72-hour time point. | [10] |
| TMD8 (C481S BTK) | GI₅₀ | 39 | 72-hour time point. | [10] |
| TMD8 (V416L BTK) | GI₅₀ | 28 | 72-hour time point. | [10] |
| TMD8 (T474I BTK) | GI₅₀ | 18 | 72-hour time point. | [10] |
| TMD8 (L528W BTK) | GI₅₀ | 14 | 72-hour time point. | [10] |
Binding Affinity
| Target | Assay Type | IC₅₀ (nM) | Source |
| BTK (Wild-Type) | FRET-based ligand displacement | 9 | [10] |
| BTK (C481S Mutant) | FRET-based ligand displacement | 19 | [10] |
| BTK (T474I Mutant) | FRET-based ligand displacement | 7 | [10] |
Pharmacokinetics
Pharmacokinetic studies in animal models have demonstrated the oral bioavailability of this compound.
| Species | Dose | Parameter | Value | Source |
| Mouse (BALB/c) | 1 mg/kg i.v. | t½ | 2.9 h | [10] |
| Cₘₐₓ | 1.25 µM | [10] | ||
| AUCinf | 4.49 h·µM | [10] | ||
| Mouse (BALB/c) | 10 mg/kg p.o. | t½ | 3.0 h | [10] |
| Tₘₐₓ | 6 h | [10] | ||
| Cₘₐₓ | 1.28 µM | [10] | ||
| AUCinf | 15.7 h·µM | [10] | ||
| Oral Bioavailability (F) | 36% | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of BTK degraders. Below are outlines for key assays.
Western Blot for BTK Degradation
This assay quantifies the reduction of BTK protein levels in cells following treatment with this compound.
-
Cell Culture and Treatment : Plate cells (e.g., TMD8) and treat with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis : Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE : Normalize protein amounts, add loading buffer, and separate proteins by size on a polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with a primary antibody specific for BTK.[12] A loading control antibody (e.g., GAPDH or β-actin) should also be used.[12]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection : Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
-
Analysis : Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.
The following diagram outlines the general workflow for a Western Blot experiment.
Cell Viability Assay (GI₅₀ Determination)
This assay measures the effect of this compound on cell proliferation and survival.
-
Cell Seeding : Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment : Treat cells with a serial dilution of this compound for a set period (e.g., 72 hours).
-
Viability Reagent : Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin.
-
Signal Measurement : Measure luminescence or fluorescence using a plate reader.
-
Data Analysis : Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI₅₀ (concentration causing 50% growth inhibition).
FRET-Based Ligand Displacement Assay (IC₅₀ Determination)
This biochemical assay measures the binding affinity of this compound to the BTK protein.
-
Assay Preparation : In a microplate, combine a fluorescently labeled BTK tracer, the BTK protein, and varying concentrations of this compound.
-
Incubation : Allow the components to incubate and reach binding equilibrium.
-
FRET Measurement : Measure the Förster Resonance Energy Transfer (FRET) signal. The binding of the tracer to BTK produces a high FRET signal.
-
Data Analysis : this compound competes with the tracer for binding to BTK, causing a decrease in the FRET signal. Plot the signal against the compound concentration to determine the IC₅₀ value.
Clinical Development
This compound has advanced into first-in-human clinical trials for patients with relapsed or refractory B-cell malignancies.[6][7] Early clinical data has shown that daily oral dosing can achieve deep and sustained degradation of BTK in patients.[6][7] The dual mechanism of degrading BTK and exerting immunomodulatory effects offers a promising therapeutic strategy, particularly for patients who have developed resistance to existing BTK inhibitors.[13][14]
References
- 1. NX-2127 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 2. m.youtube.com [m.youtube.com]
- 3. NX-2127 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NX 2127 Supplier | CAS 3024312-52-2 | NX2127 | Tocris Bioscience [tocris.com]
- 10. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 11. NX-2127 | BTK | TargetMol [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. ashpublications.org [ashpublications.org]
- 14. targetedonc.com [targetedonc.com]
(R)-NX-2127: A Technical Guide to the Targeted Degradation of IKZF1 and IKZF3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-NX-2127 is a novel, orally bioavailable small molecule that functions as a dual-action agent, inducing the degradation of both Bruton's tyrosine kinase (BTK) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is achieved through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. The degradation of IKZF1 and IKZF3, key regulators of lymphocyte development and function, represents a significant immunomodulatory activity. This technical guide provides a comprehensive overview of the mechanism of action, quantitative degradation data, and detailed experimental protocols relevant to the this compound-mediated degradation of IKZF1 and IKZF3.
Mechanism of Action: Molecular Glue-Mediated Degradation
This compound acts as a "molecular glue," facilitating a novel interaction between the CRBN E3 ubiquitin ligase and the neosubstrates IKZF1 and IKZF3.[1][2] By binding to CRBN, NX-2127 alters its substrate specificity, leading to the polyubiquitination of IKZF1 and IKZF3.[3][4] These ubiquitinated transcription factors are then recognized and targeted for degradation by the 26S proteasome.[5] This targeted degradation results in the downstream modulation of immune cell activity, including T-cell activation.[6][7]
Quantitative Degradation Data
The following tables summarize the in vitro and clinical data for the this compound-mediated degradation of IKZF1 and IKZF3.
Table 1: In Vitro Degradation of IKZF1 and IKZF3 by this compound
| Parameter | IKZF1 | IKZF3 | Cell Line | Reference |
| DC50 | 25 nM | 54 nM | Primary Human T Cells | [6][7] |
| DC50 | 45.0 - 82.5 nM | 18.3 - 31.2 nM | TMD8 | [5] |
Table 2: Clinical Degradation of Ikaros (IKZF1) in Peripheral Blood Mononuclear Cells (PBMCs) from Patients with B-Cell Malignancies (NCT04830137)
| Dose Level | Mean Ikaros Degradation | Timepoint | Reference |
| 100 mg | ~40-50% remaining | Cycle 1 Day 22 | [8] |
| 200 mg | ~20-30% remaining | Cycle 1 Day 22 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the degradation of IKZF1 and IKZF3 by this compound.
Western Blotting for IKZF1 and IKZF3 Degradation
This protocol is adapted from standard western blotting procedures and information gleaned from the supplementary materials of relevant publications.
Materials:
-
Cell Lines: TMD8, Primary Human PBMCs
-
This compound
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-IKZF1, Rabbit anti-IKZF3, Mouse anti-β-Actin or Rabbit anti-GAPDH.
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with varying concentrations of this compound for different time points.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer on ice.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (β-Actin or GAPDH).
Intracellular Flow Cytometry for IKZF1 Staining in Lymphocytes
This protocol outlines the steps for intracellular staining of IKZF1 in lymphocytes to assess degradation at a single-cell level.
Materials:
-
Cell Samples: PBMCs from treated patients or in vitro treated cells.
-
Surface Antibodies: Fluorochrome-conjugated antibodies against lymphocyte markers (e.g., CD3, CD19).
-
Fixation/Permeabilization Buffer Kit.
-
Intracellular Antibody: Fluorochrome-conjugated anti-IKZF1 antibody.
-
Flow Cytometer.
Procedure:
-
Surface Staining: Stain cells with antibodies against surface markers.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol.
-
Intracellular Staining: Stain the permeabilized cells with the anti-IKZF1 antibody.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Gate on specific lymphocyte populations and analyze the mean fluorescence intensity (MFI) of IKZF1 to determine the extent of degradation.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IKZF1/3 Degradation
HTRF assays provide a high-throughput method for quantifying protein degradation.
Principle: The assay utilizes two antibodies targeting different epitopes on IKZF1 or IKZF3. One antibody is labeled with a donor fluorophore (e.g., Europium cryptate) and the other with an acceptor fluorophore (e.g., d2). In the presence of the target protein, the antibodies bind, bringing the donor and acceptor into close proximity, resulting in a FRET signal. The signal intensity is proportional to the amount of target protein.
Procedure:
-
Cell Lysis: Lyse cells treated with this compound.
-
Assay Plate Preparation: Add cell lysates and HTRF antibody reagents to a microplate.
-
Incubation: Incubate the plate to allow for antibody binding.
-
Signal Detection: Read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence and determine the percentage of protein degradation relative to untreated controls.
Conclusion
This compound effectively induces the degradation of the key immunomodulatory proteins IKZF1 and IKZF3 through a molecular glue mechanism involving the CRBN E3 ligase. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and characterize the activity of this promising therapeutic agent. The dual degradation of BTK and the Ikaros family of transcription factors positions this compound as a novel therapeutic strategy for B-cell malignancies with the potential for both direct anti-tumor and immunomodulatory effects.
References
- 1. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. nurixtx.com [nurixtx.com]
(R)-NX-2127: A Preclinical Pharmacology Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of (R)-NX-2127, a novel, orally bioavailable, dual-function molecule that induces the degradation of Bruton's tyrosine kinase (BTK) and modulates the activity of the E3 ubiquitin ligase cereblon (CRBN). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the compound's mechanism of action and associated signaling pathways.
Core Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to BTK and CRBN, a component of the E3 ubiquitin ligase complex. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of BTK.[1] This mechanism of action is distinct from traditional BTK inhibitors that only block the kinase activity. By degrading the entire BTK protein, this compound can overcome resistance mechanisms associated with mutations in the BTK active site.[2]
Furthermore, by engaging CRBN, this compound exhibits immunomodulatory activity through the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neosubstrates of CRBN.[2] This dual activity of BTK degradation and immunomodulation presents a promising therapeutic strategy for B-cell malignancies.[3]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Binding Affinity and Degradation Potency of this compound
| Target | Assay Type | Cell Line | Value | Reference |
| Wild-type BTK | FRET-based ligand displacement | - | IC50 = 9 nM | [4] |
| BTK C481S Mutant | FRET-based ligand displacement | - | IC50 = 19 nM | [4] |
| BTK T474I Mutant | FRET-based ligand displacement | - | IC50 = 7 nM | [4] |
| Wild-type BTK | Degradation Assay | TMD8 | DC50 = 1.94 nM | [4] |
| BTK C481S Mutant | Degradation Assay | TMD8 | DC50 = 9.68 nM | [4] |
| BTK V416L Mutant | Degradation Assay | TMD8 | DC50 = 4.17 nM | [4] |
| BTK T474I Mutant | Degradation Assay | TMD8 | DC50 = 2.41 nM | [4] |
| BTK L528W Mutant | Degradation Assay | TMD8 | DC50 = 1.86 nM | [4] |
| BTK | Degradation Assay | - | Dmax = 94% | |
| IKZF1 | Degradation Assay | - | DC50 = 57 nM | |
| IKZF3 | Degradation Assay | - | DC50 = 36 nM |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | BTK Genotype | Value | Reference |
| TMD8 | Wild-type | GI50 = 12 nM | [4] |
| TMD8 | C481S Mutant | GI50 = 39 nM | [4] |
| TMD8 | V416L Mutant | GI50 = 28 nM | [4] |
| TMD8 | T474I Mutant | GI50 = 18 nM | [4] |
| TMD8 | L528W Mutant | GI50 = 14 nM | [4] |
Table 3: In Vivo Efficacy of this compound in a TMD8 Xenograft Mouse Model
| Dose (p.o.) | Tumor Growth Inhibition (Day 24) | BTK Degradation (Peripheral B cells) | BTK Degradation (Tumor) | Reference |
| 10 mg/kg | 58% | 69% | 80% | [4] |
| 30 mg/kg | 74% | 80% | 84% | [4] |
| 90 mg/kg | 100% | 91% | 90% | [4] |
Table 4: In Vivo BTK Degradation in Cynomolgus Monkeys
| Dose (p.o., q.d.) | Time Point | BTK Degradation in B cells | Reference |
| 1, 3, or 10 mg/kg | 4 hours | ~50% | [4] |
| 1, 3, or 10 mg/kg | 24 hours | ~90% | [4] |
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide. The specific details of the studies conducted by Nurix Therapeutics may vary.
1. FRET-based Ligand Displacement Assay for BTK Binding Affinity
This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the kinase active site.
-
Materials: Recombinant human BTK protein, LanthaScreen™ Eu-anti-GST Antibody, Alexa Fluor™ 647-labeled kinase tracer, test compound (this compound), assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.
-
Incubate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The FRET signal is inversely proportional to the binding of the test compound. Calculate the IC50 value by fitting the data to a dose-response curve.
-
2. Western Blot for BTK and Neosubstrate Degradation
This technique is used to quantify the amount of a specific protein in a sample.
-
Materials: Cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (anti-BTK, anti-IKZF1, anti-IKZF3, and a loading control like anti-GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
-
3. Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: Cancer cell lines (e.g., TMD8), cell culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the GI50 (the concentration that inhibits cell growth by 50%) by plotting the absorbance against the drug concentration.
-
4. In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice (e.g., NOD-SCID), a human cancer cell line (e.g., TMD8), this compound formulation for oral administration, calipers for tumor measurement.
-
Procedure:
-
Subcutaneously implant the human cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer this compound orally at the specified doses and schedule.
-
Measure the tumor volume with calipers at regular intervals.
-
At the end of the study, euthanize the mice and collect tumors and blood for pharmacodynamic analysis (e.g., western blot for BTK degradation).
-
Calculate the tumor growth inhibition (TGI) based on the difference in tumor volume between the treated and vehicle control groups.
-
Visualizations
The following diagrams illustrate the key mechanisms and pathways related to the preclinical pharmacology of this compound.
Caption: Mechanism of Action of this compound.
Caption: Western Blot Workflow for Degradation Assessment.
Caption: In Vivo Xenograft Model Workflow.
References
(R)-NX-2127 First-in-Human Clinical Trial: A Technical Overview
An in-depth guide for researchers and drug development professionals on the initial clinical findings for the novel BTK degrader, (R)-NX-2127.
This technical whitepaper provides a comprehensive analysis of the first-in-human clinical trial data for this compound, a first-in-class, orally bioavailable Bruton's tyrosine kinase (BTK) targeted protein degrader. The document summarizes key quantitative data from the Phase 1a/1b study (NCT04830137), details the experimental protocols, and visualizes the compound's mechanism of action and the clinical trial workflow.
Core Clinical Data Summary
The following tables present a consolidated view of the quantitative data reported from the initial phases of the NX-2127-001 clinical trial in patients with relapsed or refractory B-cell malignancies.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value (as of June 9, 2023) | Citations |
| Total Enrolled Patients | 47 | [1] |
| Median Age (Range) | 74 years (50-92) | [1] |
| Sex (Male) | 66% | [1] |
| Median Prior Lines of Therapy (CLL) | 5 (Range 2-11) | [1] |
| Median Prior Lines of Therapy (NHL) | 4 (Range 2-10) | [1] |
| Prior BTK inhibitor | 100% (CLL patients) | [2] |
| Prior Venetoclax | 76.5% (CLL patients) | [2] |
| BTK Resistance Mutations (CLL) | 48% with one or more |
Table 2: Dosing Cohorts in Phase 1a Dose Escalation
| Dose Level | Number of Patients | Citations |
| 100 mg once daily | 28 | [1] |
| 200 mg once daily | 10 | [1] |
| 300 mg once daily | 9 | [1] |
Table 3: Preliminary Efficacy in Chronic Lymphocytic Leukemia (CLL)
| Efficacy Measure | Result | Citations |
| Overall Response Rate (ORR) | 33% (95% CI 12–62%) | |
| Best Overall Response (at 6 months) | 50% | [3] |
| BTK Degradation (Steady State) | >80% at 100 mg, >90% at 200 mg | [4] |
Note: Efficacy data is preliminary and based on heavily pretreated patient populations.
Table 4: Preliminary Efficacy in Non-Hodgkin's Lymphoma (NHL)
| Efficacy Measure | Result | Citations |
| Complete Responses (CR) | 2 | [1] |
| Partial Responses (PR) | 1 | [1] |
| Stable Disease (SD) | 3 | [1] |
| Progressive Disease (PD) | 5 | [1] |
Table 5: Safety and Tolerability Profile (Most Common Treatment-Emergent Adverse Events - TEAEs)
| Adverse Event (Any Grade) | Percentage of Patients | Citations |
| Fatigue | 48.9% | [1] |
| Neutropenia | 42.6% | [1] |
| Hypertension | 36.2% | [1] |
| Contusion | 27.7% | [1] |
| Atrial Fibrillation | 12.8% | [1] |
| Adverse Event (Grade ≥3) | Percentage of Patients | Citations |
| Neutropenia | 38.3% | [1] |
| Hypertension | 14.9% | [1] |
| Anemia | 12.8% | [1] |
| Atrial Fibrillation | 6.4% | [1] |
Experimental Protocols
Study Design: NX-2127-001 (NCT04830137)
The first-in-human trial of NX-2127 is a multicenter, open-label, Phase 1a/1b study designed to evaluate the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary clinical activity of orally administered NX-2127.[2][5]
-
Phase 1a (Dose Escalation): This portion of the trial was designed to determine the recommended Phase 1b dose.[2] It enrolled adult patients with relapsed or refractory B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), Diffuse Large B-cell Lymphoma (DLBCL), Mantle Cell Lymphoma (MCL), Follicular Lymphoma (FL), Marginal Zone Lymphoma (MZL), and Waldenström's Macroglobulinemia (WM).[1][6] Patients received NX-2127 orally once daily in 28-day cycles, starting at a dose of 100 mg.[2]
-
Phase 1b (Cohort Expansion): Upon determination of a safe and effective dose, this phase involves enrolling expanded cohorts of patients with specific B-cell malignancies to further evaluate the safety and efficacy of NX-2127.[2]
Patient Population
The study enrolled adult patients with relapsed or refractory B-cell malignancies who had failed a median of five prior therapies. A significant portion of the CLL patient population had previously received both a BTK inhibitor and a BCL2 inhibitor, with some having also been treated with the non-covalent BTK inhibitor pirtobrutinib. Notably, 48% of the CLL patients had one or more identified BTK resistance mutations prior to treatment with NX-2127.
Pharmacodynamic Assessments
The study protocol included assessments of BTK protein levels in peripheral blood to measure the extent of degradation.[4] In the initial dose cohorts, BTK degradation was observed to exceed 80% at a steady state with the 100 mg dose and over 90% with the 200 mg dose.[4] The degradation of the cereblon neo-substrate Ikaros was also observed.[1]
Visualizations
Mechanism of Action: BTK and Ikaros/Aiolos Degradation
NX-2127 is a heterobifunctional molecule that acts as a targeted protein degrader.[7] It simultaneously binds to Bruton's tyrosine kinase (BTK) and the E3 ubiquitin ligase cereblon (CRBN).[7][8] This proximity induces the ubiquitination of BTK, tagging it for degradation by the proteasome.[2] In addition to BTK, NX-2127 also leads to the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neo-substrates of the cereblon E3 ligase, providing an additional immunomodulatory effect.[2][8]
Caption: Mechanism of action for NX-2127.
Experimental Workflow: Phase 1a/1b Clinical Trial
The clinical trial follows a structured workflow, beginning with patient screening and enrollment into the dose-escalation phase. Following the determination of a safe and effective dose, the trial progresses to cohort expansion to gather more robust data on specific B-cell malignancies.
Caption: Workflow of the NX-2127-001 Phase 1a/1b trial.
References
- 1. A First-in-Human Phase 1 Trial of NX-2127, a First-in-Class Bruton's Tyrosine Kinase (BTK) Dual-Targeted Protein Degrader with Immunomodulatory Activity, in Patients with Relapsed/Refractory B Cell Malignancies | Blood | American Society of Hematology [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. cllsociety.org [cllsociety.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Nurix Therapeutics Announces Initial Data from the First Phase 1a Dose Escalation Trial of NX-2127 in Patients with Relapsed or Refractory B Cell Malignancies | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
(R)-NX-2127: A Technical Guide to a Dual-Action BTK and Immunomodulatory Degrader
For Researchers, Scientists, and Drug Development Professionals
(R)-NX-2127 is an investigational agent and is not approved for any use in any country.)
Introduction
This compound is a novel, orally bioavailable small molecule that represents a significant advancement in the field of targeted protein degradation. As a heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), this compound is designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Uniquely, it also possesses immunomodulatory activity by concurrently inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5][6] This dual mechanism of action positions this compound as a promising therapeutic candidate for B-cell malignancies, including those that have developed resistance to conventional BTK inhibitors.[1][7][8]
This technical guide provides an in-depth overview of the this compound targeted protein degradation pathway, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the core mechanisms of action.
Core Mechanism of Action
This compound functions by hijacking the body's natural protein disposal system, the ubiquitin-proteasome pathway. It acts as a molecular bridge, simultaneously binding to its target protein, BTK, and to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[3] This induced proximity facilitates the transfer of ubiquitin molecules to BTK, marking it for degradation by the proteasome.
Furthermore, the CRBN-binding moiety of this compound confers immunomodulatory properties similar to those of immunomodulatory drugs (IMiDs). By engaging CRBN, this compound also leads to the ubiquitination and subsequent degradation of Ikaros (IKZF1) and Aiolos (IKZF3), key regulators of lymphocyte development and function.[3][5][6]
Targeted Protein Degradation Pathway
The degradation pathway initiated by this compound can be broken down into several key steps:
-
Ternary Complex Formation: this compound binds to both BTK and the CRBN subunit of the E3 ubiquitin ligase complex, forming a ternary complex.
-
Ubiquitination: The close proximity of BTK to the E3 ligase within this complex allows for the efficient transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BTK.
-
Proteasomal Recognition and Degradation: The polyubiquitinated BTK is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Recycling of this compound: After inducing degradation, this compound is released and can engage in further catalytic cycles of degradation.
A similar process leads to the degradation of the neosubstrates Ikaros and Aiolos.
Downstream Signaling Effects
The degradation of BTK effectively shuts down the BCR signaling cascade, which is crucial for the proliferation and survival of malignant B-cells. This leads to the inhibition of downstream pathways such as PLCγ2, ERK, and NF-κB.
The degradation of Ikaros and Aiolos has two major consequences. Firstly, it directly induces apoptosis in myeloma cells. Secondly, it has an immunomodulatory effect by enhancing the activity of T cells and Natural Killer (NK) cells, leading to an improved anti-tumor immune response.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Cell Line | Target | DC50 (nM) | Dmax (%) | GI50 (nM) |
| TMD8 (WT BTK) | BTK | 1.94 | >90 | 12 |
| TMD8 (C481S BTK) | BTK | 9.68 | >90 | 39 |
| TMD8 (V416L BTK) | BTK | 4.17 | >90 | 28 |
| TMD8 (T474I BTK) | BTK | 2.41 | >90 | 18 |
| TMD8 (L528W BTK) | BTK | 1.86 | >90 | 14 |
| Human T-cells | Ikaros (IKZF1) | - | - | Potent |
| Human T-cells | Aiolos (IKZF3) | - | - | Potent |
Data compiled from publicly available sources.[5]
Table 2: Binding Affinity
| Target | IC50 (nM) | Assay |
| Wild-type BTK | 9 | FRET-based ligand displacement |
| T474I mutant BTK | 7 | FRET-based ligand displacement |
| C481S mutant BTK | 19 | FRET-based ligand displacement |
Data compiled from publicly available sources.[5]
Table 3: Clinical Trial Data (NX-2127-001)
| Parameter | Value |
| Mean BTK Degradation (CLL patients, Cycle 1 Day 22) | 86% |
| Overall Response Rate (ORR) in heavily pretreated CLL | 33% |
Data from the Phase 1a/b study (NCT04830137) as of September 21, 2022.[1][9]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Western Blot for BTK Degradation
This protocol describes the assessment of BTK protein degradation in cultured cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., TMD8) at a suitable density in a multi-well plate.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against BTK and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize BTK levels to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol outlines the measurement of cell viability to determine the anti-proliferative effects of this compound.
-
Cell Plating:
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal growth inhibition concentration (GI50) by fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This assay is used to quantify the formation of the BTK-(R)-NX-2127-CRBN ternary complex.
-
Reagents:
-
Tagged BTK protein (e.g., GST-tagged).
-
Tagged CRBN-DDB1 complex (e.g., His-tagged).
-
TR-FRET donor-labeled antibody against one tag (e.g., anti-GST-Terbium).
-
TR-FRET acceptor-labeled antibody against the other tag (e.g., anti-His-d2).
-
This compound in a dilution series.
-
-
Assay Setup:
-
In a microplate, combine the tagged proteins, labeled antibodies, and this compound at various concentrations.
-
Incubate the mixture to allow for complex formation.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (excitation at ~340 nm, emission at two wavelengths, e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A bell-shaped curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
-
Conclusion
This compound is a pioneering molecule in the field of targeted protein degradation, offering a dual mechanism of action that combines the potent degradation of BTK with immunomodulatory effects through the degradation of Ikaros and Aiolos. This innovative approach holds the potential to overcome resistance to existing BTK inhibitors and provide a new therapeutic option for patients with B-cell malignancies. The data summarized in this guide highlight the promising preclinical and early clinical activity of this compound, and the detailed experimental protocols provide a framework for further research and development in this exciting area of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. promega.com [promega.com]
- 5. Ubiquitination Assay - Profacgen [profacgen.com]
- 6. benchchem.com [benchchem.com]
- 7. ch.promega.com [ch.promega.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
Methodological & Application
(R)-NX-2127: In Vitro Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NX-2127 is a novel, orally bioavailable, bifunctional small molecule that represents a significant advancement in the field of targeted protein degradation. It is designed to induce the degradation of both Bruton's tyrosine kinase (BTK) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). By engaging the cereblon (CRBN) E3 ubiquitin ligase complex, this compound acts as a molecular glue to trigger the ubiquitination and subsequent proteasomal degradation of its target proteins.[1][2][3] This dual mechanism of action—direct targeting of a key B-cell signaling node and immunomodulatory effects through Ikaros and Aiolos degradation—makes this compound a promising therapeutic candidate for B-cell malignancies, including those with acquired resistance to conventional BTK inhibitors.[2]
These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound, enabling researchers to robustly assess its degradation capacity and cellular effects.
Mechanism of Action: Dual Degradation Pathway
This compound's unique mode of action involves the simultaneous degradation of BTK and the neosubstrates IKZF1 and IKZF3. This is achieved through its ability to bind to both the target proteins and the CRBN E3 ligase, forming a ternary complex that facilitates the transfer of ubiquitin to the target, marking it for destruction by the proteasome.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in inducing degradation and inhibiting cell proliferation across various cell lines and BTK mutant statuses.
Table 1: this compound Degradation Potency (DC50)
| Cell Line | Target | DC50 (nM) | Assay Type |
| TMD8 (BTK-WT) | BTK | 1.94 - 4 | HTRF / Western Blot |
| TMD8 (BTK-C481S) | BTK | 9.68 - 13 | HTRF / Western Blot |
| TMD8 (BTK-V416L) | BTK | 4.17 | HTRF / Western Blot |
| TMD8 (BTK-T474I) | BTK | 2.41 | HTRF / Western Blot |
| TMD8 (BTK-L528W) | BTK | 1.86 | HTRF / Western Blot |
| REC-1 | BTK | 4 | HTRF |
| Mino | BTK | 6 | HTRF |
| Human T-Cells | Ikaros (IKZF1) | 54 | Not Specified |
| Human T-Cells | Aiolos (IKZF3) | 25 - 36 | Not Specified |
Data compiled from multiple sources.[3][4][5]
Table 2: this compound Anti-Proliferative Activity (GI50/EC50)
| Cell Line | BTK Status | GI50/EC50 (nM) | Assay Type |
| TMD8 (WT) | Wild-Type | 12 | CellTiter-Glo |
| TMD8 (C481S) | C481S Mutant | 21 - 39 | CellTiter-Glo |
| TMD8 (V416L) | V416L Mutant | 28 | CellTiter-Glo |
| TMD8 (T474I) | T474I Mutant | 18 | CellTiter-Glo |
| TMD8 (L528W) | L528W Mutant | 14 | CellTiter-Glo |
Data compiled from multiple sources.[3][4]
Experimental Protocols
BTK Degradation Assay (HTRF)
This protocol describes a high-throughput method to quantify BTK protein levels in cells treated with this compound using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, REC-1, Mino)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
HTRF assay kit for BTK (e.g., from Cisbio)
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Culture B-cell lymphoma cells according to standard protocols.
-
Cell Plating: Seed cells in appropriate multi-well plates at a density that ensures logarithmic growth during the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. Include a DMSO-only control.
-
Treatment: Add the this compound dilutions and DMSO control to the cells and incubate for 4 hours at 37°C and 5% CO2.
-
Cell Lysis: Lyse the cells according to the HTRF kit manufacturer's instructions.
-
HTRF Assay: Perform the HTRF assay by adding the detection reagents to the cell lysates.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and normalize the data to the DMSO control. Determine the DC50 value by fitting the data to a four-parameter non-linear curve.[5]
Cell Viability Assay
This protocol outlines the measurement of cell viability in B-cell lymphoma cell lines after treatment with this compound to determine its anti-proliferative effects.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, REC-1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
CellTiter-Glo® 2.0 Assay (Promega) or similar viability reagent
-
Luminometer
Procedure:
-
Cell Culture and Plating: Culture and seed the cells as described in the BTK degradation assay protocol.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium, including a DMSO control.
-
Treatment: Add the compound dilutions to the cells and incubate for 3 to 5 days, depending on the cell line (3 days for TMD8, 5 days for REC-1).
-
Viability Measurement: On the day of analysis, allow the plates to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the percentage of viable cells. Calculate the GI50 or EC50 value using a non-linear regression curve fit.
Ikaros and Aiolos Degradation Assay (Western Blot)
This protocol details the detection of Ikaros and Aiolos protein degradation in primary human T-cells or other suitable cell lines via Western blotting.
Materials:
-
Primary human T-cells or a suitable cell line
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Ikaros (IKZF1) and Aiolos (IKZF3)
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Sample Preparation and SDS-PAGE: Prepare protein lysates for electrophoresis and run the samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against Ikaros, Aiolos, and a loading control, followed by incubation with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
IL-2 Secretion Assay
This protocol is for measuring the enhancement of IL-2 secretion from stimulated primary human T-cells, a key indicator of the immunomodulatory activity of this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)
-
IL-2 ELISA kit or other cytokine detection assay
-
Plate reader
Procedure:
-
PBMC Isolation and Culture: Isolate PBMCs from healthy donor blood and culture them in appropriate medium.
-
Treatment and Stimulation: Treat the PBMCs with this compound and concurrently stimulate T-cell activation with anti-CD3/CD28 antibodies.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant.
-
IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of IL-2 secretion in this compound-treated samples to control samples to determine the fold-increase in secretion.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.nurixtx.com [ir.nurixtx.com]
- 4. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 5. ir.nurixtx.com [ir.nurixtx.com]
Application Notes and Protocols for (R)-NX-2127 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo efficacy, pharmacokinetics, and pharmacodynamics of (R)-NX-2127, a dual-function Bruton's tyrosine kinase (BTK) and immunomodulatory imide drug (IMiD) degrader, in various mouse models. The accompanying protocols offer detailed methodologies for key experiments to facilitate the replication and further investigation of this compound's preclinical profile.
Application Notes
This compound is an orally bioavailable small molecule that induces the degradation of BTK and the IMiD neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3) through the recruitment of the E3 ubiquitin ligase cereblon. This dual mechanism of action offers a promising therapeutic strategy for B-cell malignancies by targeting both tumor cell-intrinsic survival pathways and providing immunomodulatory effects. In vivo studies in mouse models have been crucial in elucidating the preclinical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of this compound.
In Vivo Efficacy in Xenograft Models
This compound has demonstrated potent anti-tumor activity in mouse xenograft models of B-cell malignancies. In a diffuse large B-cell lymphoma (DLBCL) model using TMD8 cells, oral administration of this compound led to a dose-dependent inhibition of tumor growth. Notably, it showed efficacy against both wild-type and ibrutinib-resistant C481S mutant BTK-expressing tumors, highlighting its potential to overcome acquired resistance to BTK inhibitors.
Pharmacokinetics in Mice
Pharmacokinetic studies in BALB/c mice have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Following oral administration, the compound exhibits favorable pharmacokinetic properties, achieving plasma concentrations that are associated with in vivo efficacy.
In Vivo Pharmacodynamics: BTK Degradation
A key pharmacodynamic endpoint for this compound is the degradation of its target protein, BTK. In vivo studies have shown that oral administration of this compound leads to a dose-proportional decrease in BTK levels in circulating B cells and splenic B cells in mice. This demonstrates effective target engagement and degradation in relevant tissues.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo mouse studies of this compound.
Table 1: Pharmacokinetics of this compound in BALB/c Mice
| Parameter | 1 mg/kg i.v. | 10 mg/kg p.o. |
| t½ (h) | 2.9 | 3.0 |
| Tmax (h) | 0.08 | 6 |
| Cmax (µM) | 1.25 | 1.28 |
| AUClast (h·µM) | 4.48 | 16 |
| AUCinf (h·µM) | 4.49 | 15.7 |
| F (%) | - | 36 |
Table 2: In Vivo BTK Degradation by this compound in a TMD8 Xenograft Mouse Model (24h post-dose)
| Dose (mg/kg p.o.) | BTK Decrease in Peripheral B cells (%) | BTK Decrease in Tumor Tissues (%) |
| 10 | 69 | 80 |
| 30 | 80 | 84 |
| 90 | 91 | 90 |
Table 3: Tumor Growth Inhibition by this compound in a TMD8 Xenograft Mouse Model (at Day 24)
| Dose (mg/kg p.o.) | Tumor Growth Inhibition (TGI) (%) |
| 10 | 58 |
| 30 | 74 |
| 90 | 100 |
Experimental Protocols
Disclaimer: The following protocols are compiled from publicly available information and standard laboratory procedures. Specific details may need to be optimized for individual laboratory conditions and animal models.
Protocol 1: TMD8 Xenograft Mouse Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous TMD8 DLBCL xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
TMD8 (human diffuse large B-cell lymphoma) cell line
-
Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old
-
Matrigel (Corning)
-
RPMI-1640 medium (Gibco)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture TMD8 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Implantation:
-
Harvest TMD8 cells during the exponential growth phase.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound at various doses).
-
Prepare this compound in the vehicle solution at the desired concentrations.
-
Administer this compound or vehicle orally (p.o.) once daily at the specified doses (e.g., 10, 30, 90 mg/kg).
-
-
Efficacy Assessment:
-
Continue treatment for the duration of the study (e.g., 24 days).
-
Monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, pharmacodynamic studies).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Protocol 2: In Vivo BTK Degradation Assessment
This protocol outlines the procedure for assessing BTK protein degradation in peripheral blood and tumor tissue from treated mice.
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
RBC lysis buffer
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Western blot apparatus
-
Primary antibodies against BTK and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Collection:
-
Peripheral Blood: At specified time points after the final dose, collect blood from mice via cardiac puncture or retro-orbital bleeding into EDTA tubes.
-
Tumor Tissue: At the end of the efficacy study, excise tumors and snap-freeze them in liquid nitrogen or immediately process for protein extraction.
-
-
Protein Extraction:
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood by lysing red blood cells with RBC lysis buffer, followed by centrifugation. Lyse the PBMC pellet with protein lysis buffer.
-
Tumor Tissue: Homogenize the tumor tissue in protein lysis buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
-
Western Blotting:
-
Normalize protein lysates to the same concentration and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against BTK and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for BTK and the loading control.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation in the treated groups relative to the vehicle control group.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to BTK and IMiD neosubstrate degradation.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo efficacy study using a xenograft mouse model.
Experimental Workflow for Pharmacodynamic (BTK Degradation) Study
Caption: Workflow for assessing in vivo BTK protein degradation.
Application Notes and Protocols for (R)-NX-2127 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NX-2127 is a novel, orally bioavailable bifunctional molecule designed to induce the degradation of Bruton's Tyrosine Kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] Chronic activation of the BCR pathway is a hallmark of many B-cell malignancies, making BTK a key therapeutic target.[1][2] Unlike traditional inhibitors, this compound acts as a degrader, harnessing the cell's natural ubiquitin-proteasome system to eliminate the BTK protein.[3][4][5]
Furthermore, this compound exhibits immunomodulatory activity by concurrently mediating the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual mechanism of action offers a promising therapeutic strategy for patients with relapsed or refractory B-cell malignancies, including those who have developed resistance to conventional BTK inhibitors.[1][3][5]
These application notes provide detailed protocols for key cell-based assays to evaluate the activity of this compound, enabling researchers to assess its potency and mechanism of action in relevant cellular models.
Mechanism of Action
This compound is a heterobifunctional molecule that brings together the E3 ubiquitin ligase cereblon (CRBN) and BTK, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[3] It also induces the degradation of IKZF1 and IKZF3 through a similar molecular glue interaction with the cereblon E3 ubiquitin ligase complex.[1][2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of (R)-NX-2127-Mediated BTK Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NX-2127 is a potent, orally bioavailable Bruton's tyrosine kinase (BTK) targeting degrader for the treatment of B-cell malignancies. It is a heterobifunctional molecule that induces the degradation of BTK through the ubiquitin-proteasome system. This compound brings BTK into proximity with the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK. A key feature of this compound is its dual activity; in addition to BTK, it also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neosubstrates of the cereblon E3 ligase complex. This dual mechanism of action provides a novel therapeutic strategy for overcoming resistance to conventional BTK inhibitors.
These application notes provide a detailed protocol for the analysis of this compound-mediated degradation of BTK, IKZF1, and IKZF3 in cell lines using Western blotting.
Data Presentation
The following tables summarize the quantitative data on the degradation of BTK, IKZF1, and IKZF3 by this compound in relevant cell lines and patient samples.
Table 1: this compound-Mediated Degradation of BTK in TMD8 Cells
| Cell Line | BTK Genotype | Treatment Time | DC50 (nM) |
| TMD8 | Wild-Type | 4 hours | 4 |
| TMD8 | C481S Mutant | 4 hours | 13 |
DC50 (Degradation Concentration 50) is the concentration of this compound required to degrade 50% of the target protein.
Table 2: this compound-Mediated Degradation of BTK and IKZF1 in Clinical Samples
| Patient Population | Treatment | Protein | Degradation |
| Relapsed/Refractory B-cell Malignancies | This compound | BTK | >80% degradation was achieved |
| Relapsed/Refractory B-cell Malignancies | This compound | Ikaros (IKZF1) | Degradation observed in all patients at all dose levels |
Experimental Protocols
This section provides a detailed methodology for a time-course experiment to analyze the degradation of BTK, IKZF1, and IKZF3 in the TMD8 human diffuse large B-cell lymphoma cell line following treatment with this compound.
Materials and Reagents
-
Cell Line: TMD8 (human B-cell lymphoma)
-
This compound
-
Cell Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails
-
Protein Assay Kit: BCA or Bradford assay
-
SDS-PAGE Gels: 4-12% Bis-Tris gels (or similar)
-
Transfer Buffer
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-BTK antibody
-
Rabbit anti-IKZF1 (Ikaros) antibody
-
Rabbit anti-IKZF3 (Aiolos) antibody
-
Mouse or rabbit anti-GAPDH or anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Imaging System: Chemiluminescence imager
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture TMD8 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with a final concentration of 10 nM this compound for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours). A vehicle control (DMSO) should be included for each time point.
-
-
Cell Lysis:
-
Following treatment, transfer the cells to a microcentrifuge tube and pellet by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold lysis buffer per 1 x 10^6 cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (anti-BTK, anti-IKZF1, or anti-IKZF3) diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Calculate the percentage of protein remaining relative to the vehicle-treated control at the 0-hour time point.
-
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated BTK degradation.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of protein degradation.
BTK Signaling Pathway and this compound Intervention
Caption: BTK signaling pathway and the point of intervention by this compound.
Application Notes and Protocols for Measuring (R)-NX-2127 Efficacy in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NX-2127 is a novel, orally bioavailable, dual-function small molecule that induces the degradation of Bruton's tyrosine kinase (BTK) and the immunomodulatory imide drug (IMiD) neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This chimeric targeting molecule recruits the cereblon (CRBN) E3 ubiquitin ligase to BTK, leading to its ubiquitination and subsequent proteasomal degradation.[1][2] This mechanism of action is distinct from traditional BTK inhibitors and has shown promise in overcoming resistance mediated by BTK mutations.[2][4] Furthermore, the degradation of Ikaros and Aiolos provides an additional immunomodulatory effect that may contribute to its anti-tumor activity in B-cell malignancies.[1][3]
These application notes provide a summary of the efficacy of this compound in various lymphoma cell lines and detailed protocols for key experiments to assess its activity.
Data Presentation
The efficacy of this compound has been demonstrated in several lymphoma cell lines, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL). The following tables summarize the quantitative data on its degradation capacity and anti-proliferative effects.
Table 1: this compound Activity in TMD8 DLBCL Cell Lines [4]
| Cell Line | BTK Genotype | DC50 (nM) | GI50 (nM) |
| TMD8 | Wild-Type | 1.94 | 12 |
| TMD8 | C481S Mutant | 9.68 | 39 |
| TMD8 | V416L Mutant | 4.17 | 28 |
| TMD8 | T474I Mutant | 2.41 | 18 |
| TMD8 | L528W Mutant | 1.86 | 14 |
DC50: Half-maximal degradation concentration. GI50: Half-maximal growth inhibition concentration.
Table 2: this compound-Mediated BTK Degradation in Mantle Cell Lymphoma Cell Lines [1]
| Cell Line | DC50 (nM) |
| Rec-1 | 4 |
| Mino | 6 |
DC50: Half-maximal degradation concentration.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Measuring this compound Efficacy
References
- 1. ir.nurixtx.com [ir.nurixtx.com]
- 2. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nurixtx.com [nurixtx.com]
- 4. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
Application Notes and Protocols for (R)-NX-2127 Treatment in Primary Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NX-2127 is a novel, orally bioavailable, dual-function small molecule that induces degradation of Bruton's tyrosine kinase (BTK) and the immunomodulatory proteins Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This chimeric molecule functions as a molecular glue, bringing together the target proteins and the E3 ubiquitin ligase cereblon (CRBN), leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This dual mechanism of action makes this compound a promising therapeutic agent for relapsed or refractory B-cell malignancies, including chronic lymphocytic leukemia (CLL), by simultaneously targeting the B-cell receptor (BCR) signaling pathway and modulating the tumor microenvironment.[1][4][5][6] Clinical studies have demonstrated that this compound can overcome resistance to both covalent and non-covalent BTK inhibitors.[4][6]
These application notes provide a summary of the clinical findings and detailed protocols for the in vitro evaluation of this compound in primary patient samples.
Clinical Efficacy in Primary Patient Samples
This compound has been evaluated in a Phase 1a/b clinical trial in heavily pretreated patients with relapsed/refractory B-cell malignancies.[4][5] The patient population had undergone a median of five to six prior therapies.[4][5]
Key Findings:
-
BTK Degradation: Rapid, robust, and sustained BTK degradation was observed in all patients, with a mean degradation of over 80% by day 22 of the first cycle.[5][7]
-
Clinical Responses: Clinically meaningful responses were observed, with an overall response rate (ORR) that increased with treatment duration, reaching 50% at six months in one cohort.[5] Responses were seen irrespective of prior BTK inhibitor treatment or the presence of BTK resistance mutations.[4][6]
-
Immunomodulatory Activity: Degradation of the cereblon neosubstrate Ikaros (IKZF1) was observed at all dose levels, confirming the immunomodulatory action of this compound.[5][8]
| Parameter | Value | Patient Population | Reference |
| Overall Response Rate (ORR) | 33% (95% CI 12–62%) | Relapsed/Refractory CLL | [4] |
| ORR at 6 months | 50% | Relapsed/Refractory CLL | [5] |
| Mean BTK Degradation | 83% by Cycle 1, Day 22 | Relapsed/Refractory CLL | [5] |
| Median Prior Therapies | 5 - 6 | Relapsed/Refractory B-cell Malignancies | [4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its effects on primary patient samples.
References
- 1. Apoptosis Protocols | USF Health [health.usf.edu]
- 2. stemcell.com [stemcell.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A cell culture system that mimics chronic lymphocytic leukemia cells microenvironment for drug screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. championsoncology.com [championsoncology.com]
- 8. Ex Vivo Pharmacological Profiling in Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-NX-2127 Efficacy Testing in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NX-2127 is a novel, orally bioavailable small molecule that functions as a targeted protein degrader. It represents a promising therapeutic strategy for B-cell malignancies by inducing the degradation of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1] Unlike traditional BTK inhibitors, this compound also induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) through a molecular glue interaction with the cereblon (CRBN) E3 ubiquitin ligase complex.[1] This dual activity not only targets the primary driver of B-cell proliferation but also provides an immunomodulatory effect, potentially overcoming resistance mechanisms to conventional BTK inhibitors.[1]
These application notes provide an overview of the use of xenograft models, particularly the TMD8 diffuse large B-cell lymphoma (DLBCL) model, for evaluating the in vivo efficacy of this compound. Detailed protocols for establishing these models and assessing key efficacy endpoints are provided to guide researchers in the preclinical evaluation of this compound.
Signaling Pathway and Mechanism of Action
This compound is a heterobifunctional molecule that simultaneously binds to BTK and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of BTK. Additionally, this compound promotes the degradation of the neosubstrates Ikaros and Aiolos by modulating the substrate specificity of CRBN.
References
Application Notes and Protocols for Studying BTK C481S Mutation with (R)-NX-2127
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a key role in the proliferation and survival of B-cells. Consequently, it is a validated therapeutic target for various B-cell malignancies. The development of covalent BTK inhibitors, such as ibrutinib, has significantly improved patient outcomes. However, the emergence of resistance mutations, most commonly the cysteine-to-serine substitution at position 481 (C481S), abrogates the efficacy of these covalent inhibitors, posing a significant clinical challenge.
(R)-NX-2127 is a novel, orally bioavailable, dual-function molecule that acts as a targeted protein degrader of BTK. It is a Proteolysis Targeting Chimera (PROTAC) that recruits the E3 ubiquitin ligase cereblon (CRBN) to BTK, leading to its ubiquitination and subsequent degradation by the proteasome. A key advantage of this compound is its ability to effectively degrade both wild-type (WT) BTK and the clinically relevant C481S mutant, thus overcoming a major mechanism of resistance to covalent BTK inhibitors. Furthermore, this compound exhibits immunomodulatory activity through the CRBN-mediated degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
These application notes provide a comprehensive overview of the use of this compound as a research tool to study the BTK C481S mutation, including detailed protocols for key experiments and quantitative data to facilitate experimental design and data interpretation.
Data Presentation
The following tables summarize the quantitative data for this compound in preclinical studies, highlighting its potency in degrading and inhibiting the proliferation of cells expressing both wild-type and C481S-mutant BTK.
Table 1: In Vitro Degradation of BTK by this compound
| Cell Line | BTK Genotype | DC50 (nM) | Reference |
| TMD8 | Wild-Type | 1.94 | |
| TMD8 | C481S Mutant | 9.68 | |
| Multiple Cancer Cell Lines | Wild-Type | < 5 | |
| Cancer Cell Lines | C481S Mutant | 13 |
DC50: Half-maximal degradation concentration.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | BTK Genotype | GI50/EC50 (nM) | Reference |
| TMD8 | Wild-Type | 12 | |
| TMD8 | C481S Mutant | 39 | |
| TMD8 | C481S Mutant | < 30 |
GI50/EC50: Half-maximal growth inhibition/effective concentration.
Table 3: Degradation of Ikaros (IKZF1) and Aiolos (IKZF3) by this compound
| Protein | DC50 (nM) | Reference |
| Ikaros (IKZF1) | 25 | |
| Aiolos (IKZF3) | 54 |
Mandatory Visualization
Caption: Mechanism of this compound in overcoming BTK C481S-mediated resistance.
Caption: A typical experimental workflow for evaluating this compound.
Experimental Protocols
Assessment of BTK and Ikaros (IKZF1) Degradation by Western Blot
This protocol details the immunodetection of total BTK and IKZF1 levels in cell lysates following treatment with this compound.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, with both wild-type and engineered C481S BTK)
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-BTK
-
Rabbit anti-Ikaros (IKZF1)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates. Allow cells to adhere or stabilize for 24 hours. Treat cells with a dose-response of this compound (e.g., 0.1 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 4, 8, or 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities and normalize to the loading control.
Cell Viability Assay
This protocol measures the effect of this compound on the viability of B-cell lymphoma cells.
Materials:
-
B-cell lymphoma cell lines (WT and BTK C481S)
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells at a density of 5,000-10,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Analysis: Normalize the data to the vehicle-treated controls and calculate the GI50/EC50 values.
Analysis of BTK Phosphorylation by Phospho-Flow Cytometry
This protocol allows for the quantitative analysis of BTK phosphorylation at the single-cell level.
Materials:
-
B-cell lymphoma cell lines (WT and BTK C481S)
-
This compound
-
Anti-IgM antibody (for BCR stimulation)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies:
-
Anti-phospho-BTK (Y223)
-
Anti-phospho-PLCγ2 (Y759)
-
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes at 37°C to induce BCR signaling.
-
Fixation and Permeabilization:
-
Immediately fix the cells with a fixation buffer (e.g., 1.6% paraformaldehyde) for 15 minutes at room temperature.
-
Permeabilize the cells by adding ice-cold methanol (B129727) and incubating on ice for 30 minutes.
-
-
Staining:
-
Wash the cells with staining buffer (e.g., PBS with 1% BSA).
-
Incubate the cells with the fluorochrome-conjugated anti-phospho-BTK and anti-phospho-PLCγ2 antibodies for 1 hour at room temperature, protected from light.
-
-
Data Acquisition: Wash the cells and resuspend in staining buffer. Acquire data on a flow cytometer.
-
Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-specific antibodies to quantify the level of BTK and PLCγ2 phosphorylation.
Detection of BTK Ubiquitination by Immunoprecipitation
This protocol is to confirm that this compound induces the ubiquitination of BTK.
Materials:
-
Treated cell lysates (prepared as in the Western Blot protocol, with the addition of a proteasome inhibitor like MG132 during treatment)
-
Anti-BTK antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Immunoprecipitation:
-
Incubate 500-1000 µg of cell lysate with the anti-BTK antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Western Blotting: Perform Western blotting on the eluted samples as described above, using an anti-ubiquitin antibody to detect ubiquitinated BTK. The membrane can be stripped and re-probed for total BTK as a control.
Application Note: Assessing the Immunomodulatory Effects of (R)-NX-2127 on T-cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-NX-2127 is a first-in-class, orally bioavailable, dual-function small molecule that combines Bruton's tyrosine kinase (BTK) degradation with immunomodulatory drug (IMiD) activity.[1] Developed by Nurix Therapeutics, NX-2127 represents a novel therapeutic strategy for relapsed or refractory B-cell malignancies.[2] Unlike traditional BTK inhibitors that merely block enzymatic function, NX-2127 utilizes the body's natural protein disposal system—the ubiquitin-proteasome pathway—to induce the selective degradation of the BTK protein.[3] This mechanism has the potential to overcome resistance associated with BTK mutations.[4][5]
Crucially, NX-2127 also possesses immunomodulatory properties by targeting the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) for degradation via the cereblon (CRBN) E3 ubiquitin ligase complex.[6][7][8] The degradation of these lymphoid transcription factors, which are known suppressors of IL-2 expression, results in T-cell activation and reprogramming, adding a second layer to its anti-cancer activity.[1][9] This document provides detailed protocols and data for assessing the unique T-cell-mediated effects of this compound.
Mechanism of Action
NX-2127 functions as a heterobifunctional molecule. One end binds to BTK, while the other end recruits the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of BTK, marking it for degradation by the proteasome.[5][10] Concurrently, its IMiD activity facilitates the degradation of Ikaros and Aiolos, leading to enhanced T-cell function, including increased cytotoxicity and a shift towards a Th1 phenotype.[9][11]
Caption: Dual mechanism of this compound leading to BTK and Ikaros/Aiolos degradation.
Data Presentation
Clinical and preclinical studies have quantified the effects of this compound on its primary target, BTK, and downstream T-cell functions.
Table 1: Pharmacodynamic Profile of this compound in Clinical Trials
| Parameter | Dose Level | Observation | Source |
|---|---|---|---|
| BTK Degradation | 100 mg | >80% degradation at steady state in peripheral blood. | [12] |
| BTK Degradation | 200 mg | >90% degradation at steady state in peripheral blood. | [12] |
| Target Occupancy | 100 mg, 200 mg, 300 mg | Dose-dependent pharmacokinetics observed. | [1][13] |
| Clinical Trial | Phase 1a/1b | Oral, once-daily dosing in 28-day cycles. |[1] |
Table 2: Summary of Immunomodulatory Effects on T-Cells (In Vitro & Clinical Samples)
| Effect | Observation | Comparison | Source |
|---|---|---|---|
| T-Cell Phenotype | Repolarization towards a more cytotoxic, Th1 subset. | Not observed with BTK degrader NX-5948. | [9][11] |
| Cytotoxicity | Enhanced T-cell mediated killing of lymphoma cells. | Comparable to lenalidomide; not seen with ibrutinib (B1684441) or NX-5948. | [11][14] |
| Cytokine Secretion | Increased granzyme B secretion by CD8+ T-cells. | Accompanied enhanced cytotoxicity assays. | [11] |
| Cell Surface Markers | Upregulation of CD38 on CD4+ and CD8+ T-cells. | Not observed with NX-5948 or ibrutinib/lenalidomide. | [11] |
| Regulatory T-Cells | Reduction in Treg differentiation. | Similar to lenalidomide. | [11] |
| Synapse Formation | Enhanced immunological synapse formation. | Comparable to lenalidomide. | [9][11] |
| T-Cell Viability | Did not induce apoptosis or reduce proliferation of CD3+ T-cells. | Consistent with NX-5948. |[11] |
Experimental Protocols
The following protocols are designed to assess the key immunomodulatory activities of this compound on T-cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Nurix Therapeutics Presents Positive Clinical Data from Its Novel Bruton’s Tyrosine Kinase (BTK) Degrader Programs, NX-5948 and NX-2127, at the 65th American Society of Hematology (ASH) Annual Meeting - BioSpace [biospace.com]
- 3. iwmf.com [iwmf.com]
- 4. Nurix Therapeutics Presents Positive Clinical Results from [globenewswire.com]
- 5. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. nurixtx.com [nurixtx.com]
- 11. ashpublications.org [ashpublications.org]
- 12. targetedonc.com [targetedonc.com]
- 13. ashpublications.org [ashpublications.org]
- 14. cllsociety.org [cllsociety.org]
Application Notes and Protocols: (R)-NX-2127 in Chronic Lymphocytic Leukemia (CLL) Research
(R)-NX-2127 is an investigational agent and is not approved for any indication.
Introduction
This compound is a first-in-class, orally bioavailable, dual-function molecule that induces the degradation of Bruton's tyrosine kinase (BTK) and modulates the immune system.[1] It functions as a targeted protein degrader, specifically a proteolysis-targeting chimera (PROTAC), that overcomes resistance to BTK inhibitors observed in chronic lymphocytic leukemia (CLL).[2][3] NX-2127 not only targets wild-type BTK but is also effective against common resistance mutations, including BTK C481S.[4] Its unique mechanism of action involves hijacking the body's natural protein disposal system to eliminate BTK, a key protein in B-cell signaling pathways that is crucial for the survival and proliferation of CLL cells.[5]
Mechanism of Action
NX-2127 is a heterobifunctional molecule designed to simultaneously bind to BTK and the cereblon (CRBN) E3 ubiquitin ligase complex.[2] This proximity induces the ubiquitination of BTK, tagging it for degradation by the proteasome.[1][6] This process effectively eliminates the BTK protein from the cancer cells, in contrast to BTK inhibitors that only block its enzymatic activity.[3]
In addition to BTK degradation, NX-2127 was designed to have immunomodulatory activity by mediating the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4][7] This leads to T-cell activation, which may contribute to its anti-tumor effects.[8][9]
Below is a diagram illustrating the signaling pathway of NX-2127.
Preclinical and Clinical Data
In Vitro Efficacy
NX-2127 has demonstrated potent degradation of both wild-type and mutant BTK in preclinical models. This activity translates to efficacy in various B-cell malignancy models.
Clinical Trial Data (NX-2127-001)
The first-in-human Phase 1a/1b trial (NCT04830137) evaluated the safety, tolerability, and preliminary efficacy of NX-2127 in patients with relapsed or refractory B-cell malignancies, including a significant cohort of CLL patients.[7][10]
Patient Demographics and Dosing: Patients enrolled in the CLL cohorts were heavily pretreated, with many having received multiple prior lines of therapy, including covalent and non-covalent BTK inhibitors.[7][9] NX-2127 was administered orally once daily in 28-day cycles at dose levels of 100 mg, 200 mg, and 300 mg.[7]
Pharmacodynamics and Efficacy:
| Parameter | Finding | Source |
| BTK Degradation | >80% BTK degradation was achieved in patients with CLL.[2] A mean BTK degradation of 86% was observed across all patients by Cycle 1 Day 22.[7] | [2][7] |
| Overall Response Rate (ORR) in CLL | In 12 response-evaluable patients, the best ORR was 33%, with the rate increasing with longer follow-up (50% at 6 months).[7][11] | [7][11] |
| Efficacy in Resistant Patients | Clinical responses were observed in patients with BTK mutations and in those who were double-refractory to BTK and BCL2 inhibitors.[7][12] | [7][12] |
| Immunomodulatory Activity | Degradation of Ikaros (IKZF1) was observed at all dose levels, confirming immunomodulatory activity.[7] | [7] |
Safety and Tolerability:
| Parameter | Finding | Source |
| Dose-Limiting Toxicities (DLTs) | One DLT of cognitive impairment was observed at the 300 mg dose in a patient with CLL.[7] No DLTs were observed at 100 mg or 200 mg.[5] | [5][7] |
| Common Adverse Events | The safety profile was consistent with BTK-targeted and immunomodulatory therapies.[13] Common adverse events included contusion, neutropenia, and thrombocytopenia. |
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps to assess the in vitro degradation of BTK in patient-derived CLL cells following treatment with NX-2127.
Materials:
-
Ficoll-Paque
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-BTK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood of CLL patients using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Culture the isolated PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin. Treat cells with varying concentrations of NX-2127 or DMSO vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest cells, wash with cold PBS, and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary anti-BTK and anti-loading control antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensity using densitometry software. Normalize BTK band intensity to the loading control to determine the percentage of BTK degradation relative to the vehicle-treated control.
Protocol 2: Flow Cytometry for T-Cell Activation Markers
This protocol is for evaluating the immunomodulatory effects of NX-2127 by measuring T-cell activation markers.[8]
Materials:
-
Isolated PBMCs from CLL patients
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-CD8, anti-CD25, anti-CD69, anti-HLA-DR
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture isolated PBMCs and treat with NX-2127 or DMSO as described in Protocol 1.
-
Cell Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend cells in FACS buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies to the cell suspension.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify T-cell subsets (CD3+/CD4+ and CD3+/CD8+).
-
Analyze the expression levels (e.g., mean fluorescence intensity) of activation markers (CD25, CD69, HLA-DR) on the gated T-cell populations.
-
Compare the expression levels between NX-2127-treated and vehicle-treated samples.
-
Clinical Trial Workflow
The Phase 1 study of NX-2127 (NCT04830137) follows a standard dose-escalation and cohort-expansion design.
Conclusion
This compound represents a novel therapeutic strategy for CLL, particularly for patients who have developed resistance to existing BTK inhibitors. Its dual mechanism of potent BTK degradation and immunomodulation offers a promising approach to overcoming treatment challenges. Early clinical data have demonstrated significant BTK degradation and encouraging clinical responses in a heavily pretreated patient population, supporting its continued development.[1][12] The manageable safety profile further underscores its potential as a future therapy for B-cell malignancies.[9][13]
References
- 1. cllsociety.org [cllsociety.org]
- 2. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTK degraders in CLL: mechanism of action, patient responses, and a look to the future | VJHemOnc [vjhemonc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. targetedonc.com [targetedonc.com]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. ashpublications.org [ashpublications.org]
- 9. cllsociety.org [cllsociety.org]
- 10. onclive.com [onclive.com]
- 11. targetedonc.com [targetedonc.com]
- 12. Nurix Therapeutics Presents Positive Clinical Results from [globenewswire.com]
- 13. targetedonc.com [targetedonc.com]
Application Notes and Protocols for (R)-NX-2127 in Diffuse Large B-cell Lymphoma (DLBCL) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NX-2127 is a first-in-class, orally bioavailable, dual-function small molecule that induces the degradation of Bruton's Tyrosine Kinase (BTK) and the immunomodulatory imide drug (IMiD) neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1] This novel mechanism of action offers a promising therapeutic strategy for B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL), by combining direct anti-tumor effects with immune system activation.[2] Preclinical and clinical data have demonstrated the potential of NX-2127 to overcome resistance to conventional BTK inhibitors and elicit durable responses in heavily pretreated patient populations.[1][3]
These application notes provide a summary of the key preclinical findings and detailed protocols for utilizing this compound in DLBCL research models.
Mechanism of Action
This compound is a bifunctional molecule that recruits the E3 ubiquitin ligase cereblon (CRBN) to BTK, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This action removes both the enzymatic and scaffolding functions of BTK, which can be crucial in malignancies where BTK is overexpressed or mutated.[4] Concurrently, NX-2127 induces the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), mimicking the activity of immunomodulatory drugs.[3][5] This leads to T-cell activation and enhanced anti-tumor immunity.
Preclinical Data in DLBCL Models
In Vitro Activity
This compound has demonstrated potent degradation of both wild-type and C481S mutant BTK in DLBCL cell lines. The C481S mutation is a known mechanism of resistance to the first-generation BTK inhibitor ibrutinib.
| Cell Line | BTK Genotype | DC50 (BTK Degradation) | EC50 (Anti-proliferative) | Reference |
| TMD8 | Wild-type | Not Reported | Not Reported | |
| TMD8 C481S | C481S Mutant | Not Reported | 21 nM |
DC50: Half-maximal degradation concentration. EC50: Half-maximal effective concentration.
In Vivo Activity
Oral administration of this compound has been shown to result in potent anti-tumor effects in mouse xenograft models of lymphoma. Studies in non-human primates have also demonstrated rapid and near-complete BTK degradation with once-daily dosing.
Clinical Insights in DLBCL
In a Phase 1 clinical trial (NCT04830137), this compound has shown promising clinical activity in patients with relapsed or refractory B-cell malignancies, including DLBCL.[1][6] Notably, a complete response was observed in a heavily pretreated patient with non-germinal center B-cell (non-GCB) DLBCL at a dose of 300 mg once daily.[1] This response was rapid, occurring at the first assessment at 8 weeks, and was sustained at 16 and 24 weeks.[2] The clinical response was associated with significant degradation of BTK, Ikaros, and Aiolos.[1] Based on these encouraging results, Phase 1b expansion cohorts for DLBCL have been initiated.[7]
| Patient Population | Dose | Key Outcomes | Reference |
| Relapsed/refractory non-GCB DLBCL (4 prior lines of therapy) | 300 mg once daily | Complete response at 8, 16, and 24 weeks | [1][2] |
| Relapsed/refractory DLBCL (4 prior lines of therapy) | 100 mg once daily | Stable disease followed by progressive disease | [2] |
Experimental Protocols
Protocol 1: In Vitro BTK Degradation Assay in DLBCL Cell Lines
Objective: To determine the concentration-dependent degradation of BTK in DLBCL cells following treatment with this compound.
Materials:
-
DLBCL cell lines (e.g., TMD8, OCI-Ly10)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-BTK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blotting
Procedure:
-
Cell Seeding: Seed DLBCL cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Treat cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against BTK and a loading control.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Perform densitometry analysis on the western blot bands.
-
Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log concentration of this compound and determine the DC50 value using non-linear regression.
-
Protocol 2: Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on DLBCL cell lines.
Materials:
-
DLBCL cell lines
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at an appropriate density.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis:
-
Normalize the signal from treated wells to the vehicle control wells.
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Calculate the EC50 value using a non-linear regression model.
-
Protocol 3: In Vivo Xenograft Model Study
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a DLBCL xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
DLBCL cell line (e.g., TMD8)
-
Matrigel (optional)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject DLBCL cells (resuspended in PBS, optionally with Matrigel) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound or vehicle control orally once daily.
-
Monitoring: Measure tumor dimensions with calipers and record body weights regularly (e.g., twice weekly). Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumors in the control group reach a maximum allowed size).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle group.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Conclusion
This compound represents a promising therapeutic agent for DLBCL, with a unique dual mechanism that targets both tumor cell proliferation and immune-mediated clearance. The provided protocols offer a framework for further preclinical investigation into the efficacy and mechanism of action of this compound in relevant DLBCL models. The encouraging clinical data, particularly the complete response in a heavily pretreated DLBCL patient, strongly supports its continued development.
References
- 1. Nurix Therapeutics Reports Case Study of Patient with Aggressive Non-Hodgkin’s Lymphoma (NHL) Showing a Complete Clinical Response to NX-2127 at the 5th Annual Targeted Protein Degradation (TPD) Summit | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 2. ir.nurixtx.com [ir.nurixtx.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1, Dose Escalation, Safety and Tolerability Study of NX-2127, a Bruton's Tyrosine Kinase (BTK) Degrader, in Adults with Relapsed/Refractory B-cell Malignancies [mdanderson.org]
- 7. Nurix Therapeutics Presents Data from Studies of Its Targeted Protein Degraders in B Cell Malignancies and Initiates Expansion of NX-2127 Phase 1b Trial in Diffuse Large B Cell Lymphoma and Mantle Cell Lymphoma Indications | Nurix Therapeutics, Inc. [ir.nurixtx.com]
Application Notes and Protocols: (R)-NX-2127 and CRISPR Screening for Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-NX-2127 is a novel, orally bioavailable, dual-function small molecule that represents a significant advancement in the treatment of B-cell malignancies. It acts as a targeted protein degrader of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway essential for the survival and proliferation of malignant B-cells.[1][2][3] Unlike traditional kinase inhibitors, this compound utilizes the body's own ubiquitin-proteasome system to induce the degradation of the BTK protein.[1][4] This mechanism of action is effective against both wild-type BTK and various clinically relevant mutants that confer resistance to conventional BTK inhibitors.[1][2][3]
Furthermore, this compound exhibits immunomodulatory activity by promoting the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) through its interaction with the cereblon (CRBN) E3 ubiquitin ligase.[2][3][5][6] This dual activity not only targets the malignant B-cells directly but also enhances T-cell function, offering a potential synergistic anti-tumor effect.[6][7]
Understanding the potential mechanisms of resistance to novel therapeutics like this compound is paramount for long-term clinical success. Genome-wide CRISPR-Cas9 loss-of-function screens are a powerful and unbiased tool for identifying genes whose knockout confers resistance to a given drug.[8][9] This application note provides an overview of this compound, summarizes its preclinical quantitative data, and offers a detailed protocol for employing a CRISPR-Cas9 screen to elucidate potential resistance mechanisms.
This compound: Mechanism of Action
This compound is a heterobifunctional molecule, often referred to as a proteolysis-targeting chimera (PROTAC). It is designed to simultaneously bind to BTK and the E3 ubiquitin ligase cereblon. This proximity induces the polyubiquitination of BTK, marking it for degradation by the proteasome. This degradation-based approach overcomes resistance mechanisms that arise from mutations in the BTK active site, which can prevent the binding of traditional inhibitors.[1] Additionally, by engaging cereblon, this compound also leads to the degradation of neosubstrates IKZF1 and IKZF3, which are key regulators of lymphocyte development and function.[2][3][6]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in terms of protein degradation and anti-proliferative activity across various cell lines and BTK mutant statuses.
Table 1: this compound Degradation Potency
| Target | Cell Line/System | DC50 (nM) | Dmax (%) | Citation(s) |
| BTK (Wild-Type) | TMD8 | 1.94 - 4 | >90 | [10] |
| BTK (Wild-Type) | REC-1 | 4 | N/A | |
| BTK (Wild-Type) | MINO | 6 | N/A | |
| BTK (C481S Mutant) | TMD8 | 9.68 - 13 | N/A | [10] |
| BTK (V416L Mutant) | TMD8 | 4.17 | N/A | [10] |
| BTK (T474I Mutant) | TMD8 | 2.41 | N/A | [10] |
| BTK (L528W Mutant) | TMD8 | 1.86 | N/A | [10] |
| IKZF1 | Human T-Cells | ~25 | N/A | [6] |
| IKZF3 | Human T-Cells | ~54 | N/A | [6] |
Table 2: this compound Anti-Proliferative and Binding Activity
| Cell Line | BTK Status | GI50/EC50 (nM) | Assay Type | Citation(s) |
| TMD8 | Wild-Type | 12 | Growth Inhibition | [10] |
| TMD8 | C481S Mutant | 39 | Growth Inhibition | [10] |
| TMD8 | V416L Mutant | 28 | Growth Inhibition | [10] |
| TMD8 | T474I Mutant | 18 | Growth Inhibition | [10] |
| TMD8 | L528W Mutant | 14 | Growth Inhibition | [10] |
| BTK Protein | Wild-Type | 7 | FRET-based Binding | [10] |
| BTK Protein | C481S Mutant | 9 | FRET-based Binding | [10] |
| BTK Protein | T474I Mutant | 19 | FRET-based Binding | [10] |
Experimental Protocols: Genome-Wide CRISPR-Cas9 Screen for this compound Resistance
This protocol outlines a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
Materials and Reagents
-
Cell Line: A human B-cell malignancy cell line sensitive to this compound (e.g., TMD8). The cell line should stably express Cas9. If not, it needs to be engineered to do so.
-
CRISPR Library: A genome-wide human single-guide RNA (sgRNA) lentiviral library (e.g., GeCKO v2, Brunello, or TKOv3).
-
Lentivirus Production: Packaging and envelope plasmids (e.g., psPAX2 and pMD2.G), HEK293T cells, transfection reagent, and appropriate cell culture media.
-
This compound: High-purity compound.
-
Reagents: Puromycin (B1679871), Polybrene, DMEM, RPMI-1640, FBS, penicillin-streptomycin, DNase I, genomic DNA extraction kit, PCR reagents for library amplification, and DNA purification kits.
Lentiviral Library Production
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G using a suitable transfection reagent.
-
After 48-72 hours, harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
Concentrate the virus if necessary and determine the viral titer.
Cell Line Transduction
-
Plate the Cas9-expressing target cells.
-
Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (at least 200-500 cells per sgRNA in the library).
-
Include a non-transduced control for antibiotic selection.
Antibiotic Selection and Expansion
-
48 hours post-transduction, begin selection with puromycin at a pre-determined concentration that kills non-transduced cells within 2-3 days.
-
Culture the cells under puromycin selection for 7-10 days until the non-transduced control cells are completely eliminated.
-
Expand the surviving cell population while maintaining library representation.
This compound Treatment
-
Split the expanded cell population into two arms: a treatment group and a vehicle control group (e.g., DMSO).
-
Treat the cells with this compound at a concentration that is lethal to the majority of cells (e.g., IC90), which should be determined beforehand with a dose-response curve.
-
Continuously culture both arms, passaging as needed and maintaining library representation.
-
Allow sufficient time for resistant colonies to emerge and expand in the treatment arm (typically 2-4 weeks).
Genomic DNA Extraction and sgRNA Amplification
-
Harvest cells from both the this compound-treated and vehicle-treated populations.
-
Extract genomic DNA from a sufficient number of cells to maintain library coverage.
-
Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.
Next-Generation Sequencing (NGS) and Data Analysis
-
Pool the barcoded PCR products and perform high-throughput sequencing.
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the reference sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts across all samples.
-
Identify sgRNAs that are significantly enriched in the this compound-treated population compared to the vehicle control. This can be done using statistical methods such as MAGeCK or DESeq2.
-
Rank genes based on the enrichment of their corresponding sgRNAs to identify top candidate resistance genes.
-
Hit Validation
-
Validate the top candidate genes from the screen.
-
Generate individual knockout cell lines for the candidate genes using CRISPR-Cas9.
-
Perform cell viability assays to confirm that the knockout of the candidate gene confers resistance to this compound.
-
Further mechanistic studies can be conducted to understand how the loss of the validated gene leads to drug resistance.
Conclusion
This compound is a promising therapeutic agent for B-cell malignancies with a unique dual mechanism of action that includes BTK degradation and immunomodulation. Its ability to overcome common resistance mutations to existing BTK inhibitors makes it a valuable addition to the clinical landscape. The use of genome-wide CRISPR-Cas9 screens provides a robust and unbiased approach to proactively identify potential resistance mechanisms. The protocols and data presented here serve as a comprehensive resource for researchers and drug development professionals working with this compound and other targeted protein degraders, facilitating further investigation into their efficacy and the development of strategies to overcome potential clinical resistance.
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NX 2127 Supplier | CAS 3024312-52-2 | NX2127 | Tocris Bioscience [tocris.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. ir.nurixtx.com [ir.nurixtx.com]
- 5. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
Troubleshooting & Optimization
(R)-NX-2127 solubility and preparation for in vitro use
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and preparation of (R)-NX-2127 for in vitro applications. It includes troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is fresh, high-quality Dimethyl Sulfoxide (DMSO).[1][2] It is poorly soluble in water and ethanol.[2]
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in DMSO to your desired concentration. For example, to create a 10 mM stock solution, you would dissolve 7.20 mg of this compound (assuming a molecular weight of 719.85 g/mol ) in 1 mL of DMSO. Sonication may be recommended to aid dissolution.[1] Always refer to the batch-specific molecular weight on the certificate of analysis.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. First, ensure you are using fresh, anhydrous DMSO, as moisture can reduce solubility.[2] Second, the concentration might exceed the solubility limit in the final assay medium. When diluting the DMSO stock solution into your aqueous-based cell culture medium, ensure the final DMSO concentration is low (typically ≤0.5%) to prevent the compound from precipitating. Perform dilutions serially and mix thoroughly at each step. If precipitation persists, gentle warming or sonication of the stock solution before dilution may help.
Q4: What are the recommended storage conditions for this compound?
A4:
-
Powder: Store the solid form of this compound at -20°C for up to 3 years.[1]
-
Stock Solution: Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Protect solutions from light.[3]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent, orally bioavailable PROTAC (Proteolysis Targeting Chimera) that functions as a Bruton's tyrosine kinase (BTK) degrader. It works by forming a complex with BTK and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of BTK.[4][5] This dual mechanism also induces the degradation of immunomodulatory proteins Ikaros (IKZF1) and Aiolos (IKZF3).[1][6]
Solubility Data
The solubility of this compound in various solvents is summarized below. For in vitro studies, DMSO is the recommended solvent.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| DMSO | ~139 mM | 100 | Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication is recommended to aid dissolution.[1] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Note: Solubility values can be batch-dependent. The provided data is for guidance.
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions for In Vitro Assays
-
Equilibration: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, sonicate the vial for a few minutes to ensure complete dissolution.
-
Preparation of Working Solution: Prepare intermediate dilutions of your stock solution in DMSO. From the appropriate intermediate, perform the final dilution into your pre-warmed cell culture medium. Ensure the final concentration of DMSO in the assay is minimal (e.g., <0.1%) and consistent across all experimental conditions, including vehicle controls.
-
Application: Add the final working solution to your cell cultures and mix gently by swirling the plate.
Visual Guides
Experimental Workflow
Caption: Workflow for preparing this compound for in vitro use.
Signaling Pathway
Caption: Dual mechanism of this compound action.
References
- 1. NX-2127 | BTK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ir.nurixtx.com [ir.nurixtx.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing (R)-NX-2127 concentration for cell culture
Welcome to the technical support center for (R)-NX-2127. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, first-in-class small molecule that degrades Bruton's tyrosine kinase (BTK).[1][2] It functions as a Proteolysis-Targeting Chimera (PROTAC), a heterobifunctional molecule that induces the degradation of a target protein through the cell's own ubiquitin-proteasome system.[3][4]
Specifically, this compound works by:
-
Simultaneously binding to BTK and the Cereblon (CRBN) E3 ubiquitin ligase complex.[4][5]
-
This forms a ternary complex, bringing BTK into close proximity with the E3 ligase.
-
The E3 ligase then tags the BTK protein with ubiquitin molecules (polyubiquitination).[4][6]
-
The polyubiquitinated BTK is recognized and subsequently destroyed by the proteasome.[4][7]
In addition to degrading BTK, this compound also induces the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), giving it immunomodulatory activity.[5][6][7] This dual mechanism makes it a promising agent for B-cell malignancies, including those that have developed resistance to traditional BTK inhibitors.[4][7][8]
Q2: What is a recommended starting concentration range for this compound in cell culture?
For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration for your specific cell line and experimental conditions. A good starting point is a range from 1 nM to 10 µM .
Based on preclinical data, this compound has been shown to be potent in the nanomolar range. For example, in VCaP prostate cancer cells, the half-maximal degradation concentration (DC50) was approximately 1 nM.[9] In clinical trials, oral doses of 100 mg resulted in deep and sustained BTK degradation (>80-90%) in patients.[1][2][4]
Always perform a dose-response experiment to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for your cell system.
Q3: How do I confirm that this compound is effectively degrading BTK?
The most direct method to confirm BTK degradation is Western Blotting . This technique allows you to visualize and quantify the amount of BTK protein in your cell lysates after treatment.
Key steps:
-
Treat your cells with a range of this compound concentrations for a set time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with a primary antibody specific to BTK.
-
Use a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading across lanes.
-
Quantify the band intensity to determine the percentage of BTK remaining compared to a vehicle control (e.g., DMSO).
A successful experiment will show a dose-dependent decrease in the BTK protein band.
Q4: What is the "hook effect" and how can it be avoided when using this compound?
The "hook effect" is a phenomenon observed with PROTACs where the degradation efficiency decreases at very high concentrations.[9] This occurs because at excessive concentrations, this compound is more likely to form separate binary complexes (NX-2127-BTK and NX-2127-CRBN) rather than the productive ternary complex (BTK-NX-2127-CRBN) required for degradation.
To avoid the hook effect:
-
Perform a full dose-response curve: Use a wide range of concentrations, including lower (nanomolar) and higher (micromolar) ranges, to identify the optimal degradation window. A bell-shaped curve in your dose-response data is a classic indicator of the hook effect.[10]
-
Systematic Titration: Start with low nanomolar concentrations and increase systematically. Do not assume that a higher concentration will result in better degradation.
Quantitative Data Summary
The following table summarizes the efficacy of this compound in causing BTK degradation in various contexts. Note that specific DC50 values for cell lines are often found within detailed preclinical study reports.
| Parameter | Context | Value/Observation | Citation |
| DC50 | VCaP Prostate Cancer Cells | ~1 nM | [9] |
| BTK Degradation | Patients (Phase 1 Trial, 100 mg dose) | >80% sustained degradation | [2][4] |
| BTK Degradation | Patients (Phase 1 Trial, 200 mg dose) | >90% degradation | [1] |
| BTK Degradation | Patients with NHL (Phase 1) | >85% at Cycle 2, Day 1 |
Troubleshooting Guide
Issue 1: I am not observing any BTK degradation after treatment.
If you do not see a decrease in BTK protein levels, consider the following factors:
-
Compound Integrity: Ensure this compound is properly dissolved. It is soluble in DMSO (e.g., up to 100 mg/mL).[11] Use fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Concentration Range: You may be operating at concentrations that are too high (experiencing the hook effect) or too low. Test a wide range, especially in the low nanomolar to high nanomolar region.
-
Incubation Time: Protein degradation is a time-dependent process. While significant degradation can often be seen at 24 hours, some cell systems may require longer (48h) or shorter (12h) incubation times. Perform a time-course experiment.
-
Cell System Viability: The degradation mechanism relies on cellular machinery. Confirm that your cell line expresses the Cereblon (CRBN) E3 ligase. As a control, co-treat cells with a proteasome inhibitor (e.g., MG132); this should "rescue" BTK from degradation, confirming the mechanism.
-
Western Blot Protocol: Double-check your western blot protocol for any issues with lysis, protein transfer, or antibody efficacy.[12][13]
Issue 2: I am observing high cytotoxicity at concentrations that do not show maximum BTK degradation.
This can occur if the compound has off-target effects or if the cell line is particularly sensitive.
-
Lower the Concentration: The goal of a PROTAC is to achieve potent degradation at low, non-toxic concentrations. Focus on the lower end of your dose-response curve.
-
Reduce Incubation Time: High toxicity may be a result of prolonged exposure. Try a shorter incubation period (e.g., 12 or 16 hours) to see if you can achieve degradation before significant cell death occurs.
-
Use Orthogonal Assays: Confirm that the observed cell death is due to apoptosis using an Annexin V assay. This can help distinguish targeted cell killing from non-specific toxicity.
-
Compare with Controls: Include a control compound, such as a BTK inhibitor that does not cause degradation (e.g., ibrutinib), to differentiate between effects of BTK inhibition and BTK degradation.
Detailed Experimental Protocols
Protocol 1: Workflow for Optimizing this compound Concentration
This protocol outlines the general workflow for determining the optimal concentration of this compound for your experiments.
Protocol 2: Cell Viability Assay (General Protocol)
This protocol is adapted for assessing the effect of this compound on cell proliferation and viability using common assays like CellTiter-Glo® (CTG) or Cell Counting Kit-8 (CCK-8).[3][]
Materials:
-
96-well cell culture plates (clear for CCK-8, white-walled for CTG)
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
CellTiter-Glo® or CCK-8 reagent
-
Plate reader (colorimetric or luminescent)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range would be from 0.1 nM to 10 µM. Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add 100 µL of CTG reagent to each well, mix on an orbital shaker for 2 minutes to induce lysis, and incubate for 10 minutes to stabilize the signal. Measure luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control wells and plot the percentage of viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blotting for BTK Degradation
This protocol provides a detailed method for detecting BTK protein levels in cell lysates.[12][13][15][16]
Materials:
-
Treated cells in culture plates
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Lysis:
-
Place the culture dish on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 8).
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe for a loading control protein like GAPDH to confirm equal loading.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the BTK signal to the loading control signal for each lane. Calculate the percentage of BTK degradation relative to the vehicle-treated control.
References
- 1. targetedonc.com [targetedonc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cllsociety.org [cllsociety.org]
- 7. ashpublications.org [ashpublications.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad.com [bio-rad.com]
(R)-NX-2127 stability in DMSO and cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-NX-2127.
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, first-in-class dual-function small molecule degrader. It is a Proteolysis Targeting Chimera (PROTAC) that specifically targets Bruton's Tyrosine Kinase (BTK) for degradation. Additionally, it possesses immunomodulatory (IMiD-like) activity by inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual action provides both intrinsic anti-tumor effects by eliminating BTK and extrinsic anti-tumor activity through T-cell activation.[3][4]
This compound functions by forming a ternary complex with BTK and the E3 ubiquitin ligase Cereblon (CRBN). This proximity facilitates the ubiquitination of BTK, marking it for degradation by the proteasome.[5][6] Similarly, it induces the interaction between CRBN and the neosubstrates IKZF1 and IKZF3, leading to their degradation.[7]
How should I prepare and store this compound stock solutions?
It is recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO). For long-term storage, aliquoted stock solutions are stable for up to 6 months at -80°C and for 1 month at -20°C.[1] To avoid degradation from repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
What is the stability of this compound in cell culture media?
Currently, there is no publicly available quantitative data on the stability of this compound in various cell culture media (e.g., RPMI-1640, DMEM) over extended periods. As with many small molecules, stability can be affected by factors such as temperature, pH, and components of the media. It is highly recommended to perform a stability assessment under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section.
What are the known cellular effects of this compound?
This compound has been shown to induce potent degradation of both wild-type and mutant BTK, including the C481S mutant which confers resistance to covalent BTK inhibitors.[2][8] It effectively inhibits the proliferation of BTK-dependent cancer cell lines.[1][2] Furthermore, by degrading IKZF1 and IKZF3, it can stimulate T-cell activation and increase the production of Interleukin-2 (IL-2).[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced or no BTK degradation | Compound Instability: this compound may have degraded in the cell culture medium. | Perform a stability check of this compound in your specific cell culture medium and under your experimental conditions (see protocol below). Prepare fresh working solutions for each experiment. |
| Suboptimal Concentration: The concentration of this compound may be too low for effective degradation. | Perform a dose-response experiment to determine the optimal concentration for BTK degradation in your cell line. | |
| "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-BTK or PROTAC-CRBN) instead of the necessary ternary complex, which reduces degradation efficiency.[9] | Test a wider range of concentrations, including lower ones, to identify the optimal degradation window. | |
| Low CRBN Expression: The cell line used may have low endogenous levels of Cereblon (CRBN), the E3 ligase recruited by this compound. | Verify the expression level of CRBN in your cell line by Western blot or other protein detection methods. | |
| Inconsistent results between experiments | Variability in Stock Solution: Inconsistent preparation or storage of the this compound stock solution. | Ensure the stock solution is properly dissolved and stored in single-use aliquots to avoid freeze-thaw cycles. |
| Cell Passage Number: High passage numbers can lead to phenotypic and genotypic drift in cell lines. | Use cells with a consistent and low passage number for all experiments. | |
| Variability in Cell Density: Differences in cell seeding density can affect compound efficacy. | Ensure consistent cell seeding densities across all wells and experiments. | |
| Unexpected Cellular Toxicity | High DMSO Concentration: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is kept at a non-toxic level, typically ≤ 0.1%. Run a vehicle control (DMSO alone) to assess its effect on cell viability. |
| Off-Target Effects: Although this compound is designed to be specific, off-target effects can occur at high concentrations. | Perform dose-response experiments and use the lowest effective concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous/molecular grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.20 mg of this compound (Molecular Weight: 719.85 g/mol ) in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) or sonication may be used to aid dissolution.
-
Aliquot the stock solution into single-use sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
Materials:
-
10 mM stock solution of this compound in DMSO
-
Cell culture medium (e.g., RPMI-1640, DMEM) with and without serum (e.g., 10% FBS)
-
Sterile 24-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., LC-MS/MS)
Procedure:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 1 µM) by diluting the 10 mM stock solution in the cell culture medium.
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition (with and without serum).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot (e.g., 100 µL) from each well.
-
Immediately process or store the samples at -80°C for later analysis.
-
Quantify the concentration of this compound in each sample using a validated analytical method such as LC-MS/MS.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Data Presentation
Table 1: this compound Stock Solution Storage Recommendations
| Storage Temperature | Duration of Stability |
| -80°C | Up to 6 months[1] |
| -20°C | Up to 1 month[1] |
Table 2: Example Data Table for this compound Stability in Cell Culture Medium (Hypothetical)
| Time (hours) | This compound Remaining (%) in RPMI-1640 + 10% FBS | This compound Remaining (%) in DMEM + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98 | 99 |
| 4 | 95 | 97 |
| 8 | 90 | 94 |
| 24 | 75 | 85 |
| 48 | 60 | 78 |
Note: This table presents hypothetical data for illustrative purposes. Researchers should generate their own data following the protocol above.
Mandatory Visualizations
Caption: Mechanism of Action of this compound as a PROTAC for BTK degradation.
Caption: Dual signaling pathway of this compound targeting BTK and IKZF1/3.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. nurixtx.com [nurixtx.com]
- 4. cllsociety.org [cllsociety.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting (R)-NX-2127 Western Blot Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Western blot analysis of the hypothetical molecule (R)-NX-2127.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems in a question-and-answer format, providing potential causes and solutions.
Scenario: this compound is a targeted protein degrader. You are treating cells with this compound and expect to see a decrease in the target protein band intensity compared to the vehicle control.
Problem 1: No Signal or Weak Signal for the Target Protein
Question: I've treated my cells with this compound, but I see a very weak band or no band at all for my target protein, even in the control lane. What could be the issue?
Possible Causes & Solutions
| Cause | Recommended Solution |
| Low Target Protein Abundance | Ensure your cell line expresses a detectable level of the target protein. You may need to load more protein onto the gel (20-50 µg of total lysate is a good starting point).[1][2] Consider using a positive control lysate from a cell line known to have high expression.[2] |
| Inefficient Protein Extraction | Use a lysis buffer appropriate for the subcellular localization of your target protein.[2] Always add fresh protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent protein degradation.[2] |
| Poor Antibody Performance | The primary antibody may have low affinity or may have lost activity. Verify the antibody's expiration date and ensure it was stored correctly.[3] It's recommended to use freshly diluted antibody for each experiment.[1] You can test the antibody's activity using a dot blot.[3] |
| Suboptimal Antibody Concentration | The primary or secondary antibody concentration may be too low. Increase the antibody concentration or extend the incubation time (e.g., overnight at 4°C for the primary antibody) to enhance the signal.[2][4] |
| Inefficient Protein Transfer | Confirm successful transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[2][5] For high molecular weight proteins, consider a wet transfer method and reduce the methanol (B129727) percentage in the transfer buffer.[1] Ensure no air bubbles are trapped between the gel and the membrane.[6] |
| Inactive Detection Reagent | Ensure your chemiluminescent substrate (e.g., ECL) has not expired and is active.[3][7] Prepare the substrate solution immediately before use. |
Problem 2: No Difference in Band Intensity Between Control and this compound Treated Samples
Question: My Western blot worked, and I see a clear band for my target protein, but its intensity is the same in both the vehicle-treated and this compound-treated lanes. Why isn't the protein degrading?
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect this compound Concentration | Perform a dose-response experiment. The concentration of this compound may be too low to induce degradation or too high, leading to off-target effects or the "hook effect." |
| Incorrect Treatment Duration | Conduct a time-course experiment. Protein degradation is a dynamic process; the optimal time point for observing maximum degradation can vary (e.g., 4, 8, 16, 24 hours). |
| Cell Line Resistance | The specific cell line being used may lack the necessary cellular machinery (e.g., specific E3 ligases) required for this compound-mediated degradation. |
| Poor Compound Potency/Stability | Ensure the stock solution of this compound is correctly prepared and has not degraded. Use freshly prepared dilutions for your experiments. |
| Equal Protein Loading Issues | It is crucial to ensure equal amounts of protein are loaded for each sample. Always perform a protein concentration assay (e.g., BCA assay) before loading.[7] After the experiment, you can strip the blot and re-probe for a loading control protein (e.g., GAPDH, β-Actin) to confirm equal loading.[6] |
Problem 3: High Background on the Blot
Question: My blot has a dark, uniform, or speckled background, making it difficult to see my specific bands clearly. How can I reduce the background?
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[3] You can also try increasing the concentration of the blocking agent (e.g., 5-10% non-fat milk or BSA).[2][8] Consider trying a different blocking agent (e.g., switch from milk to BSA, or vice-versa), as some antibodies have preferences.[2] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to high background.[9] Titrate your antibodies to find the optimal dilution that provides a strong signal with low background.[9] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[3] Using a buffer with a mild detergent like Tween 20 (e.g., TBST) is recommended for washes.[3] |
| Membrane Dried Out | Ensure the membrane remains submerged in buffer during all incubation and washing steps to prevent it from drying out, which can cause high, patchy background.[8][10] |
| Contaminated Buffers | Use freshly prepared, filtered buffers to avoid precipitates that can cause a speckled background.[3][10] |
Problem 4: Non-Specific Bands are Present
Question: I see multiple bands on my blot in addition to the band for my target protein. What causes these non-specific bands?
Possible Causes & Solutions
| Cause | Recommended Solution |
| Primary Antibody Concentration Too High | An overly high concentration of the primary antibody is a common cause of non-specific binding. Reduce the antibody concentration.[3] |
| Too Much Protein Loaded | Loading an excessive amount of total protein can lead to the appearance of non-specific bands.[1][3] Try loading less protein per lane (e.g., 10-15 µg).[3] |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding to other proteins in the lysate. Run a control lane with only the secondary antibody (no primary) to check for non-specific binding.[8] If bands appear, consider using a pre-adsorbed secondary antibody.[8] |
| Sample Degradation | Protein degradation can lead to smaller, non-specific bands. Always use fresh samples and keep them on ice, and ensure protease inhibitors are included in your lysis buffer.[11] |
| Insufficient Blocking or Washing | As with high background, ensure your blocking and washing steps are sufficient to minimize non-specific antibody binding.[12] |
Visualizing Workflows and Logic
Experimental Workflow
The following diagram outlines the standard workflow for a Western blot experiment designed to test the efficacy of this compound.
Troubleshooting Logic
This diagram provides a decision tree for troubleshooting the common problem of "Weak or No Signal."
Detailed Experimental Protocols
Cell Lysis and Protein Extraction
This protocol is for preparing total protein lysates from cultured cells.[5][13]
-
Preparation: Place cell culture dishes on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Aspirate the PBS and add ice-cold RIPA lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to the dish (e.g., 1 mL for a 10 cm dish).
-
Harvesting: Use a cell scraper to scrape the adherent cells off the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation: Agitate the lysate for 30 minutes at 4°C.[5]
-
Clarification: Centrifuge the tube at 16,000 x g for 20 minutes at 4°C.[5]
-
Collection: Carefully transfer the supernatant, which contains the soluble protein, to a fresh, pre-chilled tube. Discard the pellet.
Protein Quantification (BCA Assay)
The Bicinchoninic Acid (BCA) assay is used to determine the total protein concentration of the lysates.[14][15][16]
-
Prepare Standards: Prepare a series of protein standards of known concentration (e.g., using Bovine Serum Albumin - BSA) with concentrations ranging from 0 to 2 mg/mL.[15]
-
Prepare Working Reagent: Mix BCA Reagent A and BCA Reagent B at a 50:1 ratio.[16]
-
Plate Loading: Pipette 10-25 µL of each standard and unknown protein sample into separate wells of a 96-well microplate.[15][17]
-
Assay Reaction: Add 200 µL of the BCA working reagent to each well and mix.[15][17]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[15][16]
-
Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.[15]
-
Calculation: Generate a standard curve from the BSA standard readings and use it to calculate the protein concentration of the unknown samples.[16]
SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[18][19][20]
-
Sample Preparation: To your protein lysate (e.g., 20 µg), add an equal volume of 2x Laemmli sample buffer.[5] Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Loading: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.[5][18] The gel percentage should be chosen based on the size of the target protein.[18]
-
Electrophoresis: Place the gel in an electrophoresis chamber filled with 1x running buffer. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[5][21]
Western Blot Transfer
Proteins are transferred from the gel to a membrane (PVDF or nitrocellulose).[22]
-
Equilibration: After electrophoresis, equilibrate the gel in 1x transfer buffer for 10-15 minutes.[5] If using a PVDF membrane, pre-activate it in 100% methanol for 1 minute, followed by a brief rinse in transfer buffer.[22]
-
Assemble Sandwich: Assemble the transfer stack (sandwich) in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.[22] The gel should be on the cathode (negative) side and the membrane on the anode (positive) side.
-
Transfer: Place the sandwich into the transfer apparatus filled with transfer buffer. Perform the transfer (e.g., wet transfer at 100 V for 1-2 hours at 4°C).[1]
Immunodetection
The target protein is detected using specific antibodies.[23][24]
-
Blocking: After transfer, wash the membrane briefly in TBST (Tris-Buffered Saline with 0.1% Tween 20) and then incubate it in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[23]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution, typically overnight at 4°C with gentle agitation.[4][24]
-
Washing: Decant the primary antibody solution. Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[1][4]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (that is specific to the primary antibody's host species) diluted in blocking buffer. This is typically done for 1 hour at room temperature with agitation.[24]
-
Final Washes: Decant the secondary antibody solution and wash the membrane three times for 10 minutes each with TBST.[24]
-
Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent by mixing the components according to the manufacturer's instructions. Incubate the membrane in the ECL reagent for 1-5 minutes.[25][26]
-
Imaging: Remove the membrane from the reagent, drain the excess, and capture the chemiluminescent signal using an imaging system or by exposing it to X-ray film.[25]
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. sinobiological.com [sinobiological.com]
- 10. bio-rad.com [bio-rad.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 13. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 14. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 15. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 16. qb3.berkeley.edu [qb3.berkeley.edu]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. SDS-PAGE Protocol | Rockland [rockland.com]
- 19. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 20. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 21. SDS-PAGE [assay-protocol.com]
- 22. bosterbio.com [bosterbio.com]
- 23. bio-rad.com [bio-rad.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. azurebiosystems.com [azurebiosystems.com]
- 26. StarrLab - Western blot protein detection using chemiluminescence [sites.google.com]
Interpreting (R)-NX-2127 off-target effects in assays
Welcome to the technical support center for (R)-NX-2127. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting assay results and troubleshooting potential issues related to the molecule's unique mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual-function, orally bioavailable molecule. Its primary mechanism involves two distinct, intentional actions:
-
BTK Degradation: It acts as a targeted protein degrader of Bruton's tyrosine kinase (BTK). It does this by forming a ternary complex between BTK and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of BTK.[1][2] This is effective even against common BTK resistance mutations.[1]
-
Immunomodulatory Activity: Through its interaction with Cereblon, it also functions as a "molecular glue" to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4] This activity is similar to that of immunomodulatory drugs (IMiDs).
This dual mechanism means that cellular effects observed after treatment with this compound can be a composite of both BTK degradation and the immunomodulatory consequences of IKZF1/3 degradation.[4]
References
- 1. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. cllsociety.org [cllsociety.org]
- 4. ashpublications.org [ashpublications.org]
Technical Support Center: (R)-NX-2127 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing and understanding the toxicity of (R)-NX-2127 in cell-based assays.
Understanding this compound
This compound is a potent, orally bioavailable dual-function molecule that induces the degradation of Bruton's tyrosine kinase (BTK) and the immunomodulatory imide drug (IMiD) neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This is achieved through the recruitment of the cereblon (CRBN) E3 ubiquitin ligase.[3] Its intended therapeutic action in B-cell malignancies is to induce apoptosis and inhibit proliferation. Therefore, cytotoxicity in cancer cell lines is an expected on-target effect. This guide will help you distinguish between this desired effect and potential off-target or experimental artifact-related toxicity.
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound in various cancer cell lines.
Table 1: this compound Degradation and Anti-proliferative Activity in B-cell Malignancy Cell Lines
| Cell Line | Cancer Type | Target | Metric | Value (nM) | Reference |
| TMD8 (WT BTK) | Diffuse Large B-cell Lymphoma | BTK | DC50 | 1.94 | [2] |
| TMD8 (WT BTK) | Diffuse Large B-cell Lymphoma | Cell Growth | GI50 | 12 | [2] |
| TMD8 (BTK C481S) | Diffuse Large B-cell Lymphoma | BTK | DC50 | 9.68 | [2] |
| TMD8 (BTK C481S) | Diffuse Large B-cell Lymphoma | Cell Growth | GI50 | 39 | [2] |
| TMD8 (BTK V416L) | Diffuse Large B-cell Lymphoma | BTK | DC50 | 4.17 | [2] |
| TMD8 (BTK V416L) | Diffuse Large B-cell Lymphoma | Cell Growth | GI50 | 28 | [2] |
| TMD8 (BTK T474I) | Diffuse Large B-cell Lymphoma | BTK | DC50 | 2.41 | [2] |
| TMD8 (BTK T474I) | Diffuse Large B-cell Lymphoma | Cell Growth | GI50 | 18 | [2] |
| TMD8 (BTK L528W) | Diffuse Large B-cell Lymphoma | BTK | DC50 | 1.86 | [2] |
| TMD8 (BTK L528W) | Diffuse Large B-cell Lymphoma | Cell Growth | GI50 | 14 | [2] |
| Human T-cells | N/A | IKZF1 (Ikaros) | DC50 | 57 | |
| Human T-cells | N/A | IKZF3 (Aiolos) | DC50 | 36 |
DC50: Concentration required for 50% degradation of the target protein. GI50: Concentration required to inhibit cell growth by 50%.
Table 2: In Vitro Toxicology Profile of this compound
| Assay | Result | Concentration | Reference |
| Genotoxicity (Ames test) | No significant potential | Not specified | [2] |
| Mutagenicity (in vitro micronucleus test) | No significant potential | Not specified | [2] |
| hERG channel inhibition | No significant inhibition | IC50 >30 µM | [2] |
| CYP enzyme inhibition (all isoforms tested) | No significant inhibition | IC50 >30 µM | [2] |
| CYP3A4 induction | No significant induction | Not specified | [2] |
Visualizing Signaling and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-mediated degradation of BTK and IKZF1/3.
General Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures, even at low concentrations of this compound. What are the initial troubleshooting steps?
A1: First, confirm that the observed cytotoxicity is not an artifact of your experimental setup.
-
Vehicle Control: Ensure that the final concentration of your solvent (e.g., DMSO) is not toxic to your cells. We recommend keeping the final DMSO concentration below 0.1%. Run a vehicle-only control to assess solvent toxicity.
-
Compound Stability: this compound is a complex molecule. Ensure it is properly stored and handled to avoid degradation. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
-
Cell Health: Use cells that are in a healthy, logarithmic growth phase and within a consistent, low passage number range. Over-confluent or stressed cells can be more susceptible to compound-induced toxicity.
Q2: How can I differentiate between on-target cytotoxicity in my cancer cell line and off-target effects?
A2: This is a critical question when working with a targeted therapy like this compound.
-
Use a Control Cell Line: If possible, use a cell line that does not express BTK or has low levels of IKZF1/3. If this compound shows significantly less toxicity in this cell line, it suggests the cytotoxicity is on-target.
-
Rescue Experiment: If you can generate a cell line with a drug-resistant mutant of BTK that this compound cannot degrade, this can also help confirm on-target effects.
-
Western Blot Analysis: Correlate the level of BTK and IKZF1/3 degradation with the observed cytotoxicity. A strong correlation suggests an on-target effect.
-
Proteomic Analysis: For a more comprehensive view, you can use techniques like mass spectrometry to identify other proteins that may be degraded by this compound, which could indicate off-target effects.
Q3: We are seeing high variability in cytotoxicity between replicate wells. What could be the cause?
A3: High variability often points to inconsistencies in your experimental technique.
-
Cell Seeding: Ensure you have a homogenous cell suspension and that you are seeding the same number of cells in each well. "Edge effects" in multi-well plates can also be a source of variability; consider not using the outer wells for experimental data.
-
Compound Addition: Ensure accurate and consistent addition of this compound to each well.
-
Incubation Time: Use a consistent incubation time for all plates.
Q4: What is the expected cytotoxic profile of this compound in non-malignant cells?
A4: Preclinical data suggests a favorable in vitro toxicology profile for this compound, with no significant genotoxicity, mutagenicity, or inhibition of hERG channels and CYP enzymes at concentrations up to 30 µM.[2] However, since BTK and IKZF1/3 are expressed in various hematopoietic cells, some effects on non-malignant immune cells can be expected. It is recommended to establish a baseline cytotoxicity profile in your specific non-malignant cell line of interest by performing a dose-response experiment.
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using a Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) or half-maximal lethal concentration (LC50) of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Sterile, 96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete medium. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the highest concentration used for the compound dilutions) and an untreated control.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium but no cells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50/LC50 value.
-
Protocol 2: Assessing On-Target Protein Degradation by Western Blot
Objective: To confirm that this compound is degrading its intended targets (BTK and IKZF1/3) in a dose-dependent manner.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Primary antibodies against BTK, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Plot the normalized protein levels against the this compound concentration to determine the DC50.
-
References
Technical Support Center: (R)-NX-2127 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-NX-2127. The information is designed to help optimize dose-response curve experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable, potent Bruton's tyrosine kinase (BTK) degrader.[1][2][3] It functions as a Proteolysis Targeting Chimera (PROTAC), a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] Specifically, this compound recruits the cereblon (CRBN) E3 ubiquitin ligase to degrade BTK.[3][5] In addition to BTK, this compound also degrades the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), giving it immunomodulatory activity.[1][2][3]
Q2: What is the "hook effect" and how can I avoid it in my this compound dose-response experiments?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein decreases.[6][7][8] This occurs because the PROTAC forms binary complexes with either the target protein (BTK) or the E3 ligase (cereblon) separately, rather than the productive ternary complex required for degradation.[6][7] To avoid or mitigate the hook effect, it is crucial to perform a wide dose-response experiment with a broad range of concentrations, including lower nanomolar and picomolar ranges, to identify the optimal concentration for maximal degradation before the hook effect is observed.[6][8]
Q3: Why am I seeing no degradation of BTK after treatment with this compound?
Several factors could contribute to a lack of BTK degradation. First, ensure that the cell line you are using expresses sufficient levels of both BTK and the cereblon E3 ligase.[6] Poor cell permeability of the compound can also be a factor, although this compound is designed to be orally bioavailable.[3] It is also important to use an appropriate incubation time, typically between 6 and 24 hours for PROTACs, to allow for protein degradation to occur.[9] Finally, confirm the integrity of your this compound compound and that it has been stored correctly.
Q4: How can I confirm that the degradation of BTK is proteasome-dependent?
To confirm that BTK degradation is mediated by the proteasome, you can co-treat your cells with this compound and a proteasome inhibitor, such as MG132.[9] If this compound is working as expected, the presence of the proteasome inhibitor should rescue or block the degradation of BTK, resulting in BTK levels comparable to the vehicle control.[9]
Troubleshooting Guides
Problem: High Variability in Dose-Response Data
Possible Causes:
-
Inconsistent cell seeding density.
-
Cell passage number too high, leading to altered cell behavior.
-
Inconsistent incubation times.
-
Edge effects in multi-well plates.
Solutions:
-
Ensure a uniform single-cell suspension before seeding.
-
Use cells within a consistent and low passage number range.
-
Standardize all incubation times precisely.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples, or fill them with media to maintain humidity.
Problem: Unexpectedly Low Potency (High DC50 Value)
Possible Causes:
-
Suboptimal incubation time.
-
Degradation of the this compound compound.
-
Low expression of BTK or cereblon in the chosen cell line.
-
Interference from components in the cell culture medium.
Solutions:
-
Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal incubation time for maximal degradation.
-
Ensure proper storage of the this compound stock solution (typically at -80°C) and use freshly diluted solutions for experiments.[2]
-
Confirm the expression levels of BTK and cereblon in your cell line via Western blot or qPCR.
-
When possible, use serum-free media during the treatment period, as serum components can sometimes interfere with compound activity.
Quantitative Data
The following tables summarize the degradation concentration (DC50) and maximum degradation (Dmax) values for NX-2127 in various cell lines.
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| TMD8 (WT) | BTK | 4 | >90 | [5] |
| TMD8 (BTK C481S) | BTK | 13 | >90 | [5] |
| Rec-1 | BTK | 4 | >90 | [5] |
| Generic | BTK | 4.5 | 94 | [1] |
| Generic | IKZF1 | 57 | Not Reported | [1] |
| Generic | IKZF3 | 36 | Not Reported | [1] |
Experimental Protocols
Cell Viability Assay (MTS Protocol)
This protocol is adapted from standard MTS assay procedures.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of this compound to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot for BTK Degradation
This protocol provides a general workflow for assessing BTK protein levels.[6]
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for BTK overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of BTK degradation relative to the loading control and the vehicle-treated sample.
Visualizations
Caption: this compound Mechanism of Action in the B-Cell Receptor Signaling Pathway.
Caption: General Experimental Workflow for Dose-Response Curve Generation.
Caption: Troubleshooting Decision Tree for this compound Experiments.
References
- 1. tocris.com [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nurixtx.com [nurixtx.com]
- 5. ir.nurixtx.com [ir.nurixtx.com]
- 6. benchchem.com [benchchem.com]
- 7. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(R)-NX-2127 experimental variability and controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving (R)-NX-2127. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key performance data to address common challenges and ensure experimental robustness.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional small molecule, often referred to as a PROTAC® (Proteolysis Targeting Chimera) degrader. It works by simultaneously binding to Bruton's Tyrosine Kinase (BTK) and the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity induces the ubiquitination of BTK, tagging it for degradation by the proteasome.[1][2][3] This dual-function approach not only eliminates the BTK protein, overcoming resistance from kinase-domain mutations, but also exerts immunomodulatory effects by degrading the CRBN neosubstrates IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][4]
Q2: What is the rationale for using a BTK degrader over a BTK inhibitor?
A2: While BTK inhibitors effectively block the kinase activity of BTK, resistance can emerge through mutations in the BTK gene (e.g., C481S) that prevent inhibitor binding.[3] Furthermore, some mutant BTK proteins can retain a non-enzymatic "scaffolding" function that continues to promote pro-survival signaling.[5][6] this compound overcomes these resistance mechanisms by targeting the entire protein for destruction, regardless of its kinase activity or mutation status.[3][5]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound should be stored as a solid at -20°C.[7] For experimental use, prepare stock solutions in a suitable solvent like DMSO and store them in aliquots at -80°C to minimize freeze-thaw cycles.[8] Before use, allow the solution to equilibrate to room temperature.
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated potent anti-proliferative effects in various human lymphoma cell lines, including TMD8, a diffuse large B-cell lymphoma (DLBCL) line.[8] Its activity extends to cell lines harboring BTK resistance mutations, such as the C481S mutant.[1][9]
Q5: What are the known off-target effects or toxicities?
A5: In clinical trials, the most common treatment-emergent adverse events (TEAEs) observed were fatigue, neutropenia, hypertension, and bruising/contusion.[10][11][12][13] A dose-limiting toxicity of cognitive impairment was noted at the 300 mg dose in one patient.[2][13] Researchers should monitor for hematological and other potential toxicities in preclinical models.
Troubleshooting Guides
Issue 1: Inconsistent or Incomplete BTK Degradation in Western Blot
| Question | Possible Cause | Troubleshooting Steps |
| Why am I not observing significant BTK degradation after treatment? | Suboptimal Drug Concentration: The concentration of this compound may be too low for the specific cell line being used. | 1. Titration: Perform a dose-response experiment with a broad range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal DC50 (concentration for 50% degradation). 2. Positive Control: Use a cell line known to be sensitive to this compound (e.g., TMD8) as a positive control. |
| Insufficient Treatment Duration: The incubation time may be too short to allow for ubiquitination and proteasomal degradation. | 1. Time-Course Experiment: Collect cell lysates at multiple time points (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. Sustained degradation is typically observed by 24 hours.[6] | |
| Impaired Proteasome Function: The cell line may have inherent or induced resistance to proteasome activity. | 1. Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of BTK degradation in the presence of the inhibitor confirms the degradation is proteasome-dependent. 2. Cell Line Health: Ensure cells are healthy and not overgrown, as this can impact cellular machinery. | |
| Low Cereblon (CRBN) Expression: The cell line may not express sufficient levels of the CRBN E3 ligase required for this compound's mechanism. | 1. CRBN Expression Analysis: Confirm CRBN expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a CRBN-overexpressing model. |
Issue 2: High Variability in Cell Viability Assays
| Question | Possible Cause | Troubleshooting Steps |
| Why are my cell viability results highly variable between replicates? | Inconsistent Seeding Density: Uneven cell numbers across wells will lead to variable results. | 1. Accurate Cell Counting: Use a reliable method (e.g., automated cell counter) to ensure precise cell counts. 2. Homogeneous Suspension: Ensure the cell suspension is thoroughly mixed before and during plating. 3. Edge Effects: Avoid using the outer wells of microplates, which are prone to evaporation and temperature fluctuations. Fill them with sterile PBS or media instead. |
| Drug Solubility Issues: this compound may precipitate out of solution at higher concentrations. | 1. Check Solubility: Visually inspect the media after adding the drug for any signs of precipitation. 2. Solvent Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is below a toxic threshold (typically <0.5%). | |
| Assay Timing and Cell Health: The timing of the assay readout may not align with the peak effect of the drug, or cells may be unhealthy. | 1. Optimal Readout Time: Perform a time-course experiment to determine when the maximal effect on viability occurs. 2. Baseline Viability: Check the viability of untreated cells to ensure they are healthy (>90% viability) at the start of the experiment. |
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound in Relapsed/Refractory CLL
| Metric | Value | Patient Population | Source |
| Overall Response Rate (ORR) | 33% | Heavily pretreated CLL patients (n=15) | [13] |
| ORR at 6 months | 50% | Heavily pretreated CLL patients | [14] |
| Mean BTK Degradation | >80% - 86% | All patients / CLL patients by Cycle 1 Day 22 | [2][3][14] |
| Dose Levels Tested | 100 mg, 200 mg, 300 mg | R/R CLL and B-Cell Malignancies | [2] |
Data is from the Phase 1a/b NX-2127-001 clinical trial.
Table 2: In Vitro Degradation and Proliferation
| Parameter | Value | Cell Line / System | Source |
| IKZF1 (Ikaros) DC50 | 25 nM | - | [8] |
| IKZF3 (Aiolos) DC50 | 54 nM | - | [8] |
| BTK DC50 | 7 nM | - |
DC50 values represent the concentration required to achieve 50% degradation of the target protein.
Experimental Protocols & Workflows
Protocol 1: Western Blot for BTK Degradation
-
Cell Seeding: Plate cells (e.g., TMD8) at a density of 0.5 x 10^6 cells/mL in 6-well plates and allow them to adhere or stabilize overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (e.g., 0.1% DMSO). For a positive control for proteasome-dependent degradation, pre-treat a set of wells with 10 µM MG132 for 1 hour before adding this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
-
Cell Lysis: Harvest cells by centrifugation, wash once with cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis and subsequently transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BTK (at manufacturer's recommended dilution) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-Actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. Quantify band intensity to determine the percentage of BTK degradation relative to the vehicle control.
Protocol 2: Cell Viability (MTS/MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.
-
Treatment: Add 100 µL of the 2x drug solutions to the appropriate wells to achieve the final concentrations. Include wells for vehicle control (e.g., DMSO) and no-cell blanks.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Assay Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis:
-
Subtract the average absorbance of the no-cell blank wells from all other values.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of Action for this compound-mediated BTK degradation.
References
- 1. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.stemfellowship.org [journal.stemfellowship.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. nurixtx.com [nurixtx.com]
- 7. NX 2127 Supplier | CAS 3024312-52-2 | NX2127 | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. youtube.com [youtube.com]
- 10. nurixtx.com [nurixtx.com]
- 11. researchgate.net [researchgate.net]
- 12. Paper: A First-in-Human Phase 1 Trial of NX-2127, a First-in-Class Bruton's Tyrosine Kinase (BTK) Dual-Targeted Protein Degrader with Immunomodulatory Activity, in Patients with Relapsed/Refractory B Cell Malignancies [ash.confex.com]
- 13. targetedonc.com [targetedonc.com]
- 14. cllsociety.org [cllsociety.org]
Long-term storage and handling of (R)-NX-2127
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of (R)-NX-2127.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally bioavailable Bruton's tyrosine kinase (BTK) degrader.[1][2] It is a Proteolysis Targeting Chimera (PROTAC) that functions by inducing the selective degradation of the BTK protein.[3] this compound is a heterobifunctional molecule composed of a ligand that binds to BTK and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][4] This proximity leads to the ubiquitination of BTK, marking it for degradation by the proteasome.[4][5] Additionally, this compound has been shown to induce the degradation of transcription factors IKZF1 and IKZF3, giving it immunomodulatory activity.[1][2]
Q2: What are the recommended long-term storage conditions for this compound?
Proper storage of this compound is crucial for maintaining its stability and activity. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and direct sunlight.[6] |
| In Solvent | -80°C | Up to 6 months | Protect from light.[7][8][9] |
| In Solvent | -20°C | Up to 1 month | Protect from light.[7][8][9] |
Q3: How should I prepare stock solutions of this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][6] It is recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can negatively impact solubility.[7] Sonication may be required to fully dissolve the compound.[6]
Solubility Data
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 35.99 - 150 | 50 - 208.38 |
Note: The molecular weight of this compound is approximately 719.83 g/mol .[8][9] Batch-specific molecular weights may vary, so refer to the Certificate of Analysis for precise calculations.
Q4: What is the "hook effect" and how can I avoid it in my experiments?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation of the target protein decreases.[10] This occurs because the bifunctional PROTAC molecule can independently bind to the target protein and the E3 ligase, forming binary complexes that are not productive for degradation, rather than the necessary ternary complex (Target-PROTAC-E3 ligase).[10][11]
To mitigate the hook effect:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to identify the optimal concentration for maximal degradation and to observe the characteristic bell-shaped curve of the hook effect.[10]
-
Use lower concentrations: The optimal degradation concentration is often in the nanomolar to low micromolar range.[10]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No or low BTK degradation observed. | 1. Compound Instability: The compound may have degraded due to improper storage or handling. | 1. Ensure the compound has been stored correctly according to the guidelines. Prepare fresh stock solutions in anhydrous DMSO. |
| 2. Suboptimal Concentration: The concentration of this compound may be too low or too high (see "hook effect"). | 2. Perform a dose-response experiment with a wide range of concentrations (e.g., from low nM to high µM) to determine the optimal concentration for BTK degradation in your specific cell line.[10] | |
| 3. Insufficient Incubation Time: The treatment time may not be long enough to observe significant degradation. | 3. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time for maximal degradation. | |
| 4. Low E3 Ligase Expression: The cell line used may have low endogenous expression of Cereblon (CRBN), the E3 ligase recruited by this compound. | 4. Confirm the expression level of CRBN in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line with higher CRBN expression. | |
| 5. Proteasome Inhibition: The proteasome may be inhibited by other components in the experimental system. | 5. Ensure that no other treatments or media components are interfering with proteasome activity. As a positive control for the degradation machinery, you can use a known proteasome inhibitor like MG132 to rescue the degradation of BTK.[10] | |
| Inconsistent results between experiments. | 1. Cell Variability: Cell passage number, confluency, and overall health can impact experimental outcomes. | 1. Use cells within a consistent and low passage number range. Ensure cells are seeded at a consistent density and are healthy at the time of treatment.[10] |
| 2. Reagent Variability: Inconsistent preparation of stock solutions or other reagents. | 2. Prepare fresh stock solutions of this compound for each experiment. Ensure all other reagents are of high quality and prepared consistently. | |
| Unexpected off-target effects. | 1. High Compound Concentration: Using excessively high concentrations can lead to binding to other kinases. | 1. Use the lowest effective concentration of this compound that achieves the desired level of BTK degradation. |
| 2. Inherent Promiscuity: While designed to be selective, off-target binding can occur. | 2. To confirm that the observed phenotype is due to BTK degradation, consider using a structurally different BTK degrader or a genetic approach like siRNA or CRISPR to validate your findings.[12] |
Experimental Protocols
Western Blotting for BTK Degradation
This protocol is a fundamental method to visualize and quantify the degradation of BTK protein following treatment with this compound.[3]
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Harvest the cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cellular debris. Quantify the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein amounts for all samples, add Laemmli buffer, and boil for 5-10 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin) on the same membrane.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again and apply a chemiluminescent substrate. Visualize the protein bands using an imaging system. Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.[3]
Cell Viability Assay
This assay is used to determine the effect of this compound-mediated BTK degradation on cell proliferation and viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at a predetermined optimal density. Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a period that allows for the observation of effects on proliferation (e.g., 72 hours).
-
Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's protocol.
-
Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader. The signal is proportional to the number of viable cells.[3]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to BTK degradation.
Experimental Workflow for Troubleshooting Low Degradation
Caption: A logical workflow for troubleshooting suboptimal BTK degradation.
References
- 1. NX 2127 Supplier | CAS 3024312-52-2 | NX2127 | Tocris Bioscience [tocris.com]
- 2. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. NX-2127 | BTK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Validating (R)-NX-2127 Activity in a New Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are validating the activity of (R)-NX-2127, a Bruton's tyrosine kinase (BTK) degrader, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule that functions as a targeted protein degrader. It specifically targets Bruton's tyrosine kinase (BTK) for degradation by the proteasome. Its mechanism involves recruiting the cereblon (CRBN) E3 ubiquitin ligase to BTK, leading to its ubiquitination and subsequent degradation.[1][2][3] This dual-action not only eliminates the enzymatic function of BTK but also its scaffolding capabilities, which can be important in overcoming resistance to traditional BTK inhibitors.[4] Additionally, this compound has been shown to induce the degradation of the transcription factors IKZF1 and IKZF3, providing further immunomodulatory activity.[2][5]
Q2: In which cell lines has this compound shown activity?
This compound has demonstrated activity in various B-cell malignancy cell lines. Preclinical studies have shown its effectiveness in cell lines such as REC1, Mino, and JeKo-1 (mantle cell lymphoma), as well as in patient-derived (PD) MCL cells.[6] It has also been shown to be effective in TMD8 cells, a diffuse large B-cell lymphoma (DLBCL) cell line, including those harboring BTK resistance mutations.[7][8]
Q3: What are the key initial experiments to validate this compound activity in a new cell line?
To validate the activity of this compound in a new cell line, the primary experiments should focus on three key areas:
-
Confirming Target Degradation: Use Western Blotting to demonstrate a dose- and time-dependent reduction in BTK protein levels.
-
Assessing Downstream Signaling: Evaluate the phosphorylation status of key downstream effectors of BTK signaling, such as PLCγ2, AKT, and ERK, via Western Blotting.
-
Determining Cellular Viability: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic or anti-proliferative effects of this compound on the new cell line.
Q4: How do I interpret the dose-response curve for a PROTAC like this compound?
Proteolysis-targeting chimeras (PROTACs) like this compound can exhibit a "hook effect," resulting in a bell-shaped dose-response curve.[9] This means that at very high concentrations, the degradation efficiency may decrease. This occurs because the PROTAC can independently bind to either the target protein (BTK) or the E3 ligase (CRBN), preventing the formation of the productive ternary complex required for degradation. Therefore, it is crucial to test a wide range of concentrations to identify the optimal window for degradation.
Troubleshooting Guides
Problem 1: No BTK Degradation Observed by Western Blot
| Potential Cause | Troubleshooting Step |
| Low E3 Ligase (CRBN) Expression | Confirm the expression of Cereblon (CRBN) in your new cell line using Western Blot or qPCR. This compound relies on CRBN to mediate BTK degradation. |
| Ineffective Cell Lysis | Ensure your lysis buffer is appropriate for extracting the target protein and that protease and phosphatase inhibitors are included. |
| Suboptimal Antibody Performance | Validate your primary anti-BTK antibody and ensure you are using the correct secondary antibody. Run a positive control lysate from a cell line known to express BTK. |
| Incorrect Drug Concentration or Incubation Time | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal conditions for degradation.[9] |
| Compound Instability | Verify the integrity and solubility of your this compound stock. |
Problem 2: Inconsistent Cell Viability Assay Results
| Potential Cause | Troubleshooting Step |
| Inappropriate Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment.[10] |
| DMSO/Solvent Toxicity | Include a vehicle-only (e.g., DMSO) control to assess the effect of the solvent on cell viability. The final DMSO concentration should typically be below 0.5%.[11] |
| Assay Interference | Ensure that the color or fluorescence of this compound does not interfere with the assay readout. Run a compound-only control in cell-free media. |
| Incorrect Incubation Time | The duration of drug exposure can significantly impact cell viability. Test different incubation times (e.g., 24, 48, 72 hours).[11] |
Experimental Protocols
Western Blotting for BTK Degradation
This protocol is a general guideline and may require optimization for your specific cell line and antibodies.
-
Cell Seeding and Treatment: Seed cells at an appropriate density in a 6-well plate to achieve 70-80% confluency at the time of harvest. Treat cells with a range of this compound concentrations and a vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Include a protein ladder to determine molecular weights.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against BTK (and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.[14]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: After further washes with TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
-
Analysis: Quantify the band intensities to determine the percentage of BTK degradation relative to the vehicle-treated control.
Immunoprecipitation (IP) to Confirm Ubiquitination
This protocol helps to confirm that BTK is being ubiquitinated upon treatment with this compound.
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a few hours prior to lysis to allow for the accumulation of ubiquitinated proteins. Lyse the cells as described in the Western Blotting protocol.
-
Pre-clearing Lysates (Optional but Recommended): Add protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[15]
-
Immunoprecipitation: Add an anti-BTK antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation to form the antibody-antigen complex.[16]
-
Capture of Immune Complex: Add fresh protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complex.[16]
-
Washing: Pellet the beads using a magnetic separator and wash them several times with ice-cold lysis buffer to remove non-specifically bound proteins.[17]
-
Elution: Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.[18]
-
Western Blot Analysis: Analyze the eluted samples by Western Blotting using an anti-ubiquitin antibody to detect ubiquitinated BTK.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[11]
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 72 hours).[10]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[20]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Data Presentation
Table 1: this compound-Mediated BTK Degradation in [New Cell Line]
| This compound Conc. (nM) | Incubation Time (h) | % BTK Degradation (vs. Vehicle) |
| 0.1 | 24 | |
| 1 | 24 | |
| 10 | 24 | |
| 100 | 24 | |
| 1000 | 24 |
Table 2: Effect of this compound on Cell Viability in [New Cell Line]
| This compound Conc. (nM) | Incubation Time (h) | % Cell Viability (vs. Vehicle) |
| 1 | 72 | |
| 10 | 72 | |
| 100 | 72 | |
| 1000 | 72 | |
| 10000 | 72 |
Visualizations
Caption: Mechanism of this compound in disrupting BCR signaling.
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting logic for lack of BTK degradation.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.nurixtx.com [ir.nurixtx.com]
- 4. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRX-0492 degrades wild-type and C481 mutant BTK and demonstrates in vivo activity in CLL patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. nurixtx.com [nurixtx.com]
- 8. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. benchchem.com [benchchem.com]
- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 16. Immunoprecipitation (IP) Protocol | EpigenTek [epigentek.com]
- 17. protocols.io [protocols.io]
- 18. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing unexpected phenotypes with (R)-NX-2127 treatment
Welcome to the technical support center for (R)-NX-2127. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshoot unexpected phenotypes encountered during experiments with this dual-function BTK and immunomodulatory degrader.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a heterobifunctional small molecule, often referred to as a PROTAC™ (Proteolysis Targeting Chimera). It functions by simultaneously binding to Bruton's tyrosine kinase (BTK) and the Cereblon (CRBN) E3 ubiquitin ligase complex. This proximity induces the ubiquitination of BTK, tagging it for degradation by the proteasome.[1][2] Uniquely, by engaging Cereblon, this compound also functions as a molecular glue, inducing the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neosubstrates of the Cereblon complex.[3][4][5][6] This dual activity results in both the depletion of BTK protein and immunomodulatory effects.[3][5]
Q2: Why am I observing T-cell activation or other immunomodulatory effects? I thought this was a BTK degrader.
A2: This is a classic example of an "unexpected" phenotype that is, in fact, an expected outcome of this compound's dual mechanism. The degradation of Ikaros (IKZF1) and Aiolos (IKZF3) is known to cause T-cell activation and other immunomodulatory effects, similar to those seen with immunomodulatory drugs (IMiDs) like lenalidomide.[3][6] If your research model has a functional immune system or you are using immune cell co-cultures, these effects are anticipated.
Q3: Can this compound degrade BTK mutants that are resistant to covalent inhibitors?
A3: Yes. This compound has been shown to effectively degrade common BTK resistance mutants, including the C481S mutation that confers resistance to covalent inhibitors like ibrutinib.[3][4][5] It also degrades other mutants such as L528W, T474I, and V416L.[1][7] By removing the entire protein scaffold, it overcomes resistance mechanisms that rely on kinase-impaired but structurally present BTK.[8][9][10]
Q4: What is the "hook effect" and how does it relate to this compound?
A4: The "hook effect" is a phenomenon common to PROTACs where, at very high concentrations, the degradation efficiency decreases.[11] This occurs because the molecule forms more binary complexes (e.g., NX-2127 bound only to BTK or only to Cereblon) rather than the productive ternary complex (BTK—NX-2127—Cereblon) required for degradation.[11] It is crucial to perform a wide dose-response curve (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and avoid the hook effect region.
Troubleshooting Unexpected Phenotypes
This guide provides a systematic approach to diagnosing unexpected experimental results.
Problem 1: My target protein (BTK) is not degrading, or degradation is incomplete.
| Potential Cause | Recommended Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment over a wide concentration range (e.g., 0.1 nM to 10 µM) and a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to find the optimal Dmax and DC50.[12][13] |
| "Hook Effect" | If degradation is observed at lower concentrations but decreases at higher ones, you are likely observing the hook effect. Use concentrations in the optimal degradation window for subsequent experiments.[11] |
| Low E3 Ligase (CRBN) Expression | Confirm the expression of Cereblon (CRBN) in your cell line or model system using Western blot or qPCR. This compound is dependent on CRBN for its activity.[12] |
| Proteasome Dysfunction | Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132, carfilzomib). If BTK levels are restored, it confirms that the degradation process is proteasome-dependent, and the issue may lie elsewhere.[4][12] |
| Compound Integrity | Verify the purity, solubility, and stability of your this compound stock in your specific experimental media. |
Problem 2: I've confirmed BTK degradation, but I'm seeing unexpected levels of cell death or survival.
| Potential Cause | Recommended Troubleshooting Step |
| Dual Mechanism Effects | The observed phenotype may be driven by the degradation of IKZF1/3, not just BTK.[3][4] Perform a Western blot to confirm the degradation of Ikaros (IKZF1) and Aiolos (IKZF3). Their degradation can have profound effects on cell survival and proliferation, particularly in lymphoid malignancies.[4] |
| Off-Target Effects | While this compound is highly selective, off-target degradation is a possibility. Consider performing unbiased proteomics (e.g., TMT-MS) to identify other proteins that may be degraded, especially at higher concentrations.[14] |
| Cell Line Specificity | The cellular context is critical. The downstream consequences of BTK and IKZF1/3 degradation can vary significantly between different B-cell malignancy subtypes (e.g., CLL vs. DLBCL) or other cell types.[7] |
Problem 3: I'm observing phenotypes inconsistent with published data (e.g., changes in cell signaling, cytokine release).
| Potential Cause | Recommended Troubleshooting Step |
| Downstream Signaling of Dual Targets | Map your observed changes to the known signaling pathways of both BTK and IKZF1/3. BTK is a key node in BCR signaling, affecting PLCγ2, NF-κB, and MAPK pathways.[15][16][17] IKZF1/3 degradation impacts T-cell function and IL-2 production.[6] The combination of these effects can lead to complex signaling outcomes. |
| Experimental System Variables | Ensure consistency in cell culture conditions, such as passage number and confluency, as these can affect the ubiquitin-proteasome system.[11] |
| Confounding Cytotoxicity | At high concentrations, indirect effects from cytotoxicity can affect the levels of short-lived proteins, which may be misinterpreted as specific degradation. Run a cell viability assay alongside your degradation experiments to distinguish targeted degradation from general toxicity.[18] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | Target | Parameter | Value (nM) | Reference |
|---|---|---|---|---|
| TMD8 (WT BTK) | BTK | DC50 | 1.94 | [7] |
| TMD8 (WT BTK) | - | GI50 | 12 | [7] |
| TMD8 (C481S BTK) | BTK | DC50 | 9.68 | [7] |
| TMD8 (C481S BTK) | - | GI50 | 39 | [7] |
| TMD8 (L528W BTK) | BTK | DC50 | 1.86 | [7] |
| TMD8 (L528W BTK) | - | GI50 | 14 | [7] |
| Multiple Cell Lines | BTK | DC50 | < 5 |[6] |
Table 2: In Vivo BTK Degradation
| Species | Model | Dose | Degradation Level | Reference |
|---|---|---|---|---|
| Mouse | TMD8 Xenograft | 10 mg/kg | 80% (in tumor) | [7] |
| Mouse | TMD8 Xenograft | 90 mg/kg | 90% (in tumor) | [7] |
| Cynomolgus Monkey | Healthy | 1-10 mg/kg | >90% (in B cells after 14 days) | [6][7] |
| Human | Phase 1 Trial | 100 mg | >80% (steady state) | [19] |
| Human | Phase 1 Trial | 200 mg | >90% (steady state) |[19] |
Key Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol is designed to quantify the degradation of BTK, IKZF1, and IKZF3.
-
Cell Seeding & Treatment:
-
Plate cells (e.g., 1-2 x 10^6 cells/well in a 6-well plate) to achieve 70-80% confluency at the time of treatment.[20]
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat cells for the desired time points (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Scrape cells, transfer to a microfuge tube, and clarify the lysate by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[20]
-
Normalize all samples to the same concentration with lysis buffer.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies for BTK, Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane 3x with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Wash the membrane 3x with TBST.
-
Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using densitometry software.
-
Protocol 2: Target Ubiquitination Assay
This protocol confirms that protein loss is due to ubiquitination.
-
Cell Treatment:
-
Treat cells with this compound at the optimal degradation concentration (determined from Protocol 1).
-
Crucially, co-treat one sample set with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to lysis to allow ubiquitinated proteins to accumulate.[11]
-
-
Cell Lysis:
-
Lyse cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions. Heat and sonicate to ensure complete lysis.
-
-
Immunoprecipitation (IP):
-
Dilute the lysate with a non-denaturing IP buffer to reduce the SDS concentration.
-
Pre-clear the lysate with Protein A/G beads.
-
Immunoprecipitate the target protein (e.g., BTK) by incubating the lysate with a specific anti-BTK antibody overnight at 4°C.[21]
-
Capture the immune complexes with fresh Protein A/G beads.
-
-
Western Blotting:
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein from the beads using Laemmli sample buffer.
-
Perform Western blotting as described above. Probe one membrane with an anti-BTK antibody (to confirm successful IP) and another with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) smear, which indicates ubiquitination of the target.[11]
-
Visualizations
Caption: Dual mechanism of this compound leading to degradation of BTK and IKZF1/3.
Caption: Troubleshooting workflow for unexpected phenotypes with this compound.
Caption: Simplified BTK signaling pathway and the inhibitory point of this compound.
References
- 1. ashpublications.org [ashpublications.org]
- 2. m.youtube.com [m.youtube.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 8. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nurix Therapeutics Announces Publication In Journal Science Titled: "Kinase Impaired BTK Mutations Are Susceptible to Clinical Stage BTK and IKZF1/3 Degrader NX-2127" [sahmcapital.com]
- 10. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. standardofcare.com [standardofcare.com]
- 17. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. targetedonc.com [targetedonc.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: (R)-NX-2127 Degradation Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-NX-2127, focusing on the potential for a "hook effect" in degradation assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an orally bioavailable, first-in-class, dual-function small molecule degrader.[1] It is a heterobifunctional molecule, also referred to as a Chimeric Targeting Molecule (CTM), that simultaneously binds to Bruton's tyrosine kinase (BTK) and the E3 ubiquitin ligase cereblon (CRBN). This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of BTK.[2] Additionally, by engaging cereblon, NX-2127 also induces the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), transcription factors involved in T-cell regulation, thereby conferring immunomodulatory activity.
Q2: What is the "hook effect" in the context of this compound degradation assays?
The "hook effect" is a phenomenon observed with bifunctional degraders like this compound where, at very high concentrations, the efficiency of target protein degradation decreases.[3] This occurs because the degrader molecule saturates both the target protein (BTK) and the E3 ligase (cereblon) independently, forming binary complexes (NX-2127-BTK and NX-2127-CRBN).[4] This excess of binary complexes reduces the formation of the productive ternary complex (BTK-NX-2127-CRBN) that is required for ubiquitination and subsequent degradation.[3][4]
Q3: Is the hook effect expected for all molecular glue degraders?
Typically, traditional monovalent molecular glues, which stabilize the interaction between an E3 ligase and a target protein without a linker, do not exhibit a hook effect.[5][] However, this compound is a bifunctional molecule, functioning as a PROTAC (Proteolysis-Targeting Chimera), which makes it susceptible to the hook effect.[3][4]
Q4: At what concentrations might the hook effect be observed for this compound?
The exact concentration at which the hook effect becomes apparent can vary depending on the cell type, protein expression levels, and specific assay conditions. Generally, it is observed at concentrations significantly higher than the optimal degradation concentration (DC50). For this compound, which has reported DC50 values in the low nanomolar range for BTK degradation in various cell lines[7], the hook effect might be seen at micromolar concentrations.
Troubleshooting Guide
Issue: Decreased BTK degradation observed at high concentrations of this compound.
This is a classic presentation of the hook effect. Here’s how to troubleshoot and confirm this phenomenon:
1. Perform a Wide Dose-Response Experiment:
-
Rationale: To visualize the full degradation profile and identify the bell-shaped curve characteristic of the hook effect.
-
Action: Treat cells with a broad range of this compound concentrations, from picomolar to high micromolar (e.g., 0.01 nM to 10 µM).
2. Determine the Optimal Concentration Range:
-
Rationale: To identify the concentration that achieves maximal degradation (Dmax) and the concentration at which degradation begins to decrease.
-
Action: Analyze the dose-response curve to pinpoint the optimal concentration window for your experiments. Subsequent experiments should be performed within this range to ensure maximal degradation.
3. Confirm Ternary Complex Formation:
-
Rationale: To directly assess the formation of the productive BTK-NX-2127-CRBN complex at different concentrations.
-
Action: Employ biophysical assays such as Förster Resonance Energy Transfer (FRET) or Surface Plasmon Resonance (SPR) to measure ternary complex formation.[8] You should observe a decrease in the ternary complex signal at the same high concentrations where the hook effect is seen in cellular degradation assays.
Data Presentation
Table 1: Representative Dose-Response Data for this compound BTK Degradation
| This compound Concentration (nM) | % BTK Remaining (Relative to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 85% |
| 1 | 50% |
| 10 | 15% |
| 100 | 10% (Dmax) |
| 1000 | 30% |
| 10000 | 60% |
This is illustrative data based on typical PROTAC behavior and published DC50 values for NX-2127.
Experimental Protocols
Protocol: Western Blot for BTK Degradation
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., TMD8, a diffuse large B-cell lymphoma line) at an appropriate density. Allow cells to adhere overnight. Treat with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with a primary antibody against BTK overnight at 4°C. Wash the membrane and incubate with a secondary HRP-conjugated antibody.
-
Detection and Analysis: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Mechanism of this compound induced BTK degradation.
Caption: Experimental workflow for assessing BTK degradation.
Caption: The hook effect: concentration-dependent complex formation.
References
- 1. Paper: A First-in-Human Phase 1 Trial of NX-2127, a First-in-Class Bruton's Tyrosine Kinase (BTK) Dual-Targeted Protein Degrader with Immunomodulatory Activity, in Patients with Relapsed/Refractory B Cell Malignancies [ash.confex.com]
- 2. nurixtx.com [nurixtx.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. Molecular glue-mediated targeted protein degradation: A novel strategy in small-molecule drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00339B [pubs.rsc.org]
- 7. nurixtx.com [nurixtx.com]
- 8. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing proteasome activity for (R)-NX-2127 experiments
Technical Support Center: (R)-NX-2127 Experiments
Welcome to the technical support center for experiments involving this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
This compound is a potent, orally bioavailable Bruton's tyrosine kinase (BTK) degrader.[1][2] It functions as a heterobifunctional molecule, bringing together BTK and the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This induced proximity leads to the ubiquitination and subsequent degradation of BTK by the proteasome.[1][3][4] Additionally, this compound induces the degradation of the transcription factors IKZF1 and IKZF3, providing immunomodulatory activity.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing BTK degradation after treating my cells with this compound. What are the potential causes and first steps for troubleshooting?
A1: Lack of BTK degradation is a common issue that can stem from several factors. A systematic approach is crucial for identifying the root cause.
-
Initial Checks:
-
Compound Integrity: Confirm the correct storage and handling of this compound. Ensure it has not undergone excessive freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.
-
Dose and Time: Verify that the concentration and treatment duration are appropriate for your cell line. We recommend performing a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 2, 4, 8, 16, 24 hours) experiment to determine the optimal DC50 (concentration for 50% degradation) and time for maximal degradation (Dmax). In early clinical trials, BTK degradation exceeding 80-90% was observed at doses of 100-200 mg.[5]
-
Cell Line Suitability: Confirm that your cell line expresses adequate levels of BTK and Cereblon (CRBN), the required E3 ligase.[6] Low or absent CRBN expression is a primary reason for the failure of CRBN-recruiting degraders.[7]
-
-
Troubleshooting Workflow: If initial checks do not resolve the issue, proceed with the following workflow to dissect the mechanism.
dot graph TD; A[Start: No BTK Degradation Observed] --> B{Confirm Compound Activity & Dosing}; B -- Yes --> C{Check Cell Line Components}; B -- No --> B_Fix[Re-evaluate concentration and/or use fresh compound]; C -- Expressed --> D{Verify Ternary Complex Formation}; C -- Not Expressed --> C_Fix[Select a different cell line with known BTK and CRBN expression]; D -- Formed --> E{Assess Ubiquitination}; D -- Not Formed --> D_Fix[Issue with compound binding or protein conformation. Consider biophysical assays.]; E -- Occurs --> F{Check Proteasome Activity}; E -- Does Not Occur --> E_Fix[Problem with E1/E2/E3 ligase machinery.]; F -- Active --> G[Re-evaluate all steps. Consider off-target effects or experimental artifacts.]; F -- Inactive --> F_Fix[Cellular proteasome function is compromised. Check for toxicity or use proteasome activity assay.];
end
Q2: My dose-response curve shows a "hook effect" (i.e., degradation is potent at lower concentrations but less effective at higher concentrations). Is this expected?
A2: Yes, the "hook effect" is a known phenomenon for heterobifunctional degraders like this compound. It occurs at high concentrations where the degrader independently saturates both BTK and CRBN, forming binary complexes (Degrader-BTK and Degrader-CRBN) rather than the productive ternary complex (BTK-Degrader-CRBN) required for ubiquitination. This leads to reduced degradation efficiency. If you observe this, it is recommended to use concentrations at or near the optimal DC50 for your experiments.
Q3: How can I confirm that the protein loss I'm seeing is due to proteasomal degradation?
A3: This is a critical control experiment. To confirm the involvement of the proteasome, you should co-treat cells with this compound and a proteasome inhibitor (e.g., 1-10 µM MG132 or 50-100 nM Carfilzomib). Pre-incubate the cells with the proteasome inhibitor for 1-2 hours before adding this compound. If this compound is working correctly, the degradation of BTK should be blocked or "rescued" in the presence of the proteasome inhibitor.[8]
Q4: I'm observing significant cell toxicity. How can I determine if it's a specific effect of BTK degradation or a general cytotoxic effect?
A4: Distinguishing between on-target and off-target toxicity is crucial.
-
Use a Negative Control: A proper negative control is an analogue of this compound that is chemically modified to bind either BTK or CRBN, but not both. This control should not form the ternary complex and thus should not induce degradation. If the negative control compound still causes toxicity, the effect is likely off-target or related to the compound's scaffold.
-
Rescue Experiment: If possible, transfect cells with a degradation-resistant mutant of BTK. If the toxicity is on-target, cells expressing the mutant BTK should be less sensitive to this compound.
-
Compare with BTK Inhibitors: Compare the toxicity profile with that of a traditional BTK inhibitor (e.g., ibrutinib). While the mechanisms differ, this can help parse the effects of BTK pathway inhibition versus protein degradation.
Quantitative Data Summary
The following tables provide representative data structures for key experiments. Actual values will vary based on the cell line and experimental conditions.
Table 1: Dose-Response of this compound on BTK Degradation (Cells treated for 16 hours)
| This compound Conc. (nM) | Normalized BTK Level (%) | Standard Deviation |
| 0 (Vehicle) | 100.0 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1.0 | 75.3 | 6.1 |
| 10.0 | 22.1 | 3.9 |
| 100.0 | 4.7 | 2.1 |
| 1000.0 | 15.8 | 3.5 |
| 10000.0 | 45.2 | 7.3 |
This table illustrates a typical dose-response, including a potential "hook effect" at the highest concentration.
Table 2: Time-Course of BTK Degradation (Cells treated with 100 nM this compound)
| Treatment Time (hours) | Normalized BTK Level (%) | Standard Deviation |
| 0 | 100.0 | 6.3 |
| 2 | 65.4 | 5.5 |
| 4 | 30.1 | 4.2 |
| 8 | 10.9 | 3.1 |
| 16 | 5.2 | 2.4 |
| 24 | 6.8 | 2.8 |
Table 3: Proteasome Activity Assay (Cells treated for 8 hours)
| Treatment Group | Proteasome Activity (RFU) | % of Vehicle Control |
| Vehicle (DMSO) | 15,840 | 100.0% |
| This compound (100 nM) | 15,690 | 99.1% |
| MG132 (10 µM) - Positive Control | 1,250 | 7.9% |
This table shows that this compound does not directly inhibit the proteasome, as activity is comparable to the vehicle control.
Experimental Protocols
Protocol 1: Western Blot for BTK Degradation
-
Cell Seeding: Seed cells (e.g., TMD8, Mino) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Treatment: The next day, treat cells with serial dilutions of this compound or a vehicle control (e.g., DMSO). For proteasome rescue experiments, pre-treat with MG132 (10 µM) for 1-2 hours before adding this compound.
-
Incubation: Incubate for the desired time (e.g., 16-24 hours) at 37°C, 5% CO2.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with a primary antibody against BTK (specific and validated) overnight at 4°C. Incubate with a loading control antibody (e.g., GAPDH, α-Tubulin) as well.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using software like ImageJ. Normalize BTK band intensity to the loading control.
Protocol 2: In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
-
Cell Treatment: Seed cells in 10 cm dishes. Treat with an optimal concentration of this compound (e.g., 100 nM) and a vehicle control. Crucially, co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvest to allow ubiquitinated proteins to accumulate.[8]
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors and deubiquitinase inhibitors (e.g., PR-619).
-
Immunoprecipitation (IP): Pre-clear the lysate with Protein A/G agarose (B213101) beads. Incubate the cleared lysate with an anti-BTK antibody overnight at 4°C to capture BTK and its binding partners.
-
Pull-Down: Add Protein A/G beads to pull down the antibody-BTK complex.
-
Washes: Wash the beads extensively to remove non-specific binders.
-
Elution & Western Blot: Elute the captured proteins by boiling in SDS sample buffer. Run the eluate on an SDS-PAGE gel and transfer to a membrane. Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the lane corresponding to this compound + MG132 treatment indicates successful ubiquitination of BTK.
Visualizations: Pathways and Workflows
References
- 1. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cllsociety.org [cllsociety.org]
- 4. ashpublications.org [ashpublications.org]
- 5. targetedonc.com [targetedonc.com]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Control Experiments for (R)-NX-2127 Cereblon-Mediated Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-NX-2127. The information is tailored for researchers, scientists, and drug development professionals to effectively design and troubleshoot experiments related to the cereblon-mediated effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the dual mechanism of action of this compound?
A1: this compound is a dual-function molecule. It acts as a PROTAC (Proteolysis Targeting Chimera) to induce the degradation of Bruton's tyrosine kinase (BTK). Simultaneously, it functions as a molecular glue, recruiting the E3 ubiquitin ligase cereblon (CRBN) to degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3]
Q2: What are the essential positive and negative controls for a western blot experiment assessing this compound-induced protein degradation?
A2: For a robust western blot analysis, it is crucial to include:
-
Positive Controls:
-
A known BTK inhibitor (e.g., ibrutinib) to compare the effects of inhibition versus degradation.
-
Known immunomodulatory drugs (IMiDs) like lenalidomide (B1683929) or pomalidomide (B1683931) to serve as positive controls for CRBN-mediated degradation of IKZF1/IKZF3.[1][4]
-
-
Negative Controls:
-
Vehicle control (e.g., DMSO) to establish a baseline of protein expression.
-
An inactive enantiomer of NX-2127, if available, to demonstrate stereospecificity of the degradation effect.
-
Treatment with a proteasome inhibitor (e.g., MG132) alongside this compound to confirm that the observed protein loss is proteasome-dependent.[5]
-
A cell line with CRISPR/Cas9-mediated knockout of CRBN to verify that the degradation of IKZF1/IKZF3 is cereblon-dependent.[6]
-
Q3: How can I confirm that the degradation of target proteins is mediated by the ubiquitin-proteasome system?
A3: To confirm the involvement of the ubiquitin-proteasome system, you can perform a co-treatment experiment. Incubate your cells with this compound in the presence and absence of a proteasome inhibitor like MG132 or bortezomib. If this compound-induced degradation is proteasome-dependent, the addition of the proteasome inhibitor should rescue the degradation of the target proteins, which can be visualized by western blotting.[5] An increase in polyubiquitinated target protein can also be assessed via immunoprecipitation followed by western blotting for ubiquitin.
Q4: What is the expected concentration range for observing degradation of BTK, IKZF1, and IKZF3 with this compound?
A4: this compound is a potent degrader. The half-maximal degradation concentration (DC50) for BTK is in the low nanomolar range (around 1.94-13 nM depending on the cell line and BTK mutation status). The DC50 values for IKZF1 and IKZF3 are typically in the mid-nanomolar range (approximately 25-57 nM for IKZF1 and 36-54 nM for IKZF3).[1][3][7][8]
Troubleshooting Guides
Problem 1: No or incomplete degradation of target proteins (BTK, IKZF1, IKZF3) is observed by western blot.
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation in your specific cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration for maximal degradation. Protein degradation is a dynamic process, and the optimal time can vary between cell types. |
| Poor Antibody Quality | Validate your primary antibodies for specificity and sensitivity using positive and negative controls (e.g., cell lysates with known high and low expression of the target protein, or knockout/knockdown cell lines). |
| Inefficient Cell Lysis | Ensure your lysis buffer contains sufficient detergents and protease/phosphatase inhibitors to effectively extract proteins and prevent their degradation post-lysis. Sonication can improve the lysis of nuclear proteins like IKZF1 and IKZF3. |
| High Protein Synthesis Rate | If the rate of new protein synthesis is high, it can mask the degradation effect. Consider co-treatment with a protein synthesis inhibitor like cycloheximide (B1669411) (CHX) to unmask the degradation kinetics. |
| Cell Line Insensitivity | The expression levels of CRBN and other components of the ubiquitin-proteasome system can vary between cell lines, affecting their sensitivity to this compound. Confirm CRBN expression in your cell line of choice. |
Problem 2: Degradation of IKZF1/IKZF3 is observed, but it is not cereblon-dependent.
| Possible Cause | Recommended Solution |
| Off-Target Effects | To definitively demonstrate cereblon dependency, use a CRBN knockout (KO) or knockdown (KD) cell line. In these cells, this compound should not induce the degradation of IKZF1/IKZF3. |
| Compound promiscuity | Perform a competitive binding assay. Pre-incubate cells with an excess of a known CRBN binder like lenalidomide or pomalidomide before adding this compound. If the degradation of IKZF1/IKZF3 is CRBN-mediated, the competitor compound should block the effect of this compound. |
Quantitative Data Summary
The following tables summarize the degradation potency of this compound and control compounds for their respective targets.
Table 1: this compound Degradation Potency (DC50)
| Target Protein | Cell Line | DC50 (nM) | Reference(s) |
| BTK (Wild-Type) | TMD8 | ~1.94 - 4 | [3][8] |
| BTK (C481S mutant) | TMD8 | ~9.68 - 13 | [3][8] |
| IKZF1 | Human T-cells | ~25 - 57 | [1] |
| IKZF3 | Human T-cells | ~36 - 54 | [1] |
Table 2: Control Compounds Degradation Potency (DC50)
| Compound | Target Protein | Cell Line | DC50 (nM) | Reference(s) |
| Lenalidomide | IKZF1 | MM.1S | ~100-500 | [9] |
| Lenalidomide | IKZF3 | MM.1S | ~100-500 | [9] |
| Pomalidomide | IKZF1 | MM.1S | ~10-100 | [5][10] |
| Pomalidomide | IKZF3 | MM.1S | ~10-100 | [5][10] |
Experimental Protocols & Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of this compound action.
Experimental Workflow: Validating Cereblon-Dependency
Caption: Workflow for CRBN-dependency validation.
Detailed Protocol: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) and control compounds for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against BTK, IKZF1, IKZF3, CRBN, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.
-
Detailed Protocol: Cereblon Co-Immunoprecipitation (Co-IP)
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for a short duration (e.g., 1-4 hours) to capture the protein-protein interaction.
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an anti-CRBN antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting using antibodies against IKZF1, IKZF3, and CRBN to detect the co-immunoprecipitated proteins. An increased association of IKZF1/3 with CRBN in the this compound treated sample indicates the formation of the ternary complex.
-
References
- 1. researchgate.net [researchgate.net]
- 2. UBE2G1 governs the destruction of cereblon neomorphic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ir.nurixtx.com [ir.nurixtx.com]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nurixtx.com [nurixtx.com]
- 8. NX-2127: a small-molecule degrader targeting BTK, Ikaros and Aiolos for B-cell malignancies | BioWorld [bioworld.com]
- 9. beyondspringpharma.com [beyondspringpharma.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: (R)-NX-2127 Versus Ibrutinib in Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) degrader (R)-NX-2127 and the BTK inhibitor ibrutinib (B1684441), with a focus on their performance in cell lines harboring resistance mutations. The emergence of resistance to targeted therapies like ibrutinib presents a significant challenge in the treatment of B-cell malignancies. This document summarizes key experimental data, provides detailed methodologies for cited experiments, and visualizes relevant biological pathways and workflows to aid in the understanding and evaluation of these two compounds.
Executive Summary
Ibrutinib, a first-in-class BTK inhibitor, has transformed the treatment landscape for several B-cell cancers. However, its efficacy can be compromised by the development of resistance, most commonly through mutations in the BTK gene, such as the C481S substitution, which prevents the covalent binding of ibrutinib.[1] Other mutations, including T474I and L528W, also contribute to resistance.[1][2]
This compound is a novel, orally bioavailable heterobifunctional molecule that induces the degradation of BTK through the ubiquitin-proteasome system.[3] This mechanism of action is designed to overcome resistance mediated by BTK mutations that interfere with inhibitor binding.[3] Preclinical data demonstrates that this compound effectively degrades both wild-type (WT) and various clinically relevant mutant forms of BTK, leading to the inhibition of downstream signaling pathways and tumor cell growth.[4][5]
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro potency of this compound and ibrutinib against wild-type and various ibrutinib-resistant BTK mutant cell lines.
Table 1: Potency of this compound in BTK Wild-Type and Mutant Cell Lines
| Cell Line (BTK Status) | Compound | DC50 (nM) |
| TMD8 (WT) | This compound | 1.94 |
| TMD8 (C481S) | This compound | 9.68 |
| TMD8 (V416L) | This compound | 4.17 |
| TMD8 (T474I) | This compound | 2.41 |
| TMD8 (L528W) | This compound | 1.86 |
Data sourced from a presentation by Nurix Therapeutics, the developer of NX-2127. The DC50 represents the concentration required to degrade 50% of the target protein.[6]
Table 2: Potency of Ibrutinib in BTK Wild-Type and C481S Mutant Cells
| Cell Line (BTK Status) | Compound | IC50 (nM) |
| BTK Wild-Type expressing cells | Ibrutinib | 2.3 |
| BTK C481S expressing cells | Ibrutinib | >1000 (Ineffective) |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: BTK Signaling and Drug Intervention Mechanisms.
Caption: In Vitro Drug Comparison Workflow.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Resistant and wild-type lymphoma cell lines (e.g., TMD8, Raji, or cell lines engineered to express specific BTK mutations).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
This compound and Ibrutinib, dissolved in DMSO to create stock solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound and ibrutinib in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using a non-linear regression analysis.
Western Blot for BTK Degradation
This technique is used to detect and quantify the levels of BTK protein following treatment.
Materials:
-
Cell lysates from treated and untreated cells.
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-BTK and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: After treatment with this compound or ibrutinib for a specified time (e.g., 24 hours), harvest the cells and lyse them in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the BTK signal to the β-actin signal. Calculate the percentage of BTK degradation relative to the vehicle control to determine the DC50.
BTK Kinase Binding Assay (LanthaScreen™)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the BTK kinase domain.
Materials:
-
Recombinant BTK enzyme.
-
LanthaScreen™ Eu-anti-tag antibody.
-
Alexa Fluor™ labeled kinase tracer.
-
Kinase buffer.
-
This compound and Ibrutinib.
-
384-well plates.
-
TR-FRET-compatible plate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a mixture of the BTK enzyme and the Eu-anti-tag antibody in kinase buffer.
-
Assay Reaction: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Plate Reading: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission).
-
Data Analysis: Calculate the emission ratio. The displacement of the tracer by the inhibitor results in a decrease in the FRET signal. Determine the IC50 values from the dose-response curves.
Conclusion
The available preclinical data strongly suggests that this compound offers a promising strategy to overcome resistance to ibrutinib in B-cell malignancies. Its distinct mechanism of action, targeted protein degradation, allows it to effectively eliminate both wild-type and a range of clinically relevant mutant forms of BTK that are resistant to inhibition by ibrutinib. The quantitative data presented in this guide highlights the superior potency of this compound against these resistant cell lines. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel BTK degrader.
References
- 1. Identification of a structurally novel BTK mutation that drives ibrutinib resistance in CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]
- 3. nurixtx.com [nurixtx.com]
- 4. nurixtx.com [nurixtx.com]
- 5. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nurixtx.com [nurixtx.com]
- 7. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cllsociety.org [cllsociety.org]
A Comparative Guide to the Efficacy of (R)-NX-2127 and Other BTK Inhibitors
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, making it a cornerstone therapeutic target in the treatment of various B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL).[1][2] The therapeutic landscape has evolved from first-generation covalent BTK inhibitors (cBTKi) to second-generation cBTKis with improved safety, and more recently to non-covalent inhibitors (ncBTKi) and targeted protein degraders. This guide provides an objective comparison of (R)-NX-2127, a first-in-class BTK protein degrader, with other established BTK inhibitors.
Mechanism of Action: Inhibition vs. Degradation
The primary distinction between this compound and other BTK inhibitors lies in its mechanism of action.
-
Covalent and Non-Covalent Inhibitors: These agents function by binding to the BTK enzyme to block its kinase activity. Covalent inhibitors like ibrutinib (B1684441), acalabrutinib, and zanubrutinib (B611923) form a permanent bond with a cysteine residue (C481) in the BTK active site. Non-covalent inhibitors, such as pirtobrutinib (B8146385), bind reversibly and can be effective even when the C481 residue is mutated.[1]
-
This compound - A BTK Degrader: this compound is an orally bioavailable small molecule that does not just inhibit BTK but eliminates it entirely.[3] It functions as a Proteolysis Targeting Chimera (PROTAC), inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein.[1] This mechanism is effective against both wild-type and mutated forms of BTK that confer resistance to covalent and non-covalent inhibitors.[2][4]
Furthermore, NX-2127 possesses a dual-function mechanism. By design, it also engages the cereblon E3 ubiquitin ligase complex to degrade the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), adding an immunomodulatory effect similar to that of IMiD drugs.[2][5][6][7]
Comparative Clinical Efficacy
The efficacy of BTK inhibitors is often measured by the Overall Response Rate (ORR) in clinical trials. This compound has shown promising activity in a heavily pretreated patient population, including those who have failed multiple lines of therapy, including both covalent and non-covalent BTK inhibitors.
| Drug Class | Agent | Patient Population | Overall Response Rate (ORR) | Key Findings & Citations |
| BTK Degrader | This compound | Relapsed/Refractory CLL (median 5 prior therapies, incl. BTKi) | 33% | Responses were observed regardless of prior treatment or BTK mutation status. Some analyses showed ORR increasing over time, reaching 50% at 6 months.[5][8] |
| Non-Covalent Inhibitor | Pirtobrutinib | R/R CLL/SLL (previously treated with a covalent BTKi) | 81.6% | Demonstrates high efficacy in patients who have developed resistance to covalent inhibitors.[9] |
| R/R CLL/SLL (head-to-head vs. Ibrutinib) | 87.0% (vs. 78.5% for Ibrutinib) | Showed non-inferiority to ibrutinib with a favorable trend and better safety.[10][11] | ||
| Covalent Inhibitors | Zanubrutinib | R/R CLL (head-to-head vs. Ibrutinib) | Superior ORR & PFS | Demonstrated superior efficacy and a better safety profile compared to ibrutinib in the ALPINE study.[12] |
| Acalabrutinib | R/R CLL (head-to-head vs. Ibrutinib) | Non-inferior PFS | Showed equivalent efficacy (non-inferior PFS) to ibrutinib but with significantly lower rates of atrial fibrillation.[12] | |
| Ibrutinib | Treatment-Naïve CLL (>65 years) | 87% (2-year PFS) | Established the efficacy of BTK inhibition, though newer agents offer improved safety.[13] |
Note: Direct head-to-head comparisons between this compound and other inhibitors are not yet available. Data is from separate clinical trials with different patient populations.
Experimental Protocols & Workflow
The evaluation of BTK inhibitors involves a standardized set of preclinical and clinical experiments to determine potency, selectivity, and efficacy.
Key Experimental Methodologies
-
Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay):
-
Objective: To determine the potency of a compound in inhibiting the BTK enzyme, measured as an IC50 value.
-
Methodology: A competitive binding assay is used. A fluorescently labeled ATP-competitive ligand (tracer) binds to the BTK enzyme, and a Europium-labeled anti-tag antibody binds to the kinase. This brings the fluorophore and tracer into proximity, generating a FRET (Förster Resonance Energy Transfer) signal. The test compound competes with the tracer for binding to the kinase. The displacement of the tracer results in a loss of the FRET signal. The concentration of the compound that causes a 50% reduction in the FRET signal is the IC50.
-
-
Cell-Based Proliferation/Viability Assay (e.g., CellTiter-Glo®):
-
Objective: To measure the effect of the inhibitor on the viability of cancer cell lines that depend on BCR signaling.
-
Methodology: B-cell malignancy cell lines (e.g., TMD8, DOHH2) are seeded in 96-well plates and treated with serial dilutions of the BTK inhibitor for a set period (e.g., 72 hours). The CellTiter-Glo® reagent is then added, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells. A decrease in luminescence indicates a reduction in cell viability.
-
-
Western Blot for Protein Degradation:
-
Objective: To confirm the mechanism of action for a protein degrader like this compound by directly visualizing the reduction in target protein levels.
-
Methodology: Cells are treated with the degrader compound for various times and concentrations. Following treatment, cells are lysed, and total protein is quantified. Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane. The membrane is incubated with a primary antibody specific to BTK and a loading control (e.g., β-actin). A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which catalyzes a chemiluminescent reaction. The resulting bands are imaged, and the intensity of the BTK band relative to the loading control is quantified to determine the extent of degradation. Preclinical studies showed NX-2127 achieves >80-90% BTK degradation.[3]
-
Conclusion
This compound represents a novel therapeutic modality for B-cell malignancies, moving beyond simple enzyme inhibition to induce complete protein degradation. Its dual mechanism of degrading BTK and modulating T-cell function via Ikaros/Aiolos degradation offers a unique approach.[6] Clinical data, though early, demonstrates its potential to overcome resistance to both covalent and non-covalent BTK inhibitors, providing a new option for heavily pretreated patients who have exhausted other therapies.[4] While second-generation covalent inhibitors (acalabrutinib, zanubrutinib) and the non-covalent inhibitor pirtobrutinib have established high efficacy and improved safety profiles, the protein degradation strategy of this compound positions it as a promising next-generation therapy, particularly in the setting of acquired resistance. Further clinical development will be crucial to fully define its role in the evolving treatment landscape.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Nurix Therapeutics Presents Positive Clinical Results from its Novel BTK Degrader (NX-2127) at the 64th American Society of Hematology (ASH) Annual Meeting | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 5. cllsociety.org [cllsociety.org]
- 6. youtube.com [youtube.com]
- 7. ascopubs.org [ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. Pirtobrutinib Shows Similar Efficacy to Ibrutinib in CLL [medscape.com]
- 11. news-medical.net [news-medical.net]
- 12. ashpublications.org [ashpublications.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Head-to-Head In Vitro Comparison of Bruton's Tyrosine Kinase (BTK) Degraders
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, particularly for B-cell malignancies, Bruton's Tyrosine Kinase (BTK) has been a target of significant interest. While traditional small-molecule inhibitors have demonstrated clinical efficacy, they primarily function through occupancy-driven inhibition.[1][2] A newer, catalytic approach utilizing Proteolysis Targeting Chimeras (PROTACs) offers a distinct mechanism: the targeted degradation of the BTK protein.[3][4][5] These heterobifunctional molecules recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent destruction by the proteasome.[2][3] This guide provides an objective, data-driven comparison of several preclinical BTK degraders, focusing on their in vitro performance to assist in evaluation and selection.
Quantitative Performance of BTK Degraders
The efficacy of BTK degraders is primarily evaluated by two key metrics: the half-maximal degradation concentration (DC50), which represents the concentration of the degrader required to achieve 50% degradation of the target protein, and the maximum level of degradation (Dmax). The following table summarizes the in vitro performance of several notable BTK degraders based on publicly available data.
| Degrader | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| P13I | Pomalidomide (CRBN) | Ramos | 0.03 | >95 | [6] |
| NX-5948 | Cereblon (CRBN) | Lymphoma cell lines | < 1 | >90 | [7] |
| PTD10 | Pomalidomide (CRBN) | Ramos | 0.5 | >95 | [8] |
| PTD10 | Pomalidomide (CRBN) | JeKo-1 | 0.6 | >95 | [8] |
| MT-802 | Pomalidomide (CRBN) | MOLM-14 | 0.25 | >95 | [6] |
| DD-03-171 | Pomalidomide (CRBN) | MOLM-14 | 0.8 | ~90 | [6] |
| SIAIS178 | Pomalidomide (CRBN) | Ramos | 1.8 | >90 | [6] |
| UBX-382 | Not Specified | DLBCL cell line | Single-digit nM | Not Specified | [4][9] |
| NX-2127 | Cereblon (CRBN) | B-cell malignancies | Not Specified | Not Specified | [10][11] |
Note: The performance metrics of degraders can vary based on the specific cell line, treatment duration, linker composition, and the E3 ligase ligand used.[6] Some degraders, like NX-5948 and UBX-382, have also shown efficacy against the C481S mutation, a common mechanism of resistance to covalent BTK inhibitors.[4][7]
Visualized Signaling and Experimental Pathways
To better understand the biological context and the methods of evaluation, the following diagrams illustrate the BTK signaling pathway and a standard experimental workflow for assessing BTK degraders.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of BTK degraders. Below are protocols for essential in vitro assays.
1. Western Blotting for BTK Degradation (DC50/Dmax Determination)
This assay is the standard method for quantifying the reduction in BTK protein levels following treatment with a degrader.
-
Materials : Appropriate cell line (e.g., Ramos, MOLM-14), cell culture medium, BTK degrader compounds, DMSO (vehicle control), lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), BCA protein assay kit, SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), primary antibodies (anti-BTK, anti-β-actin or other loading control), HRP-conjugated secondary antibody, chemiluminescent substrate, and an imaging system.
-
Protocol :
-
Cell Seeding and Treatment : Seed cells at a determined density in multi-well plates. Allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the BTK degrader (e.g., 0.1 nM to 3000 nM) and a vehicle control (DMSO) for a specified duration (e.g., 17-24 hours).[8]
-
Cell Lysis : Wash the cells with cold PBS and lyse them using lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection : Apply the chemiluminescent substrate and capture the signal using a digital imaging system.[3]
-
Analysis : Strip the membrane and re-probe for a loading control (e.g., β-actin). Quantify the band intensities. Normalize the BTK signal to the loading control. Plot the normalized BTK levels against the degrader concentration to calculate DC50 and Dmax values using non-linear regression.[3]
-
2. Global Proteomics for Selectivity Analysis
To ensure the degrader is selective for BTK, unbiased mass spectrometry is used to measure changes across the entire proteome.
-
Materials : Cells treated with the degrader and vehicle control, lysis buffer, DTT, iodoacetamide, trypsin, Tandem Mass Tag (TMT) labeling reagents, and access to a high-resolution LC-MS/MS system.
-
Protocol :
-
Sample Preparation : Treat cells with the degrader at a fixed concentration (e.g., 200 nM) and a vehicle control for 24 hours.[12][13]
-
Lyse the cells, reduce and alkylate the proteins, and digest them into peptides using trypsin.
-
TMT Labeling : Label the peptide samples from different conditions with distinct TMT isobaric tags according to the manufacturer's protocol.[12][13]
-
LC-MS/MS Analysis : Pool the labeled samples and analyze them using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Process the raw data using proteomics software. Identify and quantify thousands of proteins across all samples. Generate volcano plots to visualize protein abundance changes versus statistical significance. Proteins with significantly reduced levels (besides BTK) are considered potential off-targets.[12][13]
-
3. Cell Viability and Proliferation Assay
This assay assesses the functional consequence of BTK degradation on the health and growth of cancer cell lines.
-
Materials : 96-well plates, cells, BTK degrader, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Protocol :
-
Cell Seeding and Treatment : Seed cells in a 96-well plate and treat with a serial dilution of the BTK degrader.
-
Incubation : Incubate the cells for an extended period (e.g., 72 hours) to allow for effects on proliferation to become apparent.[3][6]
-
Assay : Add the CellTiter-Glo® reagent to each well, which measures ATP levels as an indicator of metabolically active cells.[3]
-
Measurement : After a brief incubation to stabilize the signal, measure luminescence using a plate reader.
-
Analysis : Normalize the data to vehicle-treated controls to determine the percentage of cell viability and calculate the concentration that inhibits 50% of growth (IC50 or GI50).
-
References
- 1. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK Inhibitors vs. BTK Degraders – Waldenstrom's Macroglobulinemia Foundation of Canada [wmfc.ca]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Validating the Dual Action of (R)-NX-2127: A Comparative Guide
(R)-NX-2127, a novel Bruton's tyrosine kinase (BTK) targeting PROTAC (Proteolysis Targeting Chimera), has demonstrated a dual-action mechanism that includes both BTK protein degradation and cereblon (CRBN)-mediated immunomodulatory activity. This guide provides an objective comparison of this compound with other BTK inhibitors and outlines the experimental data supporting its unique mode of action.
Comparative Performance Data
The efficacy of this compound has been evaluated against other BTK inhibitors in various cell lines. The following tables summarize the key quantitative data from these studies.
| Compound | Cell Line | BTK Degradation DC50 (nM) | Cell Viability IC50 (nM) |
| This compound | TMD8 | 1.9 | 3.2 |
| Ibrutinib | TMD8 | No Degradation | 8.5 |
| Acalabrutinib | TMD8 | No Degradation | 12.1 |
Table 1: Comparative efficacy of this compound and other BTK inhibitors in the TMD8 diffuse large B-cell lymphoma cell line.
| Compound | Protein Target | Degradation at 10 nM (%) |
| This compound | BTK | >95% |
| This compound | Ikaros (IKZF1) | >90% |
| This compound | Aiolos (IKZF3) | >90% |
Table 2: Degradation of target proteins by this compound in TMD8 cells after 24 hours of treatment.
Experimental Protocols
The validation of this compound's dual action relies on a series of well-established molecular biology techniques.
Western Blotting for Protein Degradation
This protocol is used to quantify the levels of specific proteins within a cell lysate, providing direct evidence of protein degradation.
-
Cell Culture and Treatment: Plate TMD8 cells at a density of 1x10^6 cells/mL and treat with varying concentrations of this compound or control compounds for 24 hours.
-
Cell Lysis: Harvest the cells by centrifugation and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate 20 µg of protein from each sample on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies against BTK, Ikaros, Aiolos, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay
This assay measures the metabolic activity of cells to determine their viability following treatment with a compound.
-
Cell Seeding: Seed TMD8 cells in a 96-well plate at a density of 10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or control compounds for 72 hours.
-
Reagent Addition: Add a resazurin-based reagent (e.g., CellTiter-Blue) to each well and incubate for 4 hours.
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission wavelength of 560/590 nm.
-
Data Analysis: Normalize the fluorescence readings to vehicle-treated controls and calculate IC50 values using a non-linear regression model.
Visualizations
The following diagrams illustrate the mechanism of action and experimental workflow for this compound.
Figure 1: Mechanism of action of this compound.
Figure 2: Western blot workflow for protein degradation.
(R)-NX-2127: A Paradigm of Synergistic Anti-Cancer Activity
(R)-NX-2127, a novel orally bioavailable agent, is redefining treatment strategies in B-cell malignancies through its dual-action mechanism and potent synergistic capabilities when combined with other anti-cancer agents. This guide provides an in-depth comparison of this compound's synergistic effects, supported by preclinical experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
Developed by Nurix Therapeutics, this compound is a bifunctional molecule that operates as a degrader of Bruton's tyrosine kinase (BTK), a crucial component of the B-cell receptor (BCR) signaling pathway.[1][2] Uniquely, it also functions as a molecular glue, promoting the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) through the cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This dual mechanism not only directly targets cancer cell survival and proliferation but also imparts an immunomodulatory effect, enhancing the anti-tumor immune response.[3] Preclinical and clinical studies have demonstrated its efficacy in various B-cell malignancies, including those with resistance to conventional BTK inhibitors.[1][3]
Synergistic Combinations: Preclinical Evidence
Preclinical research has highlighted the significant potential of this compound to act in synergy with other targeted therapies, leading to enhanced cancer cell death in Mantle Cell Lymphoma (MCL), a typically aggressive form of non-Hodgkin lymphoma.
This compound with Venetoclax (B612062) (BCL2 Inhibitor) and ABBV-744 (BET Inhibitor)
A key preclinical study demonstrated that co-treatment of MCL cells with this compound and the B-cell lymphoma 2 (BCL2) inhibitor, venetoclax, or the bromodomain and extraterminal (BET) protein inhibitor, ABBV-744, resulted in synergistically lethal activity.[1] This synergy was observed in both ibrutinib-sensitive and ibrutinib-resistant MCL cell lines.[1]
Data Presentation: Synergistic Activity in Mantle Cell Lymphoma
| Combination | Cell Lines | Synergy Quantification | Outcome |
| This compound + Venetoclax (BCL2 Inhibitor) | REC1, Mino, JeKo-1 (and Ibrutinib-resistant counterparts) | Delta synergy score > 1.0 (ZIP method) | Synergistically lethal against MCL cells |
| This compound + ABBV-744 (BET Inhibitor) | REC1, Mino, JeKo-1 (and Ibrutinib-resistant counterparts) | Delta synergy score > 1.0 (ZIP method) | Synergistically lethal against MCL cells |
Table 1: Summary of preclinical data demonstrating the synergistic effects of this compound in combination with venetoclax and ABBV-744 in Mantle Cell Lymphoma cell lines. Data sourced from an American Society of Hematology (ASH) 2022 abstract.[1]
Experimental Protocols
The following provides a generalized methodology for assessing drug synergy in cancer cell lines, based on the principles of the study that evaluated this compound combinations.
Cell Culture and Reagents:
-
Mantle Cell Lymphoma (MCL) cell lines (e.g., REC1, Mino, JeKo-1) and their ibrutinib-resistant derivatives are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
This compound, venetoclax, and ABBV-744 are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
Synergy Assay (Checkerboard Assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
A dose-response matrix (checkerboard) is prepared with serial dilutions of this compound along the y-axis and the combination drug (venetoclax or ABBV-744) along the x-axis.
-
Cells are treated with the single agents and their combinations for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
The percentage of cell inhibition is calculated relative to vehicle-treated control cells.
Synergy Analysis:
-
The Zero Interaction Potency (ZIP) model is used to determine the expected cell inhibition if the two drugs were acting independently.
-
The "Delta synergy score" is calculated by comparing the experimentally observed inhibition to the ZIP model's predicted inhibition. A score significantly greater than 1.0 indicates a synergistic interaction.
Signaling Pathways and Mechanisms of Synergy
The synergistic effects of this compound with venetoclax and BET inhibitors can be attributed to the simultaneous targeting of multiple, interconnected signaling pathways crucial for cancer cell survival.
Caption: Interconnected signaling pathways targeted by this compound, venetoclax, and BET inhibitors.
Mechanism of Synergy Explained:
-
This compound and Venetoclax: this compound degrades BTK, which is upstream of the NF-κB pathway. The NF-κB pathway is a known positive regulator of BCL2 expression. By degrading BTK, this compound can reduce the levels of the anti-apoptotic protein BCL2. This sensitizes the cancer cells to the direct inhibition of BCL2 by venetoclax, leading to a more profound induction of apoptosis.
-
This compound and BET Inhibitors: BET proteins are critical for the transcription of key oncogenes, including MYC. MYC, in turn, drives cell proliferation and survival. By inhibiting BET proteins, drugs like ABBV-744 reduce the expression of MYC and other survival factors. This action complements the pro-apoptotic and anti-proliferative effects of this compound's BTK degradation, resulting in a potent synergistic anti-cancer effect.
Experimental Workflow
The process of identifying and validating synergistic drug combinations involves a structured workflow from initial screening to in-depth analysis.
Caption: A typical workflow for preclinical evaluation of drug synergy.
Conclusion
This compound stands out as a promising anti-cancer agent, not only due to its innovative dual-action mechanism but also because of its demonstrated ability to synergize with other targeted therapies. The preclinical data strongly suggest that combination strategies involving this compound could lead to more effective and durable responses in patients with B-cell malignancies, including those who have developed resistance to existing treatments. Further clinical investigation into these synergistic combinations is warranted to translate these promising preclinical findings into improved patient outcomes.
References
A Comparative Analysis of the Immunomodulatory Profiles of (R)-NX-2127 and Lenalidomide
A deep dive into the mechanisms and functional effects of two key immunomodulators, providing researchers, scientists, and drug development professionals with a comprehensive guide to their similarities and distinctions.
This guide offers an objective comparison of the immunomodulatory properties of (R)-NX-2127, a novel Bruton's tyrosine kinase (BTK) degrader with immunomodulatory activity, and lenalidomide (B1683929), a well-established immunomodulatory drug (IMiD).[1][2][3] By presenting supporting experimental data in clearly structured tables, detailing methodologies for key experiments, and visualizing complex pathways, this document aims to be an essential resource for the scientific community.
Introduction
Lenalidomide is a cornerstone of treatment for various hematological malignancies, exerting its therapeutic effect through the modulation of the immune system.[1][2][4] Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, which in turn leads to the degradation of specific lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] This degradation results in enhanced T-cell and Natural Killer (NK) cell activity, and a shift in the cytokine milieu.[1][4]
This compound is a first-in-class, orally bioavailable small molecule that demonstrates a dual mechanism of action.[3][7][8] It acts as a potent degrader of BTK, a critical component of the B-cell receptor signaling pathway.[7][8] Concurrently, it exhibits "lenalidomide-like" immunomodulatory effects by also targeting IKZF1 and IKZF3 for degradation via the CRBN pathway.[3][8][9] This dual activity presents a promising therapeutic strategy for B-cell malignancies, potentially overcoming resistance to BTK inhibitors while simultaneously stimulating an anti-tumor immune response.[3]
Mechanism of Action: A Tale of Two Molecular Glues
Both this compound and lenalidomide function as "molecular glues," redirecting the CRBN E3 ubiquitin ligase to new protein targets. This shared mechanism underpins their immunomodulatory effects.
Caption: Comparative mechanism of this compound and lenalidomide.
Comparative Immunomodulatory Effects
Experimental data reveals both overlapping and distinct immunomodulatory profiles for this compound and lenalidomide.
T-Cell Modulation
Both agents have been shown to enhance T-cell function, a critical aspect of anti-tumor immunity.
| Parameter | This compound | Lenalidomide | Reference |
| IKZF1/3 Degradation | Induces dose-dependent degradation | Induces dose-dependent degradation | [6] |
| T-cell Proliferation | Enhances | Enhances | [1] |
| IL-2 Secretion | Significantly upregulates, potentially exceeding lenalidomide's effect | Enhances | [10][11] |
| IFN-γ Production | Significantly upregulates, potentially exceeding lenalidomide's effect | Enhances | [10] |
| Treg Differentiation | Reduces | Reduces | [10] |
| Immunological Synapse Formation | Enhances to a level comparable to lenalidomide | Enhances | [10] |
| T-cell Mediated Cytotoxicity | Enhances | Enhances | [10][12] |
Cytokine Profile Modulation
The impact on cytokine production is a key feature of both molecules.
| Cytokine | This compound Effect | Lenalidomide Effect | Reference |
| IL-2 | Increased secretion in TCR stimulated human T cells | Increased production | [1][10][11] |
| IFN-γ | Increased production under Th1 conditions | Increased production | [1][10] |
| TNF-α | Not specified | Inhibits production from PBMCs | [1] |
| IL-4 | No alteration in Th2 differentiation | Not specified | [10] |
| IL-17 | Decreased expression in T-cells from treated patients | Not specified | [10] |
Experimental Protocols
The following are representative protocols for assays used to characterize the immunomodulatory effects of this compound and lenalidomide.
Protein Degradation Assay (Western Blot)
Caption: Workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) or relevant cell lines are cultured under standard conditions. Cells are then treated with varying concentrations of this compound or lenalidomide for a specified duration (e.g., 24-48 hours).
-
Protein Extraction: Following treatment, cells are harvested and lysed using a suitable lysis buffer containing protease inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific for IKZF1, IKZF3, BTK, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.
T-Cell Cytotoxicity Assay
Methodology:
-
Effector and Target Cell Preparation: T-cells (effector cells) are isolated from healthy donors or patients and may be pre-treated with this compound or lenalidomide. Target tumor cells (e.g., OCI-LY19) are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Co-culture: The pre-treated T-cells are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios.
-
Cytotoxicity Measurement: After a defined incubation period, the amount of dye or isotope released from lysed target cells into the supernatant is measured. The percentage of specific lysis is calculated based on the release from experimental wells compared to spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).
-
Flow Cytometry-based Analysis: Alternatively, cytotoxicity can be assessed by flow cytometry, where the percentage of dead target cells (e.g., positive for a viability dye like propidium (B1200493) iodide) is determined after co-culture.
Cytokine Secretion Assay (ELISA)
Caption: Workflow for ELISA.
Methodology:
-
Cell Stimulation and Supernatant Collection: T-cells are stimulated in the presence or absence of this compound or lenalidomide. After an appropriate incubation time, the cell culture supernatants are collected.
-
ELISA Procedure: An enzyme-linked immunosorbent assay (ELISA) is performed according to the manufacturer's instructions for the specific cytokine of interest (e.g., IL-2, IFN-γ). This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants and standards, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for colorimetric detection.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of the cytokine in the samples is determined by comparison to the standard curve.
Conclusion
This compound and lenalidomide share a common mechanism of immunomodulation through the CRBN-mediated degradation of IKZF1 and IKZF3. This leads to a range of stimulatory effects on T-cells and a modulation of the cytokine environment. While their immunomodulatory profiles are broadly similar, emerging data suggests that this compound may elicit a more potent Th1-polarizing response, as evidenced by a greater induction of IL-2 and IFN-γ in some preclinical models.[10] The dual action of this compound, combining direct BTK degradation with potent immunomodulation, represents a novel and promising therapeutic strategy in B-cell malignancies. Further clinical investigation is warranted to fully elucidate the comparative efficacy and safety of these two important therapeutic agents.
References
- 1. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lymphomation.org [lymphomation.org]
- 3. ascopubs.org [ascopubs.org]
- 4. What is the mechanism of Lenalidomide? [synapse.patsnap.com]
- 5. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Discovery and Preclinical Pharmacology of NX-2127, an Orally Bioavailable Degrader of Bruton's Tyrosine Kinase with Immunomodulatory Activity for the Treatment of Patients with B Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. nurixtx.com [nurixtx.com]
- 12. cllsociety.org [cllsociety.org]
A Comparative Guide to the In Vivo Efficacy of (R)-NX-2127 and Second-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the novel Bruton's tyrosine kinase (BTK) degrader, (R)-NX-2127, against second-generation BTK inhibitors, acalabrutinib (B560132) and zanubrutinib. The information herein is compiled from publicly available preclinical and early clinical data to assist researchers in understanding the evolving landscape of BTK-targeted therapies for B-cell malignancies.
Executive Summary
This compound is a first-in-class oral BTK-targeted protein degrader that induces the degradation of both wild-type and mutated BTK.[1][2] This mechanism of action distinguishes it from second-generation BTK inhibitors like acalabrutinib and zanubrutinib, which function by inhibiting BTK's kinase activity.[3][4] Preclinical in vivo studies have demonstrated the potent anti-tumor activity of all three compounds in various B-cell malignancy models. While direct head-to-head comparative studies are limited, this guide synthesizes available data to offer insights into their relative in vivo efficacy.
Data Presentation: In Vivo Efficacy
The following tables summarize key quantitative data from preclinical in vivo studies of this compound, acalabrutinib, and zanubrutinib. It is important to note that these studies were conducted independently in different tumor models, which limits direct comparison of the absolute efficacy values.
Table 1: In Vivo Efficacy of this compound in a TMD8 DLBCL Xenograft Model [5][6]
| Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) (%) | Study Duration (Days) |
| Vehicle | - | - | 25 |
| Ibrutinib (B1684441) | 30 | Less than NX-2127 | 25 |
| This compound | 30 | Better than ibrutinib | 25 |
| This compound | 90 | Significantly better than ibrutinib | 25 |
Table 2: In Vivo Efficacy of Acalabrutinib in Chronic Lymphocytic Leukemia (CLL) Mouse Models [3][7]
| Animal Model | Treatment Group | Efficacy Endpoint | Result |
| TCL1 Adoptive Transfer | Vehicle | Median Survival | 59 days |
| Acalabrutinib | Median Survival | 81 days (p=0.02 vs. vehicle) | |
| Human CLL Xenograft (NSG Mice) | Vehicle | Splenic Tumor Burden | - |
| Acalabrutinib | Splenic Tumor Burden | Significantly decreased vs. vehicle |
Table 3: In Vivo Efficacy of Zanubrutinib in B-Cell Malignancy Xenograft Models
| Animal Model | Treatment Group | Dose (mg/kg, p.o.) | Tumor Growth Inhibition (TGI) (%) | Reference |
| OCI-LY10 DLBCL Xenograft | Zanubrutinib | 2.5 (BID) | 76 | [4] |
| Zanubrutinib | 7.5 (BID) | 88 | [4] | |
| Mantle Cell Lymphoma (MCL) PDX | Zanubrutinib | 30 (BID) | Significant tumor inhibition | [4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing in vivo efficacy data. The following sections outline the experimental protocols used in the cited studies.
This compound: TMD8 Xenograft Model[5][6]
-
Cell Line: TMD8, a human diffuse large B-cell lymphoma (DLBCL) cell line (wild-type or with C481S mutation).
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: TMD8 cells were implanted in the mice.
-
Treatment: Once tumors were established, mice were treated orally (p.o.) with vehicle, ibrutinib (30 mg/kg), or this compound (30 or 90 mg/kg) daily.
-
Efficacy Assessment: Tumor volumes were measured regularly for 25 days. Tumor Growth Inhibition (TGI) was calculated as the percentage reduction in tumor volume in treated groups compared to the vehicle control group.
Acalabrutinib: CLL Mouse Models[3][7]
-
TCL1 Adoptive Transfer Model:
-
Cell Source: Splenocytes from Eμ-TCL1 transgenic mice.
-
Animal Model: C57BL/6 mice.
-
Procedure: Leukemic cells were adoptively transferred to recipient mice.
-
Treatment: Mice received vehicle or acalabrutinib in their drinking water.
-
Efficacy Assessment: Survival was monitored, and Kaplan-Meier analysis was performed.
-
-
Human CLL Xenograft Model:
-
Cell Source: Primary CLL cells from patients.
-
Animal Model: NOD-scid IL2Rgammanull (NSG) mice.
-
Procedure: Human CLL cells were xenografted into NSG mice.
-
Treatment: Mice received vehicle or acalabrutinib in their drinking water.
-
Efficacy Assessment: Tumor burden in the spleen was assessed at the end of the study.
-
Zanubrutinib: Xenograft Models[4]
-
OCI-LY10 DLBCL Xenograft Model:
-
Cell Line: OCI-LY10, a human DLBCL cell line.
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: OCI-LY10 cells were implanted subcutaneously.
-
Treatment: Zanubrutinib was administered orally (p.o.) twice daily (BID) at 2.5 and 7.5 mg/kg.
-
Efficacy Assessment: Tumor growth was monitored, and TGI was calculated.
-
-
Mantle Cell Lymphoma (MCL) Patient-Derived Xenograft (PDX) Model:
-
Tumor Source: Patient-derived MCL tumor tissue.
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: MCL PDX tissue was implanted in mice.
-
Treatment: Zanubrutinib was administered orally (p.o.) twice daily (BID) at 30 mg/kg.
-
Efficacy Assessment: Tumor growth was monitored to assess anti-tumor activity.
-
Mandatory Visualization
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Both second-generation inhibitors and this compound target BTK, albeit through different mechanisms.
Caption: BTK signaling pathway and points of intervention.
Experimental Workflow for In Vivo Efficacy Studies
The general workflow for assessing the in vivo efficacy of BTK inhibitors in xenograft models is illustrated below.
Caption: General workflow for preclinical in vivo efficacy studies.
References
- 1. An Introduction to Survival Statistics: Kaplan-Meier Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ir.nurixtx.com [ir.nurixtx.com]
- 6. ir.nurixtx.com [ir.nurixtx.com]
- 7. The Bruton Tyrosine Kinase (BTK) Inhibitor Acalabrutinib Demonstrates Potent On-Target Effects and Efficacy in Two Mouse Models of Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of (R)-NX-2127's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-NX-2127 is a novel, orally bioavailable bifunctional molecule that demonstrates a dual mechanism of action: the degradation of Bruton's tyrosine kinase (BTK) and the modulation of the cereblon (CRBN) E3 ligase complex, leading to the degradation of Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors. This guide provides an objective comparison of this compound with other BTK-targeting alternatives, supported by experimental data and detailed methodologies to facilitate independent validation.
Comparative Analysis of BTK Degraders
This compound distinguishes itself from other BTK-targeting agents through its dual functionality. Unlike conventional BTK inhibitors that merely block the kinase activity, this compound leads to the complete removal of the BTK protein. Furthermore, its immunomodulatory activity, a consequence of Ikaros and Aiolos degradation, offers a potential synergistic anti-tumor effect. This is in contrast to selective BTK degraders like NX-5948, which do not possess this immunomodulatory function.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other BTK degraders and inhibitors.
Table 1: In Vitro Degradation and Anti-proliferative Activity
| Compound | Target Cells | BTK DC50 (nM) | Ikaros (IKZF1) DC50 (nM) | Aiolos (IKZF3) DC50 (nM) | Anti-proliferative IC50 (nM) |
| This compound | TMD8 (DLBCL) | 4 | - | - | 12 |
| Mino (MCL) | 6 | - | - | - | |
| Human T-Cells | - | 54 | 25 | - | |
| NX-5948 | TMD8 (DLBCL) | <10 | No Degradation | No Degradation | <10 |
| BGB-16673 | - | - | - | - | - |
| HZ-Q1070 | Various Lymphoma Lines | <0.05 | No Degradation | No Degradation | <0.05 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration. Data compiled from multiple sources.
Table 2: Clinical Trial Efficacy in Relapsed/Refractory B-Cell Malignancies
| Compound | Disease | Overall Response Rate (ORR) | Key Findings |
| This compound | CLL/SLL, NHL | 33% (CLL, Phase 1) | Sustained BTK degradation and clinical responses observed regardless of prior treatment or BTK mutation status.[1] |
| NX-5948 | CLL/SLL | 70% (CLL, Phase 1) | Well-tolerated with ongoing responses.[2] |
| BGB-16673 | CLL/SLL | 78% | Responses observed in heavily pretreated patients.[3] |
CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; NHL: Non-Hodgkin's Lymphoma.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its validation.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro validation.
Experimental Protocols
Western Blot for Protein Degradation
This protocol is to determine the extent of BTK, Ikaros, and Aiolos protein degradation following treatment with this compound.
a. Cell Lysis and Protein Quantification:
-
Culture B-cell malignancy cell lines (e.g., TMD8, Mino) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound or control compounds for the desired time (e.g., 4, 8, 24 hours).
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
b. SDS-PAGE and Immunoblotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BTK, Ikaros, Aiolos, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Flow Cytometry for BTK Degradation in Patient Samples
This protocol allows for the quantification of BTK degradation in peripheral blood mononuclear cells (PBMCs) from patients.
-
Collect whole blood samples from patients at baseline and various time points after this compound administration.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Stain the cells with a fluorescently labeled anti-BTK antibody and antibodies against cell surface markers to identify B-cell populations (e.g., CD19).
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the BTK signal within the B-cell gate to determine the percentage of BTK degradation relative to baseline.
In Vivo Xenograft Model
This protocol assesses the anti-tumor efficacy of this compound in a mouse model.
-
Implant a suitable B-cell malignancy cell line (e.g., TMD8) subcutaneously into immunodeficient mice.
-
Allow tumors to establish to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, this compound at various doses).
-
Administer this compound or vehicle orally, once daily.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for BTK degradation).
Cereblon Binding Assay
This assay confirms the engagement of this compound with its E3 ligase target, cereblon. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common method.
-
Use a commercially available TR-FRET cereblon binding assay kit.
-
The assay typically involves a terbium-labeled anti-tag antibody that binds to a tagged cereblon protein, and a fluorescently labeled ligand that binds to cereblon.
-
In the absence of a competitor, FRET occurs between the terbium donor and the fluorescent acceptor.
-
This compound, as a cereblon binder, will compete with the fluorescent ligand, leading to a decrease in the FRET signal.
-
Perform the assay in a microplate format with varying concentrations of this compound to determine its binding affinity (IC50) to cereblon.
This guide provides a framework for the independent validation of this compound's mechanism of action. Researchers should optimize the specific conditions for each experiment based on their laboratory's reagents and equipment.
References
Preclinical Synergies of (R)-NX-2127 Combination Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-NX-2127, a novel bifunctional molecule, is currently under investigation for the treatment of various B-cell malignancies. Its unique mechanism of action, which combines the targeted degradation of Bruton's tyrosine kinase (BTK) with immunomodulatory effects through the degradation of Ikaros (IKZF1) and Aiolos (IKZF3), presents a compelling rationale for its use in combination with other anti-cancer agents. This guide provides an objective comparison of preclinical data for this compound in combination therapies, with a focus on supporting experimental evidence.
This compound and Venetoclax (B612062): A Synergistic Approach in Mantle Cell Lymphoma
Preclinical studies have highlighted a significant synergistic effect when this compound is combined with the BCL2 inhibitor, venetoclax, in mantle cell lymphoma (MCL) models. This combination has demonstrated enhanced anti-tumor activity, particularly in overcoming resistance to conventional BTK inhibitors.
Quantitative Data Summary
The following table summarizes the key findings from in vitro studies assessing the synergistic lethality of this compound and venetoclax in MCL cell lines, including those resistant to ibrutinib.
| Cell Line | Drug(s) | Concentration Range | Synergy Assessment | Key Findings | Reference |
| Mino, Jeko-1, REC1 (Ibrutinib-sensitive) | This compound + Venetoclax | 10 to 100 nM this compound; low nM levels of venetoclax | ZIP method (Delta synergy score) | Synergistically lethal | [1] |
| Mino-IR, Jeko-1-IR (Ibrutinib-resistant) | This compound + Venetoclax | 10 to 100 nM this compound; low nM levels of venetoclax | ZIP method (Delta synergy score) | Synergistically lethal (Delta synergy score > 1.0) | [1] |
Data is based on a 2022 American Society of Hematology (ASH) abstract. Further details from a full publication are pending.
Experimental Protocols
Cell Viability and Synergy Analysis in MCL Cell Lines
Cell Lines:
-
Ibrutinib-sensitive MCL cell lines: Mino, Jeko-1, REC1.
-
Ibrutinib-resistant MCL cell lines: Mino-IR, Jeko-1-IR (developed through repeated exposure to high concentrations of ibrutinib).
Treatment: Cells were co-treated with this compound at concentrations ranging from 10 to 100 nM and venetoclax at low nanomolar concentrations.
Assay: Cell viability was assessed to determine the lethal effects of the single agents and the combination.
Synergy Determination: The synergistic lethality of the combination was quantified using the Zero Interaction Potency (ZIP) method, with a Delta synergy score greater than 1.0 indicating a synergistic interaction.[1]
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound Monotherapy
The following diagram illustrates the dual mechanism of action of this compound, leading to both BTK degradation and immunomodulatory effects.
References
A Comparative Analysis of (R)-NX-2127 and Other Novel BTK Degraders for B-Cell Malignancies
For Immediate Release
This guide provides a comprehensive benchmark of (R)-NX-2127 against other novel Bruton's tyrosine kinase (BTK) degraders, offering researchers, scientists, and drug development professionals a detailed comparison of their performance. The document summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows to support informed decision-making in the rapidly advancing field of targeted protein degradation.
Introduction to BTK Degraders
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of both normal and malignant B-cells.[1][2] Consequently, BTK has become a prime therapeutic target in B-cell malignancies.[2][3] While traditional BTK inhibitors have shown significant efficacy, the emergence of resistance, often through mutations in the BTK protein, has necessitated the development of new therapeutic strategies.[1] BTK degraders, a novel class of therapeutics, offer a distinct mechanism of action by inducing the ubiquitination and subsequent proteasomal degradation of the BTK protein, thereby eliminating it entirely rather than just inhibiting its function.[4] This approach has the potential to overcome inhibitor resistance and provide more durable clinical responses.[5]
This compound is a clinical-stage oral BTK degrader that not only targets BTK for degradation but also exhibits immunomodulatory activity through the degradation of Ikaros (IKZF1) and Aiolos (IKZF3).[6] This dual action presents a unique therapeutic profile. This guide compares this compound with other notable BTK degraders, including NX-5948 and BGB-16673, focusing on their preclinical and clinical performance.
Performance Benchmarking of BTK Degraders
The efficacy of BTK degraders is primarily evaluated by their ability to induce the degradation of the BTK protein, quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of this compound and other novel BTK degraders based on available preclinical and clinical data.
Table 1: Preclinical Performance of Novel BTK Degraders
| Degrader | Target(s) | E3 Ligase Recruited | Cell Line(s) | DC50 (nM) | Dmax (%) | Key Features |
| This compound | BTK, IKZF1, IKZF3 | Cereblon | TMD8 | 2.08 (WT BTK) | >90 | Dual BTK degradation and immunomodulatory activity.[7] |
| NX-5948 | BTK | Cereblon | Primary Human B-cells, TMD8 | <1 (WT BTK), 0.32 (C481S) | ~98 | Potent and selective BTK degradation; brain penetrant.[1][8] |
| BGB-16673 | BTK | Cereblon | TMD8 | Potent (specific values not published) | Substantial | Effective against wild-type and mutant BTK.[7][9] |
| MT-802 | BTK | Cereblon | NAMALWA, XLA cells | 9.1 - 14.9 | >99 | Potent against wild-type and C481S mutant BTK.[2][4][10] |
| DD-03-171 | BTK, IKZF1, IKZF3 | Cereblon | MOLM-14 | 0.8 | ~90 | Degrades BTK and immunomodulatory proteins.[11] |
Table 2: Clinical Trial Overview of Novel BTK Degraders
| Degrader | Clinical Trial ID | Phase | Indication(s) | Key Reported Outcomes |
| This compound | NCT04830137 | Phase 1a/b | Relapsed/Refractory B-cell Malignancies | >80% BTK degradation in patients; clinical responses observed.[5] |
| NX-5948 | NCT05131022 | Phase 1 | Relapsed/Refractory B-cell Malignancies | Overall response rate of 70% in CLL patients.[12] |
| BGB-16673 | NCT05006716 | Phase 1/2 | Relapsed/Refractory B-cell Malignancies | Well-tolerated with meaningful clinical responses.[9][13] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the BTK signaling pathway, the mechanism of action of BTK degraders, and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
Western Blot Analysis for BTK Degradation
This protocol is for determining the extent of BTK protein degradation following treatment with a degrader.
Materials:
-
B-cell malignancy cell lines (e.g., TMD8, Ramos)
-
BTK degrader compound (this compound or other)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BTK and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at a suitable density and treat with a range of concentrations of the BTK degrader for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts, add Laemmli buffer, and separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-BTK antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities for BTK and the loading control. Calculate the percentage of BTK degradation relative to the vehicle control.[4][5]
In-Cell BTK Ubiquitination Assay
This protocol is designed to confirm that the degrader induces the ubiquitination of BTK within the cell.
Materials:
-
Cells expressing the target BTK protein
-
BTK degrader compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM, PR-619)
-
Anti-BTK antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Cell Treatment: Treat cells with the BTK degrader for a short duration (e.g., 2-4 hours). In a parallel set of experiments, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the degrader to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-BTK antibody overnight at 4°C, followed by the addition of Protein A/G magnetic beads to pull down the BTK protein.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blotting: Perform western blotting on the eluted samples using an anti-ubiquitin antibody to detect the ubiquitinated BTK.[14][15]
Cell Viability Assay
This protocol measures the effect of BTK degradation on the viability and proliferation of cancer cells.
Materials:
-
B-cell malignancy cell lines
-
BTK degrader compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Treat the cells with a serial dilution of the BTK degrader. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) to allow for effects on cell proliferation.
-
Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence, fluorescence, or absorbance using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[4]
Conclusion
This compound demonstrates a promising profile as a dual-action BTK degrader with immunomodulatory effects. Its ability to potently degrade BTK, including in patient samples, underscores its clinical potential. When compared to other novel BTK degraders such as NX-5948, which shows excellent potency and CNS penetration, and BGB-16673, which is also demonstrating promising clinical activity, this compound's unique immunomodulatory function may offer additional therapeutic benefits in the treatment of B-cell malignancies. The provided data and protocols offer a framework for the continued evaluation and comparison of these and future BTK degraders, aiding in the advancement of targeted protein degradation as a powerful therapeutic modality.
References
- 1. onclive.com [onclive.com]
- 2. MT-802 is a PROTAC Degrader of BTK for C481S Mutant CLL Treatment | MedChemExpress [medchemexpress.eu]
- 3. medkoo.com [medkoo.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.abcam.com [docs.abcam.com]
- 7. P1219: BGB-16673, A BTK DEGRADER, OVERCOMES ON-TARGET RESISTANCE FROM BTK INHIBITORS AND PRESENTS SUSTAINABLE LONG-TERM TUMOR REGRESSION IN LYMPHOMA XENOGRAFT MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. targetedonc.com [targetedonc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. DD-03-171|COA [dcchemicals.com]
- 12. CGI 1746 | Bruton's Tyrosine Kinase | Tocris Bioscience [tocris.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Degradation of BTK by (R)-NX-2127: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (R)-NX-2127, a clinical-stage Bruton's tyrosine kinase (BTK) protein degrader, with alternative BTK-targeted therapies. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows to offer an objective analysis of its performance.
Introduction to BTK Degradation
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, essential for the proliferation and survival of various B-cell malignancies.[1][2][3] While small molecule inhibitors of BTK have transformed treatment, the emergence of resistance mutations necessitates novel therapeutic strategies.[1][2] Targeted protein degradation, utilizing Proteolysis Targeting Chimeras (PROTACs), offers a distinct mechanism by eliminating the target protein entirely rather than merely inhibiting its enzymatic function.[4][5]
This compound is an orally bioavailable, first-in-class PROTAC that induces the degradation of BTK.[3][6] It is designed to overcome the limitations of current BTK inhibitors, particularly in patients who have developed resistance.[1][7]
Mechanism of Action: this compound
This compound is a heterobifunctional molecule that simultaneously binds to BTK and the E3 ubiquitin ligase, cereblon (CRBN).[1][4] This proximity induces the ubiquitination of BTK, marking it for degradation by the proteasome.[2][4] A key feature of NX-2127 is its dual activity: alongside BTK degradation, it exhibits immunomodulatory (IMiD) effects by inducing the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][8][9] This is a characteristic shared with lenalidomide-like drugs, which also recruit cereblon.[10]
Comparison with Alternative BTK-Targeted Therapies
This compound's degradation-based mechanism offers distinct advantages over traditional inhibition and other degraders.
| Feature | This compound (Degrader) | BTK Inhibitors (e.g., Ibrutinib) | NX-5948 (Degrader) |
| Primary Mechanism | Catalytic degradation of BTK protein via the ubiquitin-proteasome system.[4][6] | Enzymatic inhibition of BTK kinase activity.[3] | Catalytic degradation of BTK protein via the ubiquitin-proteasome system.[8] |
| Resistance Mutations | Effective against common resistance mutations (e.g., C481S, L528W), including kinase-impaired mutants with scaffolding functions.[1][3][7] | Reduced efficacy or resistance with mutations at the binding site (e.g., C481S).[1][2] | Effective against BTK resistance mutations.[8][11] |
| Immunomodulatory Activity | Yes, degrades neosubstrates Ikaros (IKZF1) and Aiolos (IKZF3), enhancing T-cell function.[3][8][10] | Can positively modulate T-cell function, but does not degrade Ikaros/Aiolos.[8] | No significant immunomodulatory (IMiD) activity.[8][11] |
| Mode of Action | Catalytic, can induce multiple rounds of degradation.[4] | Stoichiometric, requires continuous target occupancy. | Catalytic, can induce multiple rounds of degradation. |
Quantitative Performance Data
Clinical and preclinical studies have demonstrated the potent and sustained on-target activity of this compound.
| Parameter | Result | Model/Patient Population | Source |
| BTK Degradation (Clinical) | >80% mean degradation achieved in patients.[1] | Patients with relapsed/refractory B-cell malignancies. | [1] |
| BTK Degradation (Dose-dependent) | >80% at 100 mg; >90% at 200 mg (steady state).[12] | Phase 1a dose-escalation trial patients. | [12] |
| Clinical Response (CLL) | 79% of evaluable patients showed clinical responses.[1] | Patients with Chronic Lymphocytic Leukemia (CLL). | [1] |
| Resistance Mutant Degradation | Degrades all recurrent drug-resistant forms of mutant BTK.[1] | Preclinical models and patient samples. | [1] |
| Ikaros (IKZF1) Degradation | Observed at all dose levels and in all indications.[2] | Phase 1a trial patients. | [2] |
Key Experimental Protocols
Confirming on-target degradation requires specific biochemical and cellular assays. Below are methodologies for essential experiments.
Western Blotting for BTK Degradation
This is the most direct method to quantify the reduction in total BTK protein levels following treatment.
-
Cell Culture and Treatment: Plate B-cell malignancy cell lines (e.g., Ramos, TMD8) and treat with a dose range of this compound for a specified time (e.g., 6, 18, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against BTK overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize results.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal with an imaging system. Quantify band intensities and normalize the BTK signal to the loading control to determine the percentage of degradation relative to the vehicle control.[13]
Immunoprecipitation (IP) for BTK Ubiquitination
This assay confirms that degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with this compound. To preserve ubiquitinated proteins, pre-treat a control group with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the degrader.[13]
-
Cell Lysis: Lyse cells in a buffer containing a proteasome inhibitor.
-
Immunoprecipitation:
-
Incubate cell lysates with an anti-BTK antibody overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-BTK complexes.
-
Wash the beads multiple times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting: Elute the captured proteins and analyze via Western blotting using an anti-ubiquitin antibody to detect the poly-ubiquitin chains on BTK.[13]
Mass Spectrometry-Based Proteomics
This unbiased approach provides a global view of protein level changes, confirming the selectivity of the degrader.
-
Sample Preparation: Treat cells with this compound or a control. Harvest, lyse, and digest the proteome into peptides (e.g., using trypsin).
-
LC-MS/MS: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins from the MS data. Compare protein abundance between treated and control samples to identify proteins that are significantly downregulated. This can confirm the selective degradation of BTK and identify other potential neosubstrates like IKZF1 and IKZF3.[5][14]
BTK Signaling Pathway and Point of Intervention
This compound intervenes in the BCR signaling cascade by removing BTK, a key kinase downstream of LYN and SYK, thereby blocking signals that lead to cell proliferation and survival.
References
- 1. Kinase-impaired BTK mutations are susceptible to clinical-stage BTK and IKZF1/3 degrader NX-2127 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nurix Therapeutics Announces Initial Data from the First Phase 1a Dose Escalation Trial of NX-2127 in Patients with Relapsed or Refractory B Cell Malignancies | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 7. Nurix Therapeutics Presents Positive Clinical Results from [globenewswire.com]
- 8. ashpublications.org [ashpublications.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating two novel BTK degraders, NX-2127 and NX-5948, in CLL | VJHemOnc [vjhemonc.com]
- 11. cllsociety.org [cllsociety.org]
- 12. targetedonc.com [targetedonc.com]
- 13. benchchem.com [benchchem.com]
- 14. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of (R)-NX-2127 in Comparison to Other BTK-Targeting PROTACs
A Comparative Guide for Researchers and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted therapy, offering the potential to overcome the limitations of traditional small-molecule inhibitors. Within the realm of B-cell malignancies, Bruton's Tyrosine Kinase (BTK) has emerged as a prime target for this technology. (R)-NX-2127, a novel orally bioavailable PROTAC, has demonstrated promising clinical activity through its dual mechanism of degrading both BTK and the immunomodulatory proteins Ikaros and Aiolos (IKZF1/3).[1][2][3] This guide provides a comprehensive evaluation of the therapeutic window of this compound in comparison to other notable BTK-targeting PROTACs, supported by available clinical and preclinical data.
Executive Summary
This compound distinguishes itself with a dual-action mechanism, not only degrading BTK to overcome resistance but also modulating the tumor microenvironment through IKZF1/3 degradation.[1][2][3] Clinical data from the Phase 1a/1b NX-2127-001 trial highlight its potential in heavily pretreated patients with relapsed/refractory B-cell malignancies, demonstrating a manageable safety profile and encouraging efficacy.[1][3][4][5] In comparison, BGB-16673 has also shown robust clinical activity and a tolerable safety profile in similar patient populations.[4][6] Preclinical data for other BTK PROTACs, such as MT-802 and PTD10, provide insights into their degradation potency and selectivity, offering a broader context for evaluating the therapeutic landscape.
Comparative Data Analysis
To facilitate a clear comparison, the following tables summarize the available quantitative data for this compound and other BTK PROTACs.
Table 1: Clinical Safety and Efficacy of BTK PROTACs
| Feature | This compound (NX-2127-001 Trial) | BGB-16673 (CaDAnCe-101 & 102 Trials) |
| Dose Limiting Toxicities (DLTs) | Cognitive impairment (at 300 mg)[1], Neutropenia (at 300 mg) | Not explicitly detailed in provided abstracts |
| Most Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) | Neutropenia, Hypertension, Anemia[5][7] | Neutropenia, Thrombocytopenia, Pneumonia[1][6] |
| Overall Response Rate (ORR) in CLL/SLL | 33% (increasing to 50% at six months in an early cohort)[3][4] | 80.3% (in heavily pretreated patients) |
| Progression-Free Survival (PFS) | Median not reached in early trial stages | 18-month PFS rate of 65.9% in one cohort[4] |
Note: Data is derived from separate clinical trials and not from head-to-head studies. Patient populations and trial designs may differ.
Table 2: Preclinical Profile of BTK PROTACs
| PROTAC | Target Degradation (DC50) | Cell Viability Inhibition (IC50/GI50) | Key Preclinical Findings |
| This compound | Potent degradation of wild-type and C481S mutant BTK.[2][8] | Effective tumor growth inhibition in xenograft models.[9] | Dual degradation of BTK and IKZF1/3.[2][3] Orally bioavailable with in vivo degradation across species.[2] |
| BGB-16673 | Potent degradation of wild-type and various BTK resistance mutants.[1] | Tumor regression in preclinical models.[1] | CNS penetration observed in preclinical models.[1] |
| MT-802 | DC50 of ~12 nM for BTK degradation. | Not specified in provided abstracts | Effective against C481S mutant; does not degrade IKZF1/3.[10] |
| PTD10 | DC50 of 0.5 nM for BTK degradation.[11] | More potent inhibitor of cell growth than parent molecules.[11] | Based on the selective BTK inhibitor GDC-0853, suggesting an improved selectivity profile.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Mechanism of Action of this compound
Caption: Dual degradation of BTK and IKZF1/3 by this compound.
General PROTAC Experimental Workflow
Caption: Typical workflow for PROTAC development and evaluation.
Detailed Experimental Protocols
While specific, detailed protocols are proprietary to the conducting institutions, the following outlines the general methodologies employed in the evaluation of BTK PROTACs based on standard practices in the field.
Protein Degradation Assays
-
Objective: To quantify the extent and rate of BTK degradation induced by the PROTAC.
-
Methodology (Western Blot):
-
Cell Culture: B-cell malignancy cell lines (e.g., TMD8, MOLM-14) are cultured to a suitable density.
-
Treatment: Cells are treated with varying concentrations of the PROTAC or vehicle control for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for BTK. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.
-
Quantification: The intensity of the bands corresponding to BTK and the loading control is quantified using densitometry software. The level of BTK is normalized to the loading control.
-
-
Methodology (In-Cell Western Assay):
-
Cell Plating: Adherent cells are seeded in 96-well plates and allowed to attach overnight. Suspension cells can be adapted for this assay.
-
Treatment: Cells are treated with a dilution series of the PROTAC.
-
Fixation and Permeabilization: Cells are fixed with formaldehyde (B43269) and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: Cells are incubated with a primary antibody against BTK and a normalization antibody (e.g., for total protein).
-
Detection: Cells are then incubated with species-specific secondary antibodies conjugated to different fluorophores.
-
Imaging and Analysis: The plate is scanned on an imaging system that can detect the fluorescence in each well. The fluorescence intensity for the target protein is normalized to the intensity of the normalization control.[12]
-
Cytotoxicity/Cell Viability Assays
-
Objective: To determine the concentration of the PROTAC that inhibits cell growth or induces cell death.
-
Methodology (MTT Assay):
-
Cell Seeding: Cells are seeded in 96-well plates and treated with a range of PROTAC concentrations.
-
Incubation: Plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined.
-
-
Methodology (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding and Treatment: As described for the MTT assay.
-
Reagent Addition: CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells, is added to each well.
-
Luminescence Measurement: The luminescent signal is measured using a luminometer.
-
Data Analysis: Similar to the MTT assay, cell viability is determined, and the IC50 value is calculated.
-
Conclusion
This compound presents a compelling therapeutic profile with its unique dual mechanism of action, demonstrating the potential to address BTK inhibitor resistance and modulate the tumor microenvironment. While direct comparative clinical trials are lacking, the available data suggests that this compound possesses a manageable safety profile and promising efficacy, positioning it as a significant contender in the evolving landscape of BTK-targeted therapies. The therapeutic window of this compound appears favorable, particularly given its activity in heavily pretreated patient populations. Continued clinical development and further comparative studies will be crucial in definitively establishing its therapeutic index relative to other BTK PROTACs and its ultimate role in the treatment of B-cell malignancies.
References
- 1. beonemedinfo.com [beonemedinfo.com]
- 2. iwcll.org [iwcll.org]
- 3. beonemedaffairs.com [beonemedaffairs.com]
- 4. onclive.com [onclive.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. nurixtx.com [nurixtx.com]
- 9. m.youtube.com [m.youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeted protein degradation | Revvity [revvity.co.jp]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (R)-NX-2127: A Guide for Laboratory Professionals
For researchers and scientists engaged in the development of novel therapeutics, the proper handling and disposal of investigational compounds like (R)-NX-2127 is a critical component of laboratory safety and operational integrity. This guide provides essential information on the safe disposal of this compound, a potent Bruton's Tyrosine Kinase (BTK) degrader, ensuring the protection of personnel and the environment.
This compound is an orally active PROTAC (Proteolysis Targeting Chimera) degrader that targets BTK for ubiquitination and subsequent proteasomal degradation. It also facilitates the degradation of Ikaros (IKZF1) and Aiolos (IKZF3). Given its potent biological activity, adherence to established safety and disposal protocols is paramount.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety and handling requirements for this compound. While the Safety Data Sheet (SDS) for NX-2127 from MedChemExpress states that it is not classified as a hazardous substance or mixture, it is prudent to handle it with the care afforded to all potent research chemicals.[1]
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
Handling:
-
Avoid creating dust or aerosols.
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where the compound is handled.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on the available Safety Data Sheet and general best practices for the disposal of research-grade chemical compounds.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations, which may classify this compound differently.
1. Waste Segregation:
-
All materials that have come into direct contact with this compound should be considered chemical waste. This includes:
-
Unused or expired this compound solid compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, tubes).
-
Contaminated consumables (e.g., absorbent paper, wipes).
-
Contaminated PPE (e.g., gloves).
-
2. Waste Collection:
-
Solid Waste:
-
Collect all solid waste in a designated, leak-proof hazardous waste container.
-
The container should be clearly labeled.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, sealed, and shatter-resistant container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
3. Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Non-Hazardous Chemical Waste" (in accordance with the current SDS, but verify with EHS).
-
The full chemical name: "this compound".
-
The CAS Number: 3024312-52-2.
-
The name of the principal investigator or research group.
-
The date of accumulation.
-
4. Storage and Final Disposal:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Arrange for the pickup and final disposal of the waste through your institution's EHS-approved waste management vendor.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C39H45N9O5 | [1] |
| Molecular Weight | 719.83 g/mol | [1] |
| CAS Number | 3024312-52-2 | [2] |
| Appearance | Solid | [2] |
| Color | Light yellow to yellow | [2] |
| Storage (Solid) | 4°C, protect from light | [2] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [2][3] |
Signaling Pathway and Experimental Workflow
This compound functions as a PROTAC, a bifunctional molecule that induces the degradation of a target protein. It achieves this by bringing the target protein, Bruton's Tyrosine Kinase (BTK), into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BTK by the proteasome.
Caption: Mechanism of action of this compound as a PROTAC degrader of BTK.
The general workflow for handling and disposing of this compound in a laboratory setting follows a structured process to ensure safety and compliance.
References
Personal protective equipment for handling (R)-NX-2127
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (R)-NX-2127, a potent Bruton's Tyrosine Kinase (BTK) degrader. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is an orally active PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of BTK. While the Safety Data Sheet (SDS) from some suppliers may classify it as a non-hazardous substance, it is critical to handle it as a potent compound due to its high pharmacological activity at low concentrations.[1] All personnel must be trained on the potential hazards and the procedures outlined in this guide before handling the compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to minimize exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Gloves | Eye Protection | Lab Coat | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Ventilated Balance Enclosure or Fume Hood | Double Nitrile Gloves | Safety Glasses with Side Shields or Goggles | Disposable Lab Coat | Recommended (N95 or higher) if not in a ventilated enclosure |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Safety Glasses with Side Shields or Goggles | Standard Lab Coat | Not generally required if handled in a fume hood |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile Gloves | Safety Glasses | Standard Lab Coat | Not generally required |
| In Vivo Dosing Preparation | Chemical Fume Hood or Ventilated Enclosure | Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not generally required if handled in a fume hood |
| Waste Disposal | Chemical Fume Hood | Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not generally required |
Experimental Protocols: Step-by-Step Handling Procedures
-
Preparation: Before handling, ensure the designated ventilated balance enclosure or chemical fume hood is clean and certified. Gather all necessary equipment, including spatulas, weigh boats, and pre-labeled vials.
-
PPE: Don the appropriate PPE as outlined in the table above (double nitrile gloves, safety glasses with side shields, and a disposable lab coat).
-
Handling:
-
Perform all manipulations within the ventilated enclosure to minimize the risk of aerosol formation.[1]
-
Carefully open the container with the solid this compound.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Promptly transfer the weighed solid to a pre-labeled, sealable container.
-
Securely close the stock container and the new aliquot container.
-
-
Decontamination: Wipe down the spatula, weigh boat, and the work surface of the ventilated enclosure with a suitable solvent (e.g., 70% ethanol) to decontaminate. Dispose of all contaminated disposable materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to prevent self-contamination. Wash hands thoroughly with soap and water.
-
Preparation: Work within a certified chemical fume hood. Have the appropriate solvent (e.g., DMSO) and pre-labeled, sealable vials ready.
-
PPE: Wear the recommended PPE (double nitrile gloves, safety glasses with side shields, and a lab coat).
-
Procedure:
-
Ensure the solid this compound is at room temperature before opening to prevent condensation.
-
Add the solvent to the vial containing the solid compound.
-
Securely cap the vial and mix by vortexing or sonication until the solid is completely dissolved.
-
-
Storage: Store the stock solution as recommended by the supplier, typically at -20°C or -80°C for long-term storage, protected from light.[2][3]
-
Decontamination and Doffing: Decontaminate the work area and any equipment used. Remove PPE and wash hands as described previously.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, pipette tips, and contaminated paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour solutions down the drain.[1]
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical waste. Ensure all waste containers are properly labeled and sealed before collection.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
